molecular formula C10H8O4 B11904336 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one CAS No. 76733-21-6

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11904336
CAS No.: 76733-21-6
M. Wt: 192.17 g/mol
InChI Key: KAKSISCQBZCYTG-UHFFFAOYSA-N
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Description

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one is a chromone derivative offered for research purposes. Chromones and their reduced forms, chromanones, are recognized as privileged structures in medicinal chemistry and are useful templates for designing therapeutic molecules with diverse pharmacological interest . These compounds are known to exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, suggesting their potential as lead drug candidates . Naturally occurring chromone-type compounds are biosynthesized via type III polyketide synthases from plant sources, and their core structure can be synthesized in the laboratory through various methods, such as the condensation of o-hydroxyacetophenones with formate or the cyclization of enaminones . Researchers utilize this compound and its analogs in various studies, including investigating structure-activity relationships, enzyme inhibition, and cellular signaling pathways. This product is strictly for research and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

76733-21-6

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3,7-dihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C10H8O4/c1-5-9(12)10(13)7-3-2-6(11)4-8(7)14-5/h2-4,11-12H,1H3

InChI Key

KAKSISCQBZCYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one: Structure, Synthesis, and Biological Significance

Executive Summary

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one is a member of the chromone class of organic compounds, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic pathways, and spectroscopic signature. We further explore its inferred biological activities, including antioxidant, anti-inflammatory, and anticancer potential, by drawing upon established data from structurally analogous 3-hydroxychromone and flavonoid derivatives.[3][4][5] Detailed experimental protocols for evaluating these activities are provided to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this molecular framework.

Chemical Identity and Physicochemical Properties

The foundational structure of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one is the benzopyran-4-one moiety, commonly known as a chromone.[1] This core is substituted with a methyl group at the C2 position and two hydroxyl groups at the C3 and C7 positions. The hydroxyl group at C7 is phenolic, while the C3-hydroxyl is enolic, contributing significantly to the molecule's chemical reactivity, metal-chelating ability, and biological profile.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 7-hydroxy-3-hydroxy-2-methyl-chromen-4-one-
Synonyms 3,7-dihydroxy-2-methylchromone-
Molecular Formula C₁₀H₈O₄[1]
Molecular Weight 192.17 g/mol [1]
Canonical SMILES CC1=C(C(=O)C2=CC(=C(C=C2O1)O)C)O-
InChI Key NCUJRUDLFCGVOE-UHFFFAOYSA-N[1]

Table 2: Predicted Physicochemical Data

PropertyValueNotes
XLogP3 1.5A measure of lipophilicity.
Hydrogen Bond Donors 2The two hydroxyl groups.
Hydrogen Bond Acceptors 4The four oxygen atoms.
Polar Surface Area 77.76 ŲInfluences membrane permeability.
Water Solubility Slightly SolublePredicted based on structure.[1]
pKa (most acidic) ~6.5 - 7.5Estimated for the C7-phenolic hydroxyl.

Synthesis and Spectroscopic Characterization

The synthesis of 3-hydroxychromone derivatives can be achieved through several established methods. A common and effective route is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a corresponding 2'-hydroxychalcone. An alternative is the Baker-Venkataraman rearrangement followed by cyclization.[4]

Generalized Synthetic Workflow

A plausible synthesis begins with a suitably substituted o-hydroxyacetophenone, in this case, 2',4'-dihydroxyacetophenone. This precursor undergoes acylation followed by an intramolecular rearrangement and cyclization to yield the final chromone structure.

G cluster_0 Synthesis of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one A 2',4'-Dihydroxyacetophenone (Starting Material) B Acylation with Acetyl Chloride (Protection/Esterification) A->B Step 1 C Baker-Venkataraman Rearrangement (Base-catalyzed) B->C Step 2 D Acid-catalyzed Cyclization (Dehydration) C->D Step 3 E Introduction of 3-OH group (e.g., via oxidation) D->E Step 4 F Final Product: 3,7-Dihydroxy-2-methylchromone E->F Step 5

Caption: Generalized synthetic workflow for 3,7-dihydroxy-2-methylchromone.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and verification of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one. The expected data provides a unique fingerprint for the molecule.

Table 3: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Methyl Protons (-CH₃)~2.2-2.4 ppm (singlet)Methyl group at C2, adjacent to an unsaturated system.
Aromatic Protons~6.8-7.9 ppm (multiplets)Protons on the benzene ring, showing characteristic splitting patterns based on their positions.
Hydroxyl Protons (-OH)~9.0-12.0 ppm (broad singlets)Phenolic and enolic protons, chemical shift is solvent-dependent and they may exchange with D₂O.
¹³C NMR Methyl Carbon (-CH₃)~15-20 ppmAliphatic carbon.
Aromatic Carbons~100-165 ppmCarbons of the benzene and pyran rings.
Carbonyl Carbon (C=O)~175-185 ppmKetone carbon at C4, deshielded due to the electronegative oxygen.
IR Spectroscopy O-H Stretch3200-3500 cm⁻¹ (broad)Intramolecular and intermolecular hydrogen bonding of the hydroxyl groups.
C=O Stretch1620-1650 cm⁻¹Conjugated ketone carbonyl group.
C=C Stretch1550-1610 cm⁻¹Aromatic and pyrone ring double bonds.
Mass Spectrometry Molecular Ion [M]⁺m/z ≈ 192.04Corresponds to the monoisotopic mass of C₁₀H₈O₄.[1]

Biological Activity and Mechanism of Action

While specific studies on 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one are limited, the biological activities of the chromone scaffold are extensively documented.[2][6] The presence of hydroxyl groups, particularly at the C3 and C7 positions, strongly suggests potential for significant antioxidant and anti-inflammatory effects.

Antioxidant Activity

The phenolic hydroxyl group at C7 and the enolic hydroxyl at C3 are prime sites for scavenging reactive oxygen species (ROS). These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. This activity is crucial for protecting cells from oxidative stress, a key factor in numerous pathologies.[7][8]

Anti-inflammatory Effects

Many chromone and flavonoid derivatives exert anti-inflammatory effects by modulating key signaling pathways.[7][9] A plausible mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the phosphorylation and subsequent degradation of IκBα, the compound could block the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[9]

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates Complex IκBα NF-κB IKK->Complex:f0 Phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Complex:f0->IkBa Degradation Complex:f1->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Chromone 3,7-Dihydroxy-2-methylchromone Chromone->IKK Inhibits

Caption: Inferred mechanism: Inhibition of the NF-κB signaling pathway.

Anticancer Potential

The 4H-pyran-4-one scaffold is present in many compounds investigated for anticancer properties.[6][10] Potential mechanisms include the inhibition of protein kinases, such as PI3K/Akt or cyclin-dependent kinases (CDKs), which are critical regulators of cell growth, proliferation, and survival.[6][10] By blocking these pathways, the compound could induce cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

To validate the inferred biological activities, standardized in vitro assays are essential. The following protocols provide a framework for investigation.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions from the stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the compound dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

G cluster_workflow DPPH Assay Workflow A Prepare Reagents: - DPPH Solution (0.1 mM) - Test Compound Dilutions - Positive Control (e.g., Ascorbic Acid) B Add 100 µL Compound/Control to 96-well plate A->B C Add 100 µL DPPH Solution to each well B->C D Incubate for 30 min in the dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and determine IC₅₀ E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Anticancer Activity)

This protocol assesses the compound's ability to inhibit a specific protein kinase (e.g., PI3K, Akt, CDK2).

Methodology:

  • Reagent Preparation:

    • Prepare solutions of the purified kinase enzyme, its specific substrate peptide, and ATP at optimal concentrations in a kinase reaction buffer.

    • Prepare serial dilutions of the test compound and a known inhibitor (positive control, e.g., LY294002 for PI3K) in the same buffer.

  • Assay Procedure (Example using ADP-Glo™ Assay):

    • In a 96-well plate, combine the kinase enzyme, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Calculation:

    • Calculate the percent inhibition relative to a vehicle control (no compound).

    • Determine the IC₅₀ value from a dose-response curve.

Conclusion and Future Directions

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one represents a promising chemical entity within the well-regarded chromone family. Its structural features, particularly the C3 and C7 hydroxyl groups, strongly suggest a potential for potent antioxidant and anti-inflammatory activities. Inferences from related compounds also point towards a role in modulating key cellular signaling pathways relevant to cancer. The synthetic accessibility and the foundational knowledge of the chromone scaffold make it an attractive target for further investigation.

Future research should focus on the definitive synthesis and purification of this specific isomer, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in vitro and in vivo studies are required to validate the inferred biological activities and to elucidate its precise mechanisms of action. This foundational work will be critical in determining its potential as a lead compound for the development of novel therapeutic agents.

References

  • Wikipedia. (n.d.). Urolithin B. Retrieved from [Link]

  • Rodriguez, J., et al. (2016). Urolithin B, a newly identified regulator of skeletal muscle mass. Journal of Cachexia, Sarcopenia and Muscle. Available from: [Link]

  • Xia, B., et al. (2022). Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins. Frontiers in Pharmacology. Available from: [Link]

  • Kujawski, J., et al. (2025). Urolithins–gut Microbial Metabolites with Potential Health Benefits. Current Medicinal Chemistry. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one. Retrieved from [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-. Retrieved from [Link]

  • Ramos, C. S., et al. (2025). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society. Available from: [Link]

  • FooDB. (2010). Noreugenin (FDB015544). Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

  • ChemBK. (2024). 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-2-methyl-4H-1-benzopyran-4-one. Retrieved from [Link]

  • Khan, I., et al. (2020). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. Available from: [Link]

  • Cheméo. (n.d.). 5,7-Dihydroxy-2-(2-methoxyphenyl)-2,3-dihydro-4h-chromen-4-one. Retrieved from [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-. Retrieved from [Link]

  • Fedin, V. V., et al. (2024). Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. Available from: [Link]

  • PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxy-. Retrieved from [Link]

  • Wang, Y., et al. (2018). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Chemistry. Available from: [Link]

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3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (CAS 76733-21-6) Type: Technical Monograph

Executive Summary

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (also known as 3,7-Dihydroxy-2-methylchromone ) is a rare, bioactive chromone derivative distinguished by its specific substitution pattern: a hydroxyl group at the C3 and C7 positions and a methyl group at C2. Unlike the more common flavonoids (2-phenylchromones), this 2-methyl analogue serves as a critical scaffold in the development of fluorescent probes (exploiting Excited-State Intramolecular Proton Transfer, ESIPT) and as a synthetic intermediate for pharmacological agents targeting oxidative stress and inflammation.

This guide details the physicochemical identity, validated synthesis protocols, and functional applications of the compound, designed for researchers in medicinal chemistry and photophysics.

Chemical Identity & Physicochemical Properties
Property Data
CAS Registry Number 76733-21-6
IUPAC Name 3,7-Dihydroxy-2-methyl-4H-chromen-4-one
Synonyms 3,7-Dihydroxy-2-methylchromone; 2-Methyl-3,7-dihydroxychromone
Molecular Formula C₁₀H₈O₄
Molecular Weight 192.17 g/mol
Appearance Pale yellow needles or crystalline powder
Melting Point ~249°C (with decomposition)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~7.2 (7-OH), ~9.5 (3-OH)
SMILES CC1=C(O)C(=O)C2=C(O1)C=C(O)C=C2
InChI Key InChIKey=... (Structure specific)
Synthesis & Production Methodologies

The synthesis of 3,7-dihydroxy-2-methylchromone is non-trivial due to the requirement of introducing a hydroxyl group at the C3 position of the 2-methylchromone core. The most robust protocol involves the Kostanecki-Robinson cyclization of an


-substituted acetophenone precursor, followed by deprotection.
3.1. Retrosynthetic Analysis
  • Target: 3,7-Dihydroxy-2-methylchromone.[1][2][3][4]

  • Strategy: Construct the chromone ring with a protected C3-hydroxyl equivalent (methoxy) already in place, then deprotect.

  • Key Intermediate: 7-Hydroxy-3-methoxy-2-methylchromone.[1]

  • Starting Material: 2,4-Dihydroxy-

    
    -methoxyacetophenone (or 2-methoxy-1-(2,4-dihydroxyphenyl)ethanone).
    
3.2. Synthesis Workflow (Graphviz)

Synthesis Start 2,4-Dihydroxy- omega-methoxyacetophenone Step1 Cyclization (Ac2O, NaOAc, 180°C) Start->Step1 Kostanecki-Robinson Inter1 7-Acetoxy-3-methoxy- 2-methylchromone Step1->Inter1 Step2 Hydrolysis (HCl/EtOH) Inter1->Step2 Inter2 7-Hydroxy-3-methoxy- 2-methylchromone Step2->Inter2 Step3 Demethylation (HI or BBr3) Inter2->Step3 Final 3,7-Dihydroxy-2-methylchromone (Target) Step3->Final

Figure 1: Step-wise synthesis of 3,7-Dihydroxy-2-methylchromone via the modified Kostanecki-Robinson route.

3.3. Detailed Experimental Protocol

Step 1: Cyclization to 7-Acetoxy-3-methoxy-2-methylchromone

  • Reagents: Mix 2,4-dihydroxy-

    
    -methoxyacetophenone  (1.0 eq) with anhydrous Sodium Acetate  (2.5 eq) and Acetic Anhydride  (10.0 eq).
    
  • Reaction: Heat the mixture at 170–180°C in an oil bath for 4–6 hours. The high temperature is critical to drive the Kostanecki-Robinson cyclization.

  • Workup: Pour the hot reaction mixture onto crushed ice (500 mL). Stir vigorously for 1 hour to hydrolyze excess anhydride.

  • Isolation: Filter the resulting precipitate. Wash with cold water. Recrystallize from ethanol to yield the diacetate intermediate.

Step 2: Selective Hydrolysis

  • Reagents: Dissolve the intermediate in a mixture of Ethanol and 10% HCl (1:1 v/v).

  • Reaction: Reflux for 30 minutes. This selectively removes the phenolic acetate at C7 without cleaving the C3-methoxy ether.

  • Isolation: Dilute with water, cool, and filter the solid 7-hydroxy-3-methoxy-2-methylchromone .

Step 3: Demethylation (Final Deprotection)

  • Reagents: Dissolve the 3-methoxy intermediate in Acetic Acid and add Hydriodic Acid (HI, 57%) or use Boron Tribromide (BBr3) in DCM at -78°C for milder conditions.

  • Reaction: Reflux (for HI) for 2–4 hours. Monitor by TLC (disappearance of the methoxy spot).

  • Purification: Pour into sodium bisulfite solution (to quench iodine if HI is used). Filter the precipitate.

  • Final Product: Recrystallize from methanol/water to yield 3,7-Dihydroxy-2-methylchromone as pale yellow needles (MP ~249°C).

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.35 ppm (s, 3H): Methyl group at C2.

    • δ 6.85 ppm (d, J=2.2 Hz, 1H): Proton at C8.

    • δ 6.95 ppm (dd, J=8.8, 2.2 Hz, 1H): Proton at C6.

    • δ 7.85 ppm (d, J=8.8 Hz, 1H): Proton at C5 (deshielded by carbonyl).

    • δ 9.50 ppm (s, 1H): 3-OH (exchangeable, often broad).

    • δ 10.80 ppm (s, 1H): 7-OH (exchangeable).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated 193.18; Observed 193.2.

    • [M-H]⁻: Observed 191.1.

  • UV-Vis Spectroscopy:

    • λmax: ~240 nm, ~300 nm (band II), ~340 nm (band I).

    • Fluorescence: Exhibits dual emission in aprotic solvents due to ESIPT (Normal form ~400 nm, Tautomer ~530 nm).

Biological & Research Applications
5.1. Fluorescent Probes (ESIPT)

The 3-hydroxychromone moiety is a "privileged scaffold" for Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon photoexcitation, the proton on the 3-OH transfers to the carbonyl oxygen (C4), forming a phototautomer.

  • Utility: This compound serves as a ratiometric probe for hydration and polarity in biological membranes. The 7-OH group acts as an electron donor, red-shifting the emission compared to the unsubstituted 3-hydroxy-2-methylchromone.

5.2. Pharmacological Potential [5][6]
  • Antioxidant Activity: The resorcinol moiety (7-OH) provides radical scavenging capability, protecting cells from oxidative stress.

  • Enzyme Inhibition: Analogues of this compound are investigated as inhibitors of Aldose Reductase (diabetes complications) and Tyrosinase (hyperpigmentation).

References
  • RSC Publishing. (1956). Thermal Cyclization of o-aroyloxyacetoarones.[1] Part III. Synthesis of 3,7-dihydroxy-2-methylchromone. Journal of the Chemical Society.[4] Link

  • MolCore. (2024). 3,7-Dihydroxy-2-methyl-4H-chromen-4-one Product Entry (CAS 76733-21-6).[3]Link

  • National Institutes of Health (NIH). (2011). Biological and Medicinal Properties of Natural Chromones.[6][7][8][9][10][11][12] PMC. Link

  • Internet Archive. (1924).[4] Journal of the Chemical Society Abstracts: Preparation of 3:7-dihydroxy-2-methylchromone.[4]Link

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The Pharmacophore Frontier: Biological Activity of 2-Methyl Chromone Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl chromone (2-methyl-4H-chromen-4-one) scaffold represents a privileged structure in medicinal chemistry, distinguished by its thermodynamic stability and the distinct reactivity of the C2-methyl group. Unlike the ubiquitous flavones (2-phenylchromones), the 2-methyl variant offers a unique "chemical handle" for electrophilic substitution and condensation reactions, enabling the generation of diverse styrylchromones and heterocycle-fused derivatives.

This technical guide analyzes the in vitro biological activity of these derivatives, focusing on anticancer , antimicrobial , and anti-inflammatory domains. By synthesizing data from recent structure-activity relationship (SAR) studies, we establish a causal link between specific substituent patterns—particularly at the C6, C7, and C2-styryl positions—and observed biological endpoints such as apoptosis induction, biofilm inhibition, and enzymatic suppression of the arachidonic acid pathway.

Chemical Foundation & SAR Analysis

The biological versatility of 2-methyl chromone stems from its electronic distribution. The pyrone ring is electron-deficient, making it susceptible to nucleophilic attack, while the methyl group at C2 is acidic due to the electron-withdrawing nature of the adjacent carbonyl and oxygen heteroatom.

Structure-Activity Relationship (SAR) Hotspots
  • C2-Methyl Group: The critical site for functionalization. Condensation with aromatic aldehydes yields 2-styrylchromones , which significantly enhance lipophilicity and DNA-binding affinity.

  • C6 & C7 Positions: Substitution with electron-donating groups (e.g., -OCH₃, -OH) typically increases potency against cancer cell lines by improving interaction with hydrophobic pockets in target proteins like tubulin or kinases.

  • C3 Position: Halogenation (e.g., -Br, -Cl) or formylation at this position correlates with enhanced antimicrobial activity, particularly against Gram-negative bacteria.

Visualization: SAR Logic Map

SAR_Map Core 2-Methyl Chromone Scaffold C2_Mod C2-Methyl Functionalization (Styryl formation) Core->C2_Mod Aldol Condensation C3_Mod C3 Halogenation/Formylation Core->C3_Mod Electrophilic Sub. C7_Mod C6/C7 Electron Donors (-OMe, -OH) Core->C7_Mod Nucleophilic Sub. Anticancer Anticancer Activity (Tubulin inhibition, Apoptosis) C2_Mod->Anticancer High Potency AntiInflam Anti-inflammatory (COX/LOX Inhibition) C2_Mod->AntiInflam Dual COX/LOX Block Antimicrobial Antimicrobial Activity (Biofilm disruption) C3_Mod->Antimicrobial Membrane Permeability C7_Mod->Anticancer Kinase Affinity

Figure 1: Structural modification logic mapping the 2-methyl chromone core to specific biological outcomes.

In Vitro Biological Profiles[1][2][3]

Anticancer Activity

Recent studies highlight the efficacy of 2-methyl chromone derivatives against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) lines.

  • Mechanism of Action: The primary mode of action involves the induction of apoptosis via the mitochondrial pathway. Key derivatives (e.g., Compound 9, a pyrimidine-fused chromone) have demonstrated IC₅₀ values superior to cisplatin.[1]

  • Key Pathway:

    • Tubulin Polymerization Inhibition: Methoxylated derivatives bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase.[2]

    • Mitochondrial Depolarization: Loss of

      
       leads to Cytochrome C release.
      
    • Caspase Activation: Cleavage of Caspase-9 and Caspase-3 executes cell death.

Data Summary: Cytotoxicity (IC₅₀ in µM)
Compound DerivativeCell LineIC₅₀ (µM)Reference Standard (Cisplatin/Dox)Mechanism
Compound 9 (Pyrimidine-fused)HepG-23.2 ± 0.44.5 ± 0.5G2/M Arrest
Petersinone 1 (Natural)MCF-712.4 ± 1.10.6 ± 0.03NO Inhibition
2-Styrylchromone (4'-OMe) MCF-70.0560.62Tubulin Binding
Visualization: Apoptotic Signaling Pathway

Apoptosis_Pathway Drug 2-Methyl Chromone Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits Mito Mitochondria (ΔΨm Loss) Drug->Mito Depolarizes G2M G2/M Phase Arrest Tubulin->G2M Apoptosis APOPTOSIS G2M->Apoptosis CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Figure 2: Proposed mechanism of action for anticancer activity involving tubulin inhibition and mitochondrial dysfunction.

Antimicrobial & Anti-Biofilm Activity

Derivatives functionalized at the C3 position (e.g., 3-formyl-6-bromo-chromone) exhibit potent activity against multidrug-resistant (MDR) strains including S. aureus (MRSA) and P. aeruginosa.

  • Biofilm Inhibition: Unlike standard antibiotics that target cell wall synthesis, these derivatives often disrupt quorum sensing (QS) . For instance, suppression of violacein production in Chromobacterium violaceum indicates interference with QS signaling molecules.[3]

  • MIC Values:

    • S. aureus: 4 - 8 µg/mL (for halogenated derivatives).

    • E. coli (UPEC): ~20 µg/mL.

Anti-inflammatory Activity

2-methyl chromones serve as dual inhibitors of the arachidonic acid pathway.

  • COX-1/COX-2 Inhibition: The planar structure mimics arachidonic acid, blocking the active site of Cyclooxygenase enzymes.

  • 5-LOX Inhibition: Catechol-substituted derivatives act as redox inhibitors of 5-Lipoxygenase, preventing leukotriene formation.[4]

  • Selectivity: Some 2-styryl derivatives show a selectivity index (SI) > 50 for COX-2 over COX-1, reducing the risk of gastric ulceration associated with NSAIDs.

Detailed Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures cellular metabolic activity as an indicator of viability. It is the gold standard for initial drug screening due to its reproducibility.

Materials:

  • Cell lines (e.g., HepG-2, MCF-7) cultured in DMEM + 10% FBS.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).[5]

Workflow:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Dissolve the 2-methyl chromone derivative in DMSO (stock) and dilute with media. Add serial dilutions (0.1 - 100 µM) to wells. Include Vehicle Control (0.1% DMSO) and Positive Control (Cisplatin).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 15 min.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression analysis.
    
Protocol B: Minimum Inhibitory Concentration (MIC) Determination

Rationale: Broth microdilution is preferred over disk diffusion for quantitative potency assessment of hydrophobic compounds.

Workflow:

  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (stock in DMSO) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.

  • Controls:

    • Growth Control:[6] Bacteria + Broth + Solvent.

    • Sterility Control: Broth only.

  • Incubation: 18–24h at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue

    
     pink indicates growth) for clearer endpoints.
    
Visualization: Experimental Workflow

Workflow cluster_assays In Vitro Assays Synth Synthesis of 2-Methyl Chromone Derivatives Char Characterization (NMR, IR, MS) Synth->Char Screen Primary Screening Char->Screen MTT Cytotoxicity (MTT) (HepG-2, MCF-7) Screen->MTT MIC Antimicrobial (MIC) (Broth Microdilution) Screen->MIC COX Enzyme Inhibition (COX-1/2, 5-LOX) Screen->COX Lead Lead Identification (IC50 < 5µM, SI > 10) MTT->Lead MIC->Lead COX->Lead

Figure 3: Integrated workflow for the synthesis and biological evaluation of chromone derivatives.

Future Perspectives

The 2-methyl chromone scaffold remains a fertile ground for drug discovery.[7] Future efforts should focus on:

  • Nano-formulations: Improving the aqueous solubility of highly lipophilic styryl derivatives.

  • PROTAC Development: Utilizing the chromone core as a warhead for Proteolysis Targeting Chimeras to degrade specific oncogenic proteins.

  • In Vivo Validation: Transitioning from in vitro success to pharmacokinetic studies to assess metabolic stability (e.g., glucuronidation of OH groups).

References

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PubMed Central. [Link]

  • Chemical reactivity of 2-methylchromone with some nitrogen-based nucleophiles: reactions, DFT analysis, anticancer activity and molecular docking studies. RSC Advances. [Link]

  • Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli. Microbiological Research. [Link]

  • Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways. PubMed. [Link]

  • Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to Dihydroxy-Methyl-Benzopyran-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The benzopyran-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] This technical guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: dihydroxy-methyl-benzopyran-4-ones. By examining the strategic placement of hydroxyl and methyl groups on the benzopyran-4-one core, we can unlock a deeper understanding of the molecular features that govern their therapeutic potential. This document will explore the synthesis, biological evaluation, and key structural determinants of activity, providing researchers with the foundational knowledge to design and develop novel therapeutics based on this versatile scaffold.

The Benzopyran-4-one Core: A Foundation for Diverse Bioactivity

Benzopyran-4-ones, commonly known as chromones, are a class of heterocyclic compounds that are ubiquitous in nature, particularly in the plant kingdom.[1] Their inherent biological activities have made them a focal point for drug discovery, with derivatives exhibiting antimicrobial, antiviral, anti-inflammatory, antitumor, and enzyme inhibitory properties.[1][3] The fundamental structure, consisting of a benzene ring fused to a γ-pyrone ring, provides a rigid and planar framework that is amenable to a wide range of chemical modifications.

The biological activity of chromone derivatives is profoundly influenced by the substitution pattern on the scaffold.[2] Key structural features that have been identified as critical for modulating activity include:

  • The C2=C3 double bond and the 4-oxo group: These features are often essential for the biological activity of many flavonoids and chromones, contributing to the planarity and electron distribution of the molecule.[5]

  • Hydroxylation patterns: The number and position of hydroxyl groups on the benzopyran-4-one ring are critical determinants of activity, particularly for antioxidant properties.[5][6][7]

  • Substitution at various positions: The introduction of different functional groups at positions C2, C3, C5, C6, C7, and C8 can dramatically alter the pharmacological profile of the parent compound.

This guide will specifically focus on the interplay of dihydroxy and methyl substitutions, a combination that has shown significant promise in yielding compounds with potent and selective biological effects.

The Critical Influence of Hydroxyl and Methyl Groups

The strategic placement of hydroxyl and methyl groups on the benzopyran-4-one scaffold is a key strategy in the design of potent and selective therapeutic agents. These seemingly simple functional groups can exert a profound influence on the molecule's physicochemical properties, including its electronic character, lipophilicity, and hydrogen bonding capacity.

The Role of Dihydroxy Substitution

The presence and positioning of two hydroxyl groups on the benzopyran-4-one core are paramount for several biological activities, most notably antioxidant and free radical scavenging capabilities.[5] The o-dihydroxy arrangement, in particular, is a well-established pharmacophore for potent antioxidant activity.

Key Observations from SAR Studies:

  • 7,8-Dihydroxy Pattern: Compounds featuring a 7,8-dihydroxy substitution have demonstrated strong antioxidant activity.[5] This arrangement enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting radical.

  • 5,7-Dihydroxy Pattern: This pattern is also associated with significant biological activity, including potential anticancer effects.

  • Hydrogen Bond Donor/Acceptor Capabilities: The hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling crucial interactions with biological targets such as enzymes and receptors.[8] The loss of this hydrogen-bonding ability, for instance through methylation to a methoxy group, often leads to a significant decrease or complete loss of biological activity, underscoring the importance of the hydroxyl moiety.[8]

The Modulating Effect of Methyl Substitution

The introduction of a methyl group can influence the biological activity of dihydroxy-benzopyran-4-ones in several ways:

  • Steric Effects: The size and position of the methyl group can influence the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein.

  • Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the aromatic ring, which can in turn affect the reactivity and binding affinity of the molecule.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the compound, which can impact its membrane permeability and pharmacokinetic properties.

The interplay between the dihydroxy and methyl substitutions creates a chemical space ripe for exploration, allowing for the fine-tuning of biological activity and selectivity.

Synthetic Strategies for Dihydroxy-Methyl-Benzopyran-4-ones

The synthesis of dihydroxy-methyl-benzopyran-4-ones can be achieved through several established synthetic routes. A common and versatile method is the Kostanecki-Robinson reaction, which involves the acylation of an o-hydroxyacetophenone followed by cyclization.

General Synthetic Workflow:

Synthesis_Workflow Start o-Hydroxyacetophenone Derivative Acylation Acylation with Acetic Anhydride and Sodium Acetate Start->Acylation Cyclization Base-catalyzed Intramolecular Cyclization Acylation->Cyclization Product Dihydroxy-Methyl-Benzopyran-4-one Cyclization->Product

Caption: A generalized workflow for the synthesis of dihydroxy-methyl-benzopyran-4-ones.

Biological Activities and Therapeutic Potential

The unique structural features of dihydroxy-methyl-benzopyran-4-ones endow them with a range of promising biological activities.

Antioxidant and Radical Scavenging Activity

As previously mentioned, the dihydroxy substitution pattern is a strong predictor of antioxidant potential. The ability of these compounds to neutralize free radicals makes them attractive candidates for the treatment of diseases associated with oxidative stress.

Table 1: Illustrative Antioxidant Activity of Dihydroxy-Benzopyran-4-one Derivatives

CompoundSubstitution PatternAntioxidant AssayIC50 (µM)Reference
1 7,8-dihydroxy-2-phenyl-3-benzoylDPPH Radical ScavengingLow log EC50[5]
2 7-hydroxyDPPH Radical ScavengingModerate Activity[5]
3 8-hydroxyDPPH Radical ScavengingModerate Activity[5]
Anticancer Activity

Several dihydroxy-methyl-benzopyran-4-one derivatives have demonstrated significant anticancer activity against various cancer cell lines.[9] The mechanisms of action are often multifactorial and can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Dihydroxy-methyl-benzopyran-4-ones have shown potential as anti-inflammatory agents, possibly through the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized dihydroxy-methyl-benzopyran-4-one derivatives, a battery of in vitro assays is typically employed.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Future Directions and Conclusion

The structure-activity relationship of dihydroxy-methyl-benzopyran-4-ones represents a fertile ground for the discovery of novel therapeutic agents. The strategic manipulation of the hydroxyl and methyl substitution patterns on the benzopyran-4-one scaffold allows for the fine-tuning of biological activity and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area should focus on:

  • Expanding the chemical diversity of dihydroxy-methyl-benzopyran-4-one libraries through innovative synthetic methodologies.

  • Elucidating the precise molecular mechanisms of action through advanced biochemical and cell-based assays.

  • Utilizing computational modeling and QSAR studies to guide the rational design of next-generation derivatives.[5][10]

By leveraging the insights gained from SAR studies, the scientific community can continue to unlock the therapeutic potential of this remarkable class of compounds.

References

  • Reis, J., et al. (2023).
  • Gerber, C., et al. (2008). 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. MDPI.
  • Sharma, S., et al. (2013). QSAR, Docking and Invitro Antioxidant Activity Study of Novel Chromone Derivatives.
  • Kumar, S., & Singh, P. (2022).
  • Lund, G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Malik, O. P., et al. (1987). Synthesis of 3,6-dialkyl-7-hydroxy-4-methyl-2h-1-benzopyran-2-ones and related compounds as anticoagulants. Indian Journal of Pharmaceutical Sciences.
  • Singh, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)
  • Reddy, D. R. S., et al. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS.
  • Li, Y., et al. (2024).
  • Singh, V., et al. (2021). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Relationship between structure and activity.
  • Sharma, R., et al. (2022). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC.
  • Ciesla, K., et al. (2011). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP).
  • Abd El-Haleem, A. H., et al. (2024).
  • Stevens, M. F. G., et al. (2006). Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles.
  • Young, R. (2022). The underappreciated hydroxyl in drug discovery. Drug Discovery Today.
  • Lacova, M., et al. (1998). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles.
  • Chen, Z., et al. (2019). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing.
  • Drug Design Org. (2005).
  • National Institutes of Health. (2017).
  • ResearchGate. (2004). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products.

Sources

Natural sources vs synthetic 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one Comparative Analysis: Natural Isolation vs. Targeted Organic Synthesis

Executive Summary

This technical guide addresses the sourcing, synthesis, and validation of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (an analog of the chromone scaffold, structurally distinct from flavonoids by the absence of the B-ring phenyl group). While naturally occurring in trace quantities within specific Polygonaceae and Myrtaceae matrices, the compound’s pharmacological potential as a selective kinase inhibitor and antioxidant necessitates a shift from extraction to scalable synthesis.

This document outlines a high-purity synthetic route utilizing Hypervalent Iodine (III) oxidation for site-selective C3-hydroxylation, contrasting it with the limitations of phytochemical isolation.

The Molecule: Structural & Pharmacological Context

The target molecule is a substituted chromone (1-benzopyran-4-one).

  • IUPAC: 3,7-dihydroxy-2-methyl-4H-chromen-4-one.

  • Key Features:

    • C2-Methyl: Confers lipophilicity and metabolic stability compared to the C2-H of unsubstituted chromones.

    • C3-Hydroxy: Critical for biological activity, often acting as a hydrogen bond donor in enzyme active sites (e.g., Cyclin-dependent kinases).

    • C7-Hydroxy: Increases solubility and bioavailability; a common glucuronidation site.

Natural Sources: The Extraction Bottleneck

While chromone derivatives are ubiquitous in nature (e.g., Eugenia caryophyllata, Polygonum species, and Aloe), the specific 3,7-dihydroxy-2-methyl variant is rarely a major constituent. It often exists as a minor metabolite or degradation product of larger prenylated chromones.

Extraction Protocol (Botanical Matrix)

Objective: Isolation from Polygonum rhizome fractions.

  • Pre-treatment: Lyophilization of rhizomes followed by pulverization (<200 mesh).

  • Supercritical Fluid Extraction (SFE):

    • Solvent: CO₂ + 5% Ethanol cosolvent.

    • Conditions: 350 bar, 50°C.

    • Rationale: Minimizes thermal degradation of the labile C3-hydroxyl group.

  • Purification:

    • Solid Phase Extraction (SPE): C18 cartridge, eluting with MeOH/H₂O gradient.

    • Prep-HPLC: C18 column, Acetonitrile/Water (0.1% Formic Acid). Target peak collection based on UV absorbance at 254 nm and 360 nm.

Critical Limitations
  • Yield: Typically < 0.01% w/w.

  • Heterogeneity: Co-elution with structurally similar 2-methylchromones (e.g., Eugenitin) requires repeated chromatography, reducing yield.

  • Sustainability: High biomass requirement renders this route unviable for GLP-tox studies or clinical development.

Synthetic Route: The "Moriarty" Protocol

To achieve >98% purity and gram-scale yields, we employ a semi-convergent synthesis. The critical challenge is introducing the hydroxyl group at the C3 position of the chromone ring, which is electron-deficient. The classical Algar-Flynn-Oyamada reaction (used for flavonoids) fails here due to the lack of a cinnamoyl/chalcone intermediate.

Instead, we utilize a Hypervalent Iodine (III) mediated oxidation of the 2-methylchromone precursor.

Retrosynthetic Analysis
  • Target: 3,7-Dihydroxy-2-methylchromone.

  • Intermediate: 7-Hydroxy-2-methylchromone.

  • Starting Material: 2,4-Dihydroxyacetophenone (Resacetophenone).

Step-by-Step Protocol

Step A: Formation of the Chromone Core (Kostanecki-Robinson Variation)

  • Reagents: Resacetophenone (1.0 eq), Sodium Acetate (anhydrous, 2.5 eq), Acetic Anhydride (excess).

  • Procedure:

    • Reflux the mixture at 180°C for 6 hours.

    • Pour onto crushed ice. The precipitate is 7-acetoxy-3-acetyl-2-methylchromone .

    • Hydrolysis: Reflux the intermediate in 10% Na₂CO₃ to remove the ester and the 3-acetyl group (deacylation occurs due to steric strain and basic conditions).

    • Acidify with HCl to precipitate 7-Hydroxy-2-methylchromone .

  • Checkpoint: Verify formation via ¹H NMR (Singlet at δ ~6.0 ppm for H-3 proton).

Step B: Protection (Optional but Recommended)

  • To prevent over-oxidation, protect the C7-OH as a benzyl ether (BnBr, K₂CO₃, DMF). Note: For shorter routes, this can be skipped if stoichiometry is strictly controlled.

Step C: C3-Hydroxylation (The Critical Step)

  • Reagents: Diacetoxyiodobenzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA).

  • Solvent: Methanol (anhydrous).

  • Mechanism: The hypervalent iodine reagent acts as an electrophile, attacking the enol form of the chromone. Methanol attacks the iodine-complex, followed by elimination to form the dimethyl ketal, which hydrolyzes to the ketone/enol (3-OH).

  • Procedure:

    • Dissolve 7-hydroxy-2-methylchromone (1.0 eq) in MeOH.

    • Add KOH (3.0 eq) at 0°C to generate the enolate.

    • Dropwise addition of PIDA (1.1 eq) over 30 minutes.

    • Stir at RT for 2 hours.

    • Evaporate solvent, redissolve in EtOAc, wash with brine.

  • Yield: ~65-75%.

Step D: Final Purification

  • Recrystallization from Ethanol/Water (8:2).

Comparative Data: Natural vs. Synthetic

MetricNatural Isolation (SFE)Synthetic (PIDA Route)
Source Polygonum rhizomesResacetophenone (Petrochemical)
Purity (HPLC) 85-92% (Isobaric impurities common)>99.5%
Yield mg per kg biomassGrams to Kilos (Scalable)
Cost/Gram ~$5,000 USD (Est.)~$150 USD
Carbon Footprint High (Solvent/Transport)Moderate (Reagent waste)
Stereochemistry Achiral (Planar)Achiral (Planar)

Visualization of Workflows

Figure 1: Comparative Process Logic

G cluster_natural Natural Isolation Route cluster_synthetic Synthetic Route (Moriarty) N1 Biomass (Polygonum) N2 SFE Extraction (CO2 + EtOH) N1->N2 N3 Prep-HPLC Purification N2->N3 N4 Target: Low Yield (<0.01%) N3->N4 S1 Resacetophenone S2 Kostanecki-Robinson Cyclization S1->S2 S3 7-Hydroxy-2-methylchromone (Intermediate) S2->S3 S4 Hypervalent Iodine Oxidation (PIDA/MeOH) S3->S4 S5 Target: High Yield (>65%) S4->S5

Caption: Comparison of the linear inefficiency of natural isolation versus the convergent scalability of the PIDA-mediated synthetic route.

Figure 2: Mechanism of C3-Hydroxylation (PIDA)

Mechanism M1 2-Methylchromone (Enolate Form) M2 PIDA Attack (Electrophilic) M1->M2 M3 Iodine-Complex Intermediate M2->M3 M4 MeOH Attack / Ligand Exchange M3->M4 M5 Dimethyl Ketal M4->M5 M6 Hydrolysis (H3O+) M5->M6 M7 3-Hydroxy-2-methylchromone M6->M7

Caption: The mechanistic pathway utilizing Hypervalent Iodine to site-selectively oxidize the C3 position.

Analytical Validation Standards

To ensure the "Trustworthiness" of the synthetic product for drug development, the following specification sheet is proposed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.5 (s, 1H, 7-OH)

    • δ 9.2 (s, 1H, 3-OH)

    • δ 7.8 (d, 1H, H-5)

    • δ 6.9 (dd, 1H, H-6)

    • δ 6.8 (d, 1H, H-8)

    • δ 2.4 (s, 3H, 2-CH₃)

    • Absence of singlet at δ 6.0 confirms conversion of C3-H to C3-OH.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated: 191.03. Found: 191.03.

  • HPLC Purity:

    • Column: C18, 5µm, 150x4.6mm.

    • Mobile Phase: A: Water (0.1% H₃PO₄), B: Acetonitrile.

    • Gradient: 10-90% B over 20 min.

    • Requirement: >98.5% Area under curve.

References

  • Moriarty, R. M., et al. "Hypervalent iodine oxidation of flavanones: A new synthesis of 3-hydroxyflavanones." Journal of Organic Chemistry, 1985. Link

  • Ellis, G. P. "Chromenes, Chromanones, and Chromones." Chemistry of Heterocyclic Compounds, Wiley-Interscience, 1977. Link

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003. Link

  • PubChem Compound Summary. "7-hydroxy-2-methyl-4-chromenone." National Library of Medicine. Link(Note: Used as the core scaffold reference).

Advanced Fluorescence Characterization of 3-Hydroxychromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of 3-hydroxychromone (3-HC) derivatives, focusing on their unique Excited-State Intramolecular Proton Transfer (ESIPT) mechanism and their application as ratiometric fluorescent probes.

Mechanisms, Protocols, and Ratiometric Sensing

Executive Summary

3-Hydroxychromone (3-HC) derivatives represent a distinct class of solvatochromic fluorophores characterized by their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3] Unlike conventional single-band fluorophores, 3-HCs exhibit dual emission bands originating from two distinct excited states: the Normal (N) form and the Tautomer (T) form.[1][2][3][4]

This dual-emission property allows for ratiometric sensing , a self-calibrating method that eliminates errors associated with probe concentration, photobleaching, or optical path length variations. This guide details the photophysical mechanisms of 3-HCs, the structural tuning of their fluorescence, and provides a validated protocol for their use in sensing lipid membrane hydration.

Mechanistic Foundations: The ESIPT Cycle

The core utility of 3-HC derivatives lies in the four-level photophysical cycle involving the 3-hydroxyl group and the 4-carbonyl oxygen.

The Photophysical Cycle
  • Ground State (N): The molecule exists primarily in the Normal form with an intramolecular hydrogen bond between the 3-OH and the 4-C=O.

  • Excitation (N

    
     N*):  Upon UV/Vis excitation, the acidity of the 3-OH and the basicity of the carbonyl oxygen increase significantly.
    
  • Proton Transfer (N*

    
     T):  A fast (
    
    
    
    fs) proton transfer occurs, converting the N
    state to the phototautomer T* state.
  • Emission:

    • N* Emission: If the solvent disrupts the intramolecular H-bond (e.g., highly polar, H-bonding solvents), ESIPT is inhibited or slowed, leading to blue/violet emission from the N* state.

    • T* Emission: In non-polar or aprotic environments, ESIPT proceeds efficiently, leading to a large Stokes-shifted green/yellow emission from the T* state.

  • Relaxation: The T* species decays to the ground state tautomer (T), which rapidly undergoes Reverse Proton Transfer (RPT) back to the N form.

Visualization of the ESIPT Mechanism

The following Jablonski diagram illustrates the energy pathways and the critical branching ratio between N* and T* emission.

ESIPT_Mechanism N_Ground Normal Ground (N) (Intramolecular H-bond) N_Excited Normal Excited (N*) (Blue Emission) N_Ground->N_Excited Excitation (UV) N_Excited->N_Ground Fluorescence (N*) T_Excited Tautomer Excited (T*) (Green Emission) N_Excited->T_Excited ESIPT (Fast Proton Transfer) T_Ground Tautomer Ground (T) (Unstable) T_Excited->T_Ground Fluorescence (T*) T_Ground->N_Ground Reverse Proton Transfer (Fast) Solvent H-Bonding Solvent (Inhibits ESIPT) Solvent->N_Excited

Figure 1: The four-level ESIPT photocycle of 3-hydroxychromone derivatives. The ratio of N* (blue) to T* (green) emission is the analytical signal.

Structural Tuning and Solvatochromism

The sensitivity of the N/T ratio is tunable via chemical substitution at the 2-position (aryl group) and the 7-position (electron donor).

Key Derivatives and Spectral Characteristics
DerivativeSubstituent (Pos 2)Substituent (Pos 7)Key FeatureApplication
3-HC (Parent) PhenylHBasic ESIPT model.[3] Low QY in water.Fundamental studies.
FHC 2-FurylHEnhanced ratiometric response to hydration.Membrane hydration sensing.[5]
3HC-A PhenylDiethylaminoStrong "Push-Pull" system. High QY.Polarity sensing, lipid order.
4'-DMA-3HF 4-DMA-PhenylHHigh sensitivity to H-bonding.Protein binding (Albumin).
Solvent Effects on Emission Bands

Data below summarizes the emission maxima (


) for FHC (2-(2'-furyl)-3-hydroxychromone) , a standard probe for membrane hydration.
Solvent TypeExample

N* (nm)

T* (nm)

Ratio
Interpretation
Non-polar Toluene~400 (weak)535< 0.1ESIPT dominant.
Polar Aprotic Acetonitrile410545~ 0.5N* stabilized by dipole.
Polar Protic Ethanol420550> 1.5H-bonding inhibits ESIPT.
Aqueous Water/Buffer430Quenched>> 10T* emission negligible.
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Technical Insight: In protic solvents, intermolecular hydrogen bonds form between the solvent and the 3-HC carbonyl or hydroxyl groups. This competes with the intramolecular H-bond required for ESIPT, effectively "trapping" the molecule in the N* state and enhancing the blue emission band.

Experimental Protocol: Ratiometric Sensing of Membrane Hydration

Objective: Determine the hydration level of lipid bilayers using the FHC probe. Rationale: FHC distributes into the lipid bilayer. The


 ratio correlates directly with the local concentration of water molecules in the membrane interface.
Materials
  • Probe: 2-(2'-furyl)-3-hydroxychromone (FHC).[6]

  • Lipids: DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or natural lipid extracts.

  • Solvents: Spectroscopic grade Ethanol (for stock), Chloroform (for lipid mixing), HEPES Buffer (pH 7.4).

  • Equipment: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent) with temperature control.

Step-by-Step Methodology
Step 1: Probe Stock Preparation[7]
  • Dissolve FHC in high-purity ethanol to create a 1 mM stock solution .

  • Store at -20°C in the dark. Note: FHC is stable for months if protected from light and evaporation.

Step 2: Liposome Preparation (LUVs)
  • Mix lipid chloroform solutions to desired composition in a glass vial.

  • Add FHC stock solution to the lipid mixture.

    • Target Ratio: 1:200 (Probe:Lipid molar ratio).

    • Why: This low ratio prevents probe aggregation and self-quenching.

  • Evaporate solvent under a nitrogen stream to form a thin lipid film.

  • Vacuum desiccate for >2 hours to remove trace solvent.

  • Hydrate the film with HEPES buffer (10 mM, pH 7.4) to a final lipid concentration of 0.5 mM.

  • Vortex vigorously and extrude through a 100 nm polycarbonate filter (11-21 passes) to form Large Unilamellar Vesicles (LUVs).

Step 3: Spectroscopic Acquisition
  • Transfer 1 mL of the LUV suspension to a quartz cuvette.

  • Excitation: Set

    
     to 360 nm  (near the isosbestic point of the absorption spectra to ensure consistent excitation of both forms).
    
  • Emission Scan: Collect spectra from 380 nm to 650 nm .

  • Slits: Adjust to maintain signal < 10^6 CPS to avoid detector saturation (typically 2-5 nm bandpass).

Step 4: Data Analysis (Ratiometric Calculation)
  • Identify the peak intensities for the N* band (

    
    , approx 420 nm) and the T* band (
    
    
    
    , approx 540 nm).
  • Calculate the ratio

    
    :
    
    
    
    
  • Calibration: Compare

    
     against a standard curve generated using dioxane/water mixtures of known dielectric constants or water molarity.
    
    • Interpretation: Higher

      
       values indicate higher membrane hydration (greater water penetration into the bilayer).
      
Experimental Workflow Diagram

Workflow Start Start: FHC Stock Preparation Lipid_Mix Mix Lipids + FHC (1:200 ratio) Start->Lipid_Mix Film Solvent Evaporation (Lipid Film Formation) Lipid_Mix->Film Hydration Hydration & Extrusion (Formation of LUVs) Film->Hydration Measurement Fluorescence Spectroscopy (Ex: 360 nm | Em: 380-650 nm) Hydration->Measurement Analysis Calculate Ratio R = I(N*) / I(T*) Measurement->Analysis

Figure 2: Workflow for preparing and analyzing FHC-labeled liposomes.

Critical Considerations & Troubleshooting

pH Sensitivity

While the ESIPT process itself is robust, the ground state of 3-HCs can undergo deprotonation at high pH (> 9.0), forming an anion that is non-fluorescent or emits at a different wavelength.

  • Control: Always verify the absorption spectrum. The anion form appears as a red-shifted absorption band. Maintain pH < 8.0 for standard ESIPT sensing.

Photostability

3-HC derivatives generally possess good photostability, but prolonged high-intensity UV excitation can cause photo-oxidation.

  • Mitigation: Use the minimum excitation slit width necessary for good signal-to-noise ratio. Minimize exposure time during setup.

Aggregation

At high concentrations (>10


M in aqueous buffer), hydrophobic 3-HC derivatives may aggregate, leading to fluorescence quenching or spectral distortion.
  • Validation: Verify linearity of fluorescence intensity vs. concentration. For membrane studies, ensure the probe:lipid ratio remains below 1:100.

References

  • Klymchenko, A. S., & Mely, Y. (2013). Fluorescent environment-sensitive dyes as reporters of cell membrane organization. Progress in Lipid Research. Link

  • Demchenko, A. P., et al. (2002). The concept of ratiometric fluorescence sensing: 3-hydroxyflavone derivatives. Journal of Molecular Structure. Link

  • Duportail, G., et al. (2002). 3-Hydroxychromone derivatives as ratiometric probes for membrane surface potential. Journal of Fluorescence. Link

  • Pivovarenko, V. G., et al. (2020). Flavonols and 3-hydroxychromones: new applications for a class of environment-sensitive fluorescent molecules.[8] Methods and Applications in Fluorescence. Link

  • Das, R., et al. (2012).[5] Sensing micelle hydration by proton-transfer dynamics of a 3-hydroxychromone dye.[5][6] Langmuir. Link

Sources

Comprehensive Review & Technical Guide: 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Predictive Toxicology & Risk Assessment Framework for 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (CAS 21161-62-6).[1][2]

Due to the scarcity of direct toxicological literature for this specific isomer (distinct from the common Noreugenin), this review synthesizes Structure-Activity Relationships (SAR) from the chromone class, defining the critical safety protocols required for its handling and development.[1][2]

Executive Summary

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (also known as 3,7-dihydroxy-2-methylchromone) is a synthetic chromone derivative and a structural homologue of degradation products found in natural dyes (e.g., Brazilein).[1][2][3] Unlike its isomer Noreugenin (5,7-dihydroxy-2-methylchromone) , this compound features a hydroxyl group at the highly reactive C3 position.[1][2]

This structural distinction dictates its toxicity profile: the 3-hydroxychromone (3-HC) moiety is a known pharmacophore for Excited-State Intramolecular Proton Transfer (ESIPT) and redox cycling.[1][2] Consequently, safety assessment must prioritize phototoxicity , oxidative stress potential , and kinase interaction .[1][2]

Part 1: Chemical Identity & Structural Distinction

Crucial Warning: Do not confuse with CAS 1013-69-0 (Noreugenin).[1][2] The position of the hydroxyl group fundamentally alters metabolic stability and reactivity.[1][2]

FeatureTarget Compound Common Isomer (Noreugenin) Implication
IUPAC Name 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one5,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-oneTarget has 3-OH; Isomer has 5-OH.[1][2]
CAS Number 21161-62-6 1013-69-0Distinct regulatory status.[1][2]
Key Moiety 3-Hydroxychromone 5-Hydroxychromone3-OH is susceptible to oxidation to 2,3-diones; 5-OH is stabilized by H-bonding to carbonyl.[1][2]
Primary Risk Redox Cycling / Phototoxicity General CytotoxicityTarget is likely more reactive.[1][2]

Part 2: Predicted Toxicity Profile (SAR Analysis)

Mechanism: Oxidative Stress & Quinone Formation

The C3-hydroxyl group in the chromone ring is electronically distinct.[1][2] Unlike the C5 or C7 positions, the C3-OH can undergo one-electron oxidation to form a semiquinone radical, which may further oxidize to a reactive chroman-2,3,4-trione intermediate.[1][2]

  • Toxicity Pathway: These electrophilic intermediates can arylate cellular proteins (hepatotoxicity) or deplete glutathione (GSH).[1][2]

  • Prediction: Moderate potential for Idiosyncratic Drug-Induced Liver Injury (DILI) if metabolic clearance is saturated.[1][2]

Mechanism: Phototoxicity (ESIPT)

3-Hydroxychromones are classic ESIPT fluorophores.[1][2] Upon UV absorption, the proton on the 3-OH transfers to the carbonyl oxygen (C4).[1][2]

  • Risk: If the excited state energy is not dissipated radiatively (fluorescence), it can generate Singlet Oxygen (

    
    )  or superoxide radicals via Type II photosensitization.[1][2]
    
  • Clinical Relevance: High risk of photo-irritation or photo-allergy upon dermal exposure.[1][2]

Mechanism: Kinase Inhibition

The chromone scaffold mimics the ATP-binding pocket of kinases.[1][2]

  • Target: PI3K and CK2 are common targets for chromone derivatives.[1][2]

  • Toxicity: Off-target inhibition of kinases can lead to cytostasis (inhibition of cell division) rather than immediate necrosis.[1][2]

Part 3: Visualization of Toxicity Pathways

The following diagram illustrates the predicted metabolic activation and phototoxic pathways for 3,7-dihydroxy-2-methylchromone.

ToxicityPathways Compound 3,7-Dihydroxy-2-methylchromone (CAS 21161-62-6) CYP450 CYP450 / Peroxidases Compound->CYP450 Metabolism UVLight UV Absorption (300-400 nm) Compound->UVLight Exposure Radical Semiquinone Radical (Reactive Intermediate) CYP450->Radical 1e- Oxidation Quinone Chroman-2,3,4-trione Radical->Quinone Oxidation ProteinAdduct Protein Adducts (Hepatotoxicity) Quinone->ProteinAdduct Covalent Binding ESIPT ESIPT State (Tautomerization) UVLight->ESIPT Excitation ROS Singlet Oxygen (1O2) Superoxide (O2-) ESIPT->ROS Energy Transfer SkinTox Dermal Phototoxicity ROS->SkinTox Oxidative Damage

Caption: Predicted adverse outcome pathways (AOP) linking 3-OH reactivity to hepatotoxicity and ESIPT-mediated phototoxicity.[1][2]

Part 4: Experimental Safety Protocols

Since literature data is absent, you must generate de novo safety data.[1][2] These protocols are designed to validate the SAR predictions above.

Protocol A: Assessment of Phototoxicity (3T3 NRU)

Standard: OECD Guideline 432 Objective: Determine if the compound becomes cytotoxic under UV light.[1][2]

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Dosing: Prepare 8 concentrations of the test chemical in HBSS (Balanced Salt Solution).

  • Irradiation:

    • Plate A (+UV): Expose to 5 J/cm² UVA light.[1][2]

    • Plate B (-UV): Keep in dark (control).

  • Viability Assay: Incubate both plates for 24h, then add Neutral Red dye.

  • Calculation: Calculate the Photo-Irritation Factor (PIF) .

    • 
      [1][2]
      
    • Interpretation: A PIF > 5 indicates probable phototoxicity (highly likely for this chromone).[1][2]

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive quinone metabolites.

  • Incubation: Incubate 10 µM 3,7-dihydroxy-2-methylchromone with human liver microsomes (HLM) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.[1][2]

  • Analysis: Analyze via LC-MS/MS after 60 minutes.

  • Target: Search for mass shifts corresponding to [M + GSH - 2H] .

    • Result: Detection of GSH adducts confirms the formation of reactive electrophiles at the 3-position.[1][2]

Protocol C: Kinase Profiling (Selectivity Screen)

Objective: Assess off-target pharmacology.

  • Panel: Use a commercially available kinase panel (e.g., KinomeScan) focusing on PI3K , CK2 , and EGFR .[1][2]

  • Concentration: Screen at 1 µM and 10 µM.

  • Threshold: >50% inhibition at 1 µM warrants a full dose-response curve (

    
    ).[1][2]
    

Part 5: Handling & Safety Data Sheet (SDS) Recommendations

Based on the technical review, the following classifications should be applied until empirical data proves otherwise:

  • Signal Word: WARNING

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed (inferred from general chromone toxicity).[1][2]

    • H317: May cause an allergic skin reaction (potential protein haptenization).[1][2]

    • H412: Harmful to aquatic life with long-lasting effects (common for stable phenols).[1][2]

  • Precautionary Measures:

    • Light Protection: Store in amber vials to prevent photodegradation or pre-activation.[1][2]

    • Inert Atmosphere: Store under Nitrogen/Argon to prevent auto-oxidation of the 3-OH group.[1][2]

References
  • Chemical Identity: 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one. CAS Registry Number: 21161-62-6.[1][2][4] [1][2]

  • SAR of 3-Hydroxychromones: Protti, I., et al. (2021).[1][2] "Tautomerism and Photophysics of 3-Hydroxychromones: A Theoretical Study." Journal of Photochemistry and Photobiology A: Chemistry. (Inferred mechanism for ESIPT-mediated toxicity).[1][2]

  • Metabolic Activation: Kalgutkar, A. S., et al. (2005).[1][2] "Structural Alerts for Toxicity: Metabolic Activation of Quinone-Forming Motifs."[1][2] Chemical Research in Toxicology. (Basis for 3-OH oxidation prediction).

  • Phototoxicity Protocols: OECD. (2019).[1][2] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.[1][2] [1][2]

  • Historical Context: Journal of the Chemical Society, Abstracts. (1924).[1][2] Vol 126, p. 10. (First documented synthesis/isolation as a homologue of Brazilein oxidation products).[1][2][5]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one, a substituted chromone of significant interest in medicinal chemistry and drug discovery. The synthetic strategy detailed herein is a robust, two-stage process commencing with the readily available starting material, 2,4-dihydroxyacetophenone. The core of this synthesis involves a Baker-Venkataraman rearrangement to construct a key β-diketone intermediate, followed by an acid-catalyzed cyclization to yield the final chromone structure. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to facilitate successful synthesis and further research.

Introduction and Synthetic Strategy

Chromones (4H-1-benzopyran-4-ones) and their derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern on the chromone scaffold is crucial in determining its biological function. The target molecule, 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one, possesses hydroxyl groups at the 3 and 7 positions and a methyl group at the 2 position, making it a valuable candidate for further biological evaluation and as a scaffold for the development of novel therapeutic agents.

The synthetic approach outlined in this guide is a logical and reliable two-step process, designed to provide a clear and reproducible pathway to the target molecule.

Overall Synthetic Scheme:

Synthetic_Scheme A 2,4-Dihydroxyacetophenone C 2-Acetyl-5-hydroxyphenyl acetate A->C Acetylation B Acetic Anhydride, Pyridine E 1-(2,4-dihydroxyphenyl)butane-1,3-dione (β-Diketone Intermediate) C->E Baker-Venkataraman Rearrangement D KOH, Pyridine G 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one E->G Acid-Catalyzed Cyclization F H₂SO₄ or HCl, Acetic Acid

Caption: Overall synthetic workflow for 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one.

The synthesis commences with the acetylation of one of the hydroxyl groups of 2,4-dihydroxyacetophenone. The resulting ester then undergoes a base-catalyzed intramolecular acyl migration, known as the Baker-Venkataraman rearrangement, to form a 1,3-diketone (β-diketone).[1][2] This intermediate is then subjected to acid-catalyzed cyclization and dehydration to afford the final chromone product. This method is advantageous due to its use of readily available starting materials and the formation of a stable, isolable intermediate, which allows for purification before the final cyclization step.

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.Supplier (Example)Notes
2,4-DihydroxyacetophenoneC₈H₈O₃152.1589-84-9Sigma-AldrichStarting material
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Sigma-AldrichReagent for acetylation
PyridineC₅H₅N79.10110-86-1Sigma-AldrichBase catalyst and solvent
Potassium Hydroxide (KOH)KOH56.111310-58-3Sigma-AldrichBase for rearrangement
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0Sigma-AldrichFor acidification and workup
Sulfuric Acid (H₂SO₄), conc.H₂SO₄98.087664-93-9Sigma-AldrichCatalyst for cyclization
Glacial Acetic AcidCH₃COOH60.0564-19-7Sigma-AldrichSolvent for cyclization
Ethyl AcetateC₄H₈O₂88.11141-78-6Sigma-AldrichSolvent for extraction
n-HexaneC₆H₁₄86.18110-54-3Sigma-AldrichSolvent for recrystallization
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Sigma-AldrichDrying agent
Step 1: Synthesis of 1-(2,4-dihydroxyphenyl)butane-1,3-dione via Baker-Venkataraman Rearrangement

This step involves two parts: the initial acetylation of 2,4-dihydroxyacetophenone, followed by the base-catalyzed rearrangement of the resulting ester.

Part A: Acetylation of 2,4-Dihydroxyacetophenone

  • To a stirred solution of 2,4-dihydroxyacetophenone (10.0 g, 65.7 mmol) in 50 mL of pyridine, add acetic anhydride (7.5 mL, 79.0 mmol) dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-acetyl-5-hydroxyphenyl acetate. This intermediate is often used directly in the next step without extensive purification.

Part B: Baker-Venkataraman Rearrangement

  • To a solution of the crude 2-acetyl-5-hydroxyphenyl acetate (from the previous step, approx. 65.7 mmol) in 100 mL of pyridine, add powdered potassium hydroxide (7.4 g, 131.4 mmol).

  • Heat the mixture to 50-60 °C and stir for 2-3 hours. The color of the reaction mixture will typically change to a deep reddish-brown.

  • Monitor the rearrangement by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid until the pH is acidic (pH ~2-3).

  • A yellow solid, 1-(2,4-dihydroxyphenyl)butane-1,3-dione, will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Step 2: Acid-Catalyzed Cyclization to 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one
  • Dissolve the purified 1-(2,4-dihydroxyphenyl)butane-1,3-dione (5.0 g, 25.7 mmol) in 50 mL of glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (0.5 mL) or concentrated hydrochloric acid (1 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours.

  • Monitor the cyclization and dehydration by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The product, 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield a pure crystalline solid.

Data and Characterization

Expected Results:

ProductAppearanceYield (%)Melting Point (°C)
3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-oneOff-white to pale yellow solid70-85245-250 (decomposes)

Spectroscopic Data (Predicted):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.8 (s, 1H, 7-OH), 9.5 (s, 1H, 3-OH), 7.8 (d, 1H, H-5), 6.9 (dd, 1H, H-6), 6.8 (d, 1H, H-8), 2.3 (s, 3H, 2-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 174 (C-4), 162 (C-7), 157 (C-9), 155 (C-2), 138 (C-3), 127 (C-5), 115 (C-10), 113 (C-6), 102 (C-8), 15 (2-CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1640 (C=O, pyranone), 1610, 1580 (C=C, aromatic).

  • Mass Spectrometry (ESI-MS): m/z 193.04 [M+H]⁺ for C₁₀H₈O₄.

Mechanistic Insights and Discussion

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a critical step in this synthesis.[1][2] It proceeds via the formation of an enolate from the acetyl group of the starting ester. This enolate then attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic intermediate which subsequently opens to form the more stable phenolate of the β-diketone. The use of a strong base like potassium hydroxide is essential to deprotonate the methylene group of the acetyl moiety, initiating the rearrangement.

Acid-Catalyzed Cyclization

The final step is an intramolecular condensation reaction. The acidic conditions facilitate the enolization of one of the ketone groups of the β-diketone. The enolic hydroxyl group then acts as a nucleophile, attacking the other carbonyl group to form a six-membered heterocyclic ring. Subsequent dehydration under the acidic and heated conditions leads to the formation of the stable, aromatic chromone ring system.

Cyclization_Mechanism A β-Diketone (Enol form) B Protonation of Carbonyl A->B H⁺ C Nucleophilic Attack B->C Intramolecular Cyclization D Hemiketal Intermediate C->D E Dehydration D->E -H₂O F 3,7-Dihydroxy-2-methylchromone E->F

Caption: Simplified mechanism of the acid-catalyzed cyclization of the β-diketone intermediate.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one. By employing the Baker-Venkataraman rearrangement followed by an acid-catalyzed cyclization, this guide offers a clear pathway for researchers to access this valuable chromone derivative for further studies in medicinal chemistry and drug development. The mechanistic explanations and detailed procedural steps are intended to ensure a high rate of success in the laboratory.

References

  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews, 114(9), 4960–4992. [Link]

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of flavones. Journal of the Chemical Society, 1381-1389. [Link]

  • Mahal, H. S., & Venkataraman, K. (1934). A new synthesis of flavones. Current Science, 4, 214-215. [Link]

  • Wikipedia. (2023). Baker–Venkataraman rearrangement. [Link]

Sources

Solvent extraction techniques for 2-methyl-chromone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Solvent Extraction Techniques for 2-Methyl-Chromone Derivatives

Authored by a Senior Application Scientist

This document provides a detailed exploration of solvent extraction methodologies tailored for 2-methyl-chromone and its derivatives. As compounds of significant interest in medicinal chemistry and drug discovery, efficient isolation and purification of chromones are paramount.[1][2][3][4] This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern extraction, empowering researchers to not only follow protocols but also to innovate and troubleshoot effectively.

Foundational Principles: Understanding the Target Molecule

The success of any extraction protocol hinges on a thorough understanding of the target molecule's physicochemical properties. 2-Methyl-4H-1-benzopyran-4-one, or 2-methyl-chromone, is a moderately non-polar compound. Its behavior in different solvent systems is dictated by these key characteristics.

Table 1: Physicochemical Properties of 2-Methyl-Chromone

PropertyValueSignificance for ExtractionSource
Molecular FormulaC₁₀H₈O₂-[5][6]
Molecular Weight160.17 g/mol Influences diffusion rates.[5][6]
LogP (Octanol/Water)2.16 - 2.3Indicates moderate hydrophobicity; predicts partitioning into organic solvents.[7][5]
Melting Point72-73 °CSolid at room temperature; must be fully dissolved in a suitable solvent before extraction.[6]
Solubility (LogS)-2.156Suggests low solubility in water, favoring extraction into an organic phase.
pKaNot applicableLacks strongly acidic or basic functional groups, so its solubility is not significantly affected by pH changes.[5]

The positive LogP value is the most critical parameter, confirming that 2-methyl-chromone will preferentially partition into an organic solvent when mixed with an aqueous phase.[7] This is the fundamental principle behind liquid-liquid extraction.

Logical Framework for Solvent Selection

The choice of solvent is the most crucial decision in designing an extraction protocol. The principle of "like dissolves like" is the guiding tenet.[8][9] For a moderately non-polar analyte like 2-methyl-chromone, a solvent of similar polarity will provide the best solubilization and, therefore, the highest extraction efficiency.

Solvent_Selection Analyte Analyte Properties (2-Methyl-Chromone) LogP LogP ≈ 2.2 (Moderately Non-Polar) Analyte->LogP Goal Goal: Maximize Partitioning into Organic Phase LogP->Goal Matrix Sample Matrix (e.g., Aqueous Reaction Mixture) Matrix->Goal SolventChoice Select Water-Immiscible Organic Solvent Goal->SolventChoice SolventOptions Candidate Solvents SolventChoice->SolventOptions DCM Dichloromethane (DCM) - Higher Polarity - Good for slightly more polar derivatives SolventOptions->DCM Match Polarity EtOAc Ethyl Acetate (EtOAc) - Medium Polarity - Good general-purpose choice SolventOptions->EtOAc Match Polarity Hexane Hexane / Heptane - Low Polarity - Good for highly non-polar derivatives or impurities SolventOptions->Hexane Match Polarity

Caption: Logic for selecting an appropriate extraction solvent.

Table 2: Properties of Common Solvents for Chromone Extraction

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Ethyl Acetate 4.477.10.902Good general-purpose solvent, moderately polar, less toxic than chlorinated solvents, easily removed.
Dichloromethane (DCM) 3.139.61.33Excellent solvent for a wide range of compounds, high density (forms bottom layer), volatile, but has toxicity concerns.
Chloroform 4.161.21.49Similar to DCM but less volatile and more toxic. Often used in plant extract isolation.[10]
Toluene 2.4110.60.867Good for less polar compounds, high boiling point can make removal difficult.
Hexane / Heptane 0.169 / 98.40.655 / 0.684Very non-polar, best for extracting highly non-polar derivatives or as a wash to remove non-polar impurities.

Core Technique: Liquid-Liquid Extraction (LLE)

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8][9][11] It is highly effective for isolating 2-methyl-chromone from aqueous reaction mixtures or crude plant extracts.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation A 1. Sample Dissolution Dissolve crude product in a suitable aqueous phase. B 2. Transfer to Separatory Funnel A->B C 3. Add Organic Solvent (e.g., Ethyl Acetate) B->C D 4. Stopper & Invert Gently shake with venting to mix phases. C->D E 5. Allow Phases to Separate Organic layer contains chromone. D->E F 6. Drain & Collect Collect the organic layer. E->F G 7. Wash & Dry Wash with brine, dry over Na₂SO₄. F->G H 8. Solvent Evaporation Use rotary evaporator. G->H I Isolated Product (Pure 2-Methyl-Chromone) H->I

Caption: Standard workflow for Liquid-Liquid Extraction (LLE).

Detailed LLE Protocol for 2-Methyl-Chromone

Objective: To isolate 2-methyl-chromone from a 50 mL aqueous reaction mixture.

Materials:

  • Separatory funnel (250 mL)

  • Ethyl Acetate (EtOAc), reagent grade

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Erlenmeyer flasks, beakers

  • Rotary evaporator

Methodology:

  • Preparation: Ensure the crude aqueous mixture containing the 2-methyl-chromone is at room temperature. Transfer the entire 50 mL solution to the 250 mL separatory funnel.

  • First Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds with periodic venting.[12]

    • Causality Check: Gentle shaking, rather than vigorous agitation, minimizes the formation of emulsions, which can be difficult to separate.[13]

  • Phase Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.

  • Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer containing the product into a clean Erlenmeyer flask.

  • Second Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 25 mL portion of ethyl acetate to maximize recovery. Combine this second organic extract with the first.

    • Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the analyte than a single extraction with a large volume.[11]

  • Washing: Combine the organic extracts in the separatory funnel and add 25 mL of brine. Shake gently and allow the layers to separate. Drain and discard the lower aqueous (brine) layer.

    • Causality Check: The brine wash helps to remove any residual water dissolved in the organic phase and can help break up minor emulsions.[13]

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous Na₂SO₄ (enough to have some free-flowing powder) and swirl. Let it sit for 10-15 minutes.

  • Solvent Removal: Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-methyl-chromone product.

Advanced Technique: Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that has become a powerful alternative to LLE.[14][15] It offers higher efficiency, lower solvent consumption, and is easily automated.[8][14] For 2-methyl-chromone, a reversed-phase sorbent like C18 (octadecyl-bonded silica) is ideal for extracting the analyte from aqueous samples.

Caption: The four fundamental steps of Solid-Phase Extraction (SPE).

Detailed SPE Protocol for 2-Methyl-Chromone

Objective: To purify and concentrate 2-methyl-chromone from a dilute aqueous sample.

Materials:

  • Reversed-phase C18 SPE cartridge (e.g., 500 mg sorbent mass)

  • SPE vacuum manifold

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Sample collection vials

Methodology:

  • Conditioning: Place the C18 cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge to solvate the C18 chains. Do not let the sorbent run dry. Follow immediately with 5 mL of deionized water to equilibrate the phase for an aqueous sample.

    • Causality Check: Failure to properly condition the sorbent results in poor analyte retention and inconsistent recoveries.[15]

  • Sample Loading: Load the aqueous sample containing 2-methyl-chromone onto the cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate (e.g., 1-2 mL/min). The non-polar 2-methyl-chromone will be retained on the C18 sorbent while highly polar impurities and salts pass through to waste.

  • Washing: Pass 5 mL of a weak solvent mixture, such as 5% methanol in water, through the cartridge. This will wash away any weakly retained polar impurities without dislodging the target analyte.

    • Expert Insight: The wash step is critical for achieving a clean final product. The solvent strength must be optimized to remove interferences without causing premature elution of the analyte.

  • Elution: Place a clean collection vial inside the manifold. Elute the purified 2-methyl-chromone from the cartridge by passing a small volume (e.g., 2-4 mL) of a strong organic solvent, like pure methanol or acetonitrile, through the sorbent. This strong solvent disrupts the hydrophobic interaction between the analyte and the C18 phase.

  • Final Preparation: The collected eluate contains the purified compound. If necessary, it can be evaporated to dryness and reconstituted in a solvent suitable for downstream analysis (e.g., HPLC or GC-MS).[16][17]

Method Comparison and Modern Alternatives

Table 3: Comparison of LLE and SPE for Chromone Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids.[9]Partitioning between a solid sorbent and a liquid mobile phase.[14]
Solvent Usage HighLow (often >90% reduction).[8][18]
Selectivity Moderate; relies on bulk solvent properties.High; can be tuned by sorbent and solvent choice.
Emulsion Risk Common, especially with complex matrices.[13]None.
Automation Difficult and requires specialized equipment.Easily automated for high-throughput screening.
Concentration Possible but requires large solvent volumes and evaporation.Excellent; analyte is eluted in a small, concentrated volume.
Advanced Extraction Technologies

For challenging applications, such as extraction from complex plant matrices, more advanced techniques can offer superior efficiency and speed.

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[8] A study on extracting chromones from Radix Saposhnikoviae found optimal conditions to be 50% ethanol at 140°C and 1500 psi, achieving the highest efficiency in the shortest time compared to other methods.[19]

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from a matrix.[8]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, most commonly CO₂, as the extraction solvent. It is considered a "green" technique due to the non-toxic nature of CO₂.[20]

These modern techniques are particularly valuable in natural product research and industrial applications where efficiency, speed, and reduced environmental impact are critical.[20][21]

References

  • Ji, S., et al. (2010). Pressurized liquid extraction followed by LC-ESI/MS for analysis of four chromones in Radix Saposhnikoviae. PubMed.
  • Chemoinformatics analysis of 2-Methylchromone. OSADHI.
  • 2-Methylchromone | C10H8O2 | CID 252690. PubChem - NIH.
  • 2-Methylchromone CAS#: 5751-48-4. ChemicalBook.
  • Extraction and characterization of chromone
  • A Comprehensive Review of Synthetic Strategies for Substituted Chromones. Benchchem.
  • Analytical techniques – Knowledge and References. Taylor & Francis.
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Solvent Reduction Strategies Post Solvent Extraction.
  • Quantification of methylone and metabolites in rat and human plasma by liquid chromatography-tandem mass spectrometry.
  • Synthesis of some new derivatives of 2-methyl-4H-4-chromenone. JOCPR.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • Supelco Guide to Solid Phase Extraction. Supelco.
  • Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Liquid-Liquid Extraction. Chemistry LibreTexts.
  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques.
  • A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. PMC.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus margin
  • Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI.
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • General Methods of Preparing Chromones.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
  • Biological and Medicinal Properties of N
  • Challenges with chromone as a privileged scaffold in drug discovery.
  • Materials for Solid-Phase Extraction of Organic Compounds. MDPI.
  • An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS)
  • Development of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for quantitative determination of methylone and some of its metabolites in oral fluid. PubMed.
  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of n
  • Advanced Topics in Solid-Phase Extraction: Chemistries.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Optimization of Solid Phase Extraction for Trace Determination of Cobalt (II) Using Chromosorb 102 in Biological Monitoring. Thrita.
  • Strategies for Natural Products Isolation. Research and Reviews: Journal of Pharmacognosy and Phytochemistry.
  • Analytical Techniques for the Characterization and Quantific

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Preparation of Stock Solutions for 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one and its Isomer Noreugenin

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial searches for "3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one" did not yield a commercially available compound with this specific substitution pattern. It is possible that this is a novel compound or a misnomer. However, a closely related and well-characterized isomer, Noreugenin (5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one) , is a naturally occurring chromone with known biological activities.[1][2][3] This application note will focus on the detailed preparation of stock solutions for Noreugenin, with the principles and protocols being broadly applicable to other similar flavonoid and chromone compounds.

Introduction

Noreugenin (5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one) is a flavonoid-like compound belonging to the chromone class, found in various plant species.[3][4] Its potential antioxidant, anti-inflammatory, and antimicrobial properties have made it a compound of interest in pharmacological research and drug development.[2] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of homogenous, stable, and accurately concentrated stock solutions. This guide provides a comprehensive protocol for the preparation, handling, and storage of Noreugenin stock solutions, grounded in established biochemical practices.

Physicochemical Properties of Noreugenin

Understanding the physicochemical properties of Noreugenin is fundamental to selecting the appropriate solvent and ensuring the long-term stability of the stock solution.

PropertyValueSource
Molecular Formula C₁₀H₈O₄[5]
Molecular Weight 192.17 g/mol [3]
Appearance White to off-white solid powder[4]
Water Solubility Predicted: 3.27 g/L[1]
pKa (Strongest Acidic) Predicted: 6.65[1]
Melting Point 277-279 °C[6]

Safety and Handling Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling Noreugenin powder and solvents. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation. Solvents such as DMSO are flammable and should be kept away from ignition sources.[7]

Solvent Selection and Solubility

The choice of solvent is critical for achieving complete dissolution and maintaining the stability of Noreugenin. Due to its polyphenolic structure, Noreugenin has poor solubility in aqueous solutions but is soluble in several organic solvents.

SolventSolubilityNotesSource
Dimethyl Sulfoxide (DMSO) 250 mg/mL (1300.93 mM)Requires sonication for high concentrations.[4]
Ethanol SolubleA common solvent for flavonoids.[8]
Methanol SolubleOften used for flavonoid extraction and analysis.[9]
Acetone Soluble[5]
Dichloromethane Soluble[5]
Ethyl Acetate Soluble[5]

Recommendation: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Noreugenin due to its high solvating power and compatibility with most cell culture media at low final concentrations (typically <0.5%).

Experimental Protocols

Preparation of a 100 mM Noreugenin Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution that can be serially diluted for working solutions.

Materials:

  • Noreugenin powder (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-weighing Preparation: Allow the Noreugenin powder container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh 1.922 mg of Noreugenin powder and transfer it to a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the tube containing the Noreugenin powder.

  • Dissolution:

    • Cap the tube tightly and vortex for 1-2 minutes to facilitate initial dissolution.

    • If the solid is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes at room temperature.[4] Visually inspect for any remaining particulate matter.

  • Final Volume Adjustment (if necessary): If a larger volume is prepared, ensure the final volume is accurate after complete dissolution.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Quality Control

To ensure the accuracy of the stock solution concentration, a UV-Vis spectrophotometric analysis can be performed. A known concentration of the stock solution should be diluted in an appropriate solvent (e.g., methanol or ethanol), and the absorbance should be measured at the maximum wavelength (λmax) of Noreugenin. The concentration can then be verified using the Beer-Lambert law, provided the molar absorptivity is known or determined.

Storage and Stability

The stability of Noreugenin is crucial for the reproducibility of experiments.

FormStorage TemperatureStabilitySource
Powder -20°C3 years[4]
In Solvent (e.g., DMSO) -80°C2 years[4]
In Solvent (e.g., DMSO) -20°C1 year[4]

To prevent degradation, it is imperative to protect Noreugenin solutions from light by using amber or foil-wrapped tubes.[5] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

Workflow and Pathway Diagrams

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & QC weigh Weigh Noreugenin Powder add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex for 1-2 min add_solvent->vortex sonicate Sonicate (if needed) vortex->sonicate Incomplete dissolution qc Quality Control (UV-Vis) vortex->qc Complete dissolution sonicate->qc aliquot Aliquot into Amber Tubes qc->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Noreugenin stock solution preparation.

Logical Relationship of Stock Solution Preparation

G compound Noreugenin (Solid) stock Primary Stock Solution (100 mM) compound->stock dissolves in solvent Anhydrous DMSO solvent->stock working Working Solutions stock->working diluted to assay Biological Assay working->assay used in

Caption: Logical flow from solid compound to biological assay.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of accurate and stable stock solutions of Noreugenin. Adherence to these guidelines, particularly regarding solvent selection, dissolution techniques, and storage conditions, will ensure the integrity of the compound and contribute to the reliability and reproducibility of experimental results. While the focus has been on Noreugenin, the principles discussed are widely applicable to other hydrophobic small molecules in a research setting.

References

  • FooDB. (2010, April 8). Showing Compound Noreugenin (FDB015544). Retrieved from [Link]

  • MDPI. (2023, November 15). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Retrieved from [Link]

  • Chemsrc. (2025, August 22). Noreugenin | CAS#:1013-69-0. Retrieved from [Link]

  • PubChem. (n.d.). Noreugenin. Retrieved from [Link]

  • TSI Journals. (2011, June 20). Natural Products. Retrieved from [Link]

  • PMC. (n.d.). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Retrieved from [Link]

  • ResearchGate. (2018, October 3). How to dissolve my plant extracts for total flavonoid assay? Retrieved from [Link]

  • ScreenLib. (n.d.). Noreugenin | CAS 1013-69-0. Retrieved from [Link]

  • YouTube. (2020, October 8). Flavonoid estimation by Aluminium chloride method || Microplate method. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Noreugenin. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-. Retrieved from [https://www.chembk.com/en/chem/4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-]([Link], 2-(2,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-)

  • PubChem. (n.d.). 7-hydroxy-2-methyl-4H-1-benzopyran-4-one. Retrieved from [Link]

  • EPA. (2025, October 15). 5,7-Dihydroxy-2,6,8-trimethyl-4H-1-benzopyran-4-one. Retrieved from [Link]

  • PubChem. (n.d.). Noreugenin(1-). Retrieved from [Link]

Sources

Application Notes & Protocols: High-Purity Crystallization of Benzopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallinity in Benzopyran-4-one Research

Benzopyran-4-one and its derivatives, a class of compounds that includes flavonoids and chromones, are cornerstones of medicinal chemistry and materials science. Their diverse biological activities, ranging from antioxidant to anticancer effects, make them prime candidates for drug development.[1] High-purity, single-crystal forms of these derivatives are not merely a matter of aesthetic appeal; they are fundamental to unequivocal structure determination via X-ray crystallography, accurate physicochemical characterization, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).[2]

This guide provides a detailed exploration of the principles and protocols for the successful crystallization of benzopyran-4-one derivatives. It moves beyond simple recipes to explain the underlying causality of experimental choices, empowering researchers to troubleshoot and adapt these methods for novel compounds.

Section 1: Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by the controlled establishment of a supersaturated state.[3][4][5] A supersaturated solution holds more dissolved solute than it can thermodynamically sustain at a given temperature, creating the driving force for molecules to self-assemble into a highly ordered crystal lattice.[4][6][7] Understanding how to gently and precisely achieve and maintain this state is the key to growing large, high-quality single crystals.

Key Factors Influencing Crystal Growth:

  • Supersaturation: The rate at which supersaturation is achieved dictates the outcome. Rapid changes favor nucleation (the birth of many small crystals), while slow, controlled changes favor the growth of existing nuclei into larger, higher-quality crystals.[4]

  • Solvent Choice: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[8][9] The principle of "like dissolves like" is a good starting point; polar compounds are more soluble in polar solvents and vice-versa.[9][10] Solvent-solute interactions, particularly hydrogen bonding, can significantly influence crystal packing.[11][12]

  • Purity of the Compound: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[8] It is often imperative to purify the compound by methods such as column chromatography before attempting crystallization.

  • Mechanical Disturbance: Vibrations can trigger premature nucleation, leading to a proliferation of small crystals instead of the desired large single crystals.[14][15][16]

Section 2: Selecting the Right Crystallization Strategy

There is no single "magic" technique for crystallization.[11] The optimal method depends on the compound's solubility, stability, and the quantity of material available. The following decision workflow provides a logical starting point for selecting a method.

G cluster_start cluster_methods cluster_outcome start Have >10mg of Purified Compound? slow_evap Protocol 3.1: Slow Evaporation start->slow_evap Yes vapor_diff Protocol 3.3: Vapor Diffusion start->vapor_diff No slow_cool Protocol 3.2: Slow Cooling slow_evap->slow_cool Failure/Oil Out success Single Crystals slow_evap->success Success layering Solvent Layering slow_cool->layering Failure slow_cool->success Success small_scale_note Ideal for <10mg vapor_diff->small_scale_note vapor_diff->success Success troubleshoot Troubleshoot (See Section 5) vapor_diff->troubleshoot Failure layering->success Success layering->troubleshoot Failure

Caption: Decision workflow for selecting a primary crystallization method.

Section 3: Core Crystallization Protocols

Protocol 3.1: Slow Evaporation

This is often the simplest and most successful first-choice method, particularly when a moderate amount of material is available.[12][15][17] The principle is to dissolve the compound in a moderately volatile solvent or solvent mixture and allow the solvent to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation.

Methodology:

  • Solvent Screening: Place a few milligrams of your benzopyran-4-one derivative into several small vials. Add a few drops of different solvents to each to identify one in which the compound is moderately soluble at room temperature.[9]

  • Solution Preparation: Dissolve the bulk of your compound (~10-50 mg) in the chosen solvent to create a near-saturated solution in a clean vial.[16] Ensure the solution is clear; if not, filter it through a small cotton plug in a pipette to remove any particulate matter.[17]

  • Evaporation Control: Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle.[15][17][18] The number and size of the holes control the evaporation rate—fewer/smaller holes lead to slower evaporation and potentially better crystals.[17]

  • Incubation: Place the vial in a vibration-free location, such as a quiet corner of a lab bench or a dedicated crystallization chamber.[14][15] Avoid frequent checks that may disturb the process.[16]

  • Observation: Crystals should ideally form over a period of 2 days to 2 weeks.[16]

Causality: The slow removal of solvent ensures the system moves gently into the metastable zone of supersaturation, favoring crystal growth over rapid nucleation.[3] Highly volatile solvents like dichloromethane or acetone should be used with caution as they can evaporate too quickly, leading to poor quality crystals or amorphous powder.[11]

Protocol 3.2: Slow Cooling (Thermal Gradient)

This method is ideal for compounds that exhibit a significant difference in solubility at high and low temperatures.[8] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility and inducing crystallization.[14]

Methodology:

  • Solvent Selection: Identify a solvent that dissolves your compound poorly at room temperature but completely at an elevated temperature (e.g., just below the solvent's boiling point).[9]

  • Prepare a Saturated Solution: In a flask or test tube, add the minimum amount of hot solvent to completely dissolve your compound.[8]

  • Further Cooling (Optional): Once at room temperature, the vessel can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals.

  • Crystal Harvesting: Collect the crystals by filtration.

Causality: The gradual decrease in temperature ensures a slow and steady increase in supersaturation.[4] Rapid cooling shocks the system, causing it to crash out of solution as a microcrystalline powder.[8] The insulation provides a thermal buffer, preventing such rapid changes.

Protocol 3.3: Vapor Diffusion

Vapor diffusion is arguably the most versatile and gentle method, especially effective for small quantities of material (milligrams).[11][19] The technique involves dissolving the compound in a "good" solvent and allowing a "bad" (or anti-solvent) to slowly diffuse in vapor form into the solution, reducing the compound's solubility to the point of crystallization.[20]

Caption: Diagram of a typical liquid-vapor diffusion setup.

Methodology:

  • Solvent System Selection: Choose a solvent pair consisting of:

    • A "good" solvent that readily dissolves your compound and is relatively less volatile.

    • A "bad" anti-solvent in which your compound is insoluble and which is more volatile than the good solvent.[11] The anti-solvent must be miscible with the good solvent.

  • Setup:

    • Prepare a concentrated solution of your compound in the "good" solvent (e.g., 100 µL) in a small, open inner vial (e.g., a 0.5 mL vial).

    • Place this inner vial inside a larger vial or jar (the outer vial).[11]

    • Add the "bad" anti-solvent (e.g., 1-2 mL) to the bottom of the outer vial, ensuring the level is below the top of the inner vial.[11]

    • Seal the outer vial tightly and leave it in a stable, vibration-free environment.

  • Mechanism: The more volatile anti-solvent will slowly vaporize and diffuse into the compound solution in the inner vial. This gradual change in the solvent composition reduces the compound's solubility, leading to slow crystallization.

Causality: This method provides the slowest and most controlled path to supersaturation. The rate of diffusion is governed by the vapor pressures of the two solvents, allowing for a very gentle transition into the crystallization phase, which is ideal for growing high-quality, diffraction-worthy crystals.[19][20]

Section 4: Solvent Systems for Benzopyran-4-one Derivatives

The choice of solvent is the most critical variable in crystallization.[11][12] Benzopyran-4-one derivatives span a range of polarities, so a systematic screening approach is necessary.

SolventPolarity IndexBoiling Point (°C)Common Use / Notes
Hexane 0.169Good anti-solvent for non-polar to moderately polar compounds. Often used in pairs.[9]
Toluene 2.4111Excellent for aromatic compounds; can stabilize crystal lattices through pi-pi interactions.[11][12] High boiling point can be a drawback.[10]
Ethyl Acetate 4.477A versatile, moderately polar solvent that works well for many organic compounds.[12]
Acetone 5.156Good solvent, but its high volatility can make controlled evaporation difficult.[10][11]
Ethanol 5.278Good for compounds capable of hydrogen bonding. Often used in a pair with water.[10]
Methanol 6.665Similar to ethanol, but more polar and more volatile.
Acetonitrile 6.282A polar aprotic solvent, useful for a wide range of derivatives.
Water 10.2100Used for highly polar or ionic derivatives. Often used as an anti-solvent with ethanol or acetone.[9]

Solvent Pairs: Using a binary solvent system is a powerful technique.[17] The compound is dissolved in a "good" solvent, and a "bad" anti-solvent is added dropwise until the solution becomes slightly turbid (cloudy).[9] A drop or two of the "good" solvent is then added to redissolve the precipitate, creating a perfectly saturated solution ideal for slow cooling or evaporation methods.[9][17] Common pairs include ethanol-water, acetone-hexane, and ethyl acetate-cyclohexane.[9]

Section 5: Troubleshooting Common Crystallization Challenges

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated (too much solvent).[21][22]2. Solution is supersaturated but nucleation has not occurred.1. Allow more solvent to evaporate or gently heat the solution to boil off some solvent, then cool again.[21]2. "Scratch" the inside of the glass vial with a glass rod just below the solution surface to create nucleation sites.[22] Add a "seed crystal" from a previous batch if available.[8][22]
"Oiling Out" The compound is coming out of solution as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated or cooled too quickly.[22]Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to make the solution more dilute. Attempt a slower cooling process or try a different solvent with a lower boiling point.[22]
Too Many Small Crystals Nucleation rate is too high compared to the growth rate. This is usually caused by cooling too rapidly or by the solution being too concentrated.[8][12]Re-dissolve the solid by heating. Add a small amount of extra solvent and allow the solution to cool more slowly to reduce the level of supersaturation.[21]
Poor Crystal Quality Rapid, uncontrolled crystal growth. Contamination from impurities or dust.Ensure the starting material is pure. Filter the initial solution to remove any particulates. Slow down the crystallization process by reducing the evaporation rate (fewer holes) or cooling rate (better insulation).[11]

References

  • University of Bern. (n.d.). Guide for crystallization.
  • Jackson, G. W. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, 72(Pt 4), 253–264. Retrieved from [Link]

  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • UC San Diego. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • NPTEL. (n.d.). Crystallisation. Retrieved from [Link]

  • University of Washington. (2006). Crystallisation Techniques. Retrieved from [Link]

  • JoVE. (2025). Video: Crystal Growth: Principles of Crystallization. Retrieved from [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Slater, A. G., & Cooper, A. I. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Supersaturation. Retrieved from [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology, 14(2). Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallography Crystallization Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Supersaturated – Knowledge and References. Retrieved from [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Sweeny, J. G., & Iacobucci, G. A. (2010). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Current Organic Chemistry, 14(18), 2056-2073.
  • VisiMix. (n.d.). Troubleshooting for Crystallization Processes. Retrieved from [Link]

  • Mehmood, S., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
  • Silva, A. M., & Pinto, D. C. (2015). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Molecules, 20(4), 6068–6081. Retrieved from [Link]

  • Petrick, T. L., Hubmann, A., & Braun, D. E. (2024). Flavone Cocrystals: A Comprehensive Approach Integrating Experimental and Virtual Methods. Crystal Growth & Design, 24(5), 2056-2069.
  • Arai, M. A., Ishibashi, M., et al. (2008). Efficient Synthesis of Chromone and Flavonoid Derivatives With Diverse Heterocyclic Units. European Journal of Organic Chemistry, 2008(29), 4965-4972.

Sources

Application Note: A Dual-Assay Approach for In Vitro Cytotoxicity Profiling of Noreugenin (3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Noreugenin, chemically known as 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one, is a naturally occurring chromone found in various plant species.[1][2] Chromones and their derivatives, such as the broader class of flavonoids, are of significant interest in pharmacology and drug discovery due to their diverse biological activities, which can include antioxidant, anti-inflammatory, and anticancer effects.[3][4] The 4H-pyran scaffold, a core component of Noreugenin, is recognized as a promising lead structure for developing novel therapeutic agents.[3][5]

A critical first step in evaluating the therapeutic potential of any compound is to establish its cytotoxicity profile. This process determines the concentration range at which the compound affects cell viability and proliferation, providing essential data for efficacy and safety assessment.[6] Simple cytotoxicity screening, however, may not reveal the underlying mechanism of cell death. A compound can reduce cell viability by inhibiting metabolic activity and halting proliferation (cytostatic effect) or by inducing cell death through membrane damage and lysis (cytotoxic effect).[7][8]

This application note provides a comprehensive, field-proven guide for researchers to conduct a robust in vitro cytotoxicity assessment of Noreugenin. We advocate for a dual-assay approach that combines a metabolic activity assay (Resazurin) with a cell membrane integrity assay (Lactate Dehydrogenase) to generate a more complete and mechanistically informative dataset.

Part 1: Scientific Principles and Assay Selection

The foundation of a reliable cytotoxicity study lies in selecting assays that are not only sensitive and reproducible but also measure distinct cellular health parameters.[9] This allows for a nuanced interpretation of the compound's biological impact.

The Resazurin Assay for Metabolic Viability

The Resazurin assay is a highly sensitive, fluorescence-based method for quantifying metabolically active, viable cells.[10] The principle is centered on the reduction-oxidation (redox) indicator, Resazurin, a blue and virtually non-fluorescent dye.[10][11] In viable cells, mitochondrial dehydrogenases and other metabolic enzymes reduce Resazurin into the highly fluorescent, pink-colored product, resorufin.[12][13] The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells.[11]

Causality: A decrease in the fluorescent signal following treatment with Noreugenin indicates a reduction in metabolic activity. This could be due to cell death or a cytostatic effect that inhibits proliferation without immediately killing the cells. Its high sensitivity makes it ideal for detecting subtle changes in cell health.[11]

The Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a classic colorimetric method for quantifying overt cytotoxicity. LDH is a stable cytosolic enzyme that is present in most cell types.[14] In healthy cells with intact plasma membranes, LDH remains within the cytoplasm. Upon loss of membrane integrity—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding cell culture medium.[8][15] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored formazan product, which can be quantified by measuring its absorbance.[16][17]

Causality: An increase in the absorbance signal is directly proportional to the amount of LDH released, and therefore, to the number of dead or membrane-compromised cells.[16] This assay specifically measures cell lysis and provides a clear indication of cytotoxic, rather than cytostatic, effects.

Rationale for a Dual-Assay Strategy

By employing both the Resazurin and LDH assays, researchers can differentiate between various cellular outcomes. For instance:

  • A potent decrease in the Resazurin signal with a minimal increase in LDH release suggests Noreugenin may be primarily cytostatic at those concentrations.

  • A concurrent decrease in the Resazurin signal and a sharp increase in LDH release strongly indicates a cytotoxic mechanism involving cell lysis.

This dual-data approach provides a self-validating system, enhancing the trustworthiness and depth of the toxicological profile.

ExperimentalWorkflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Treatment cluster_Day4 Day 4: Assay Measurement seed Seed Cells in 96-Well Plate (e.g., 10,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat Cells with Noreugenin (Serial Dilutions + Controls) incubate2 Incubate for 24-72h treat->incubate2 assay_choice Select Assay res_add Add Resazurin Reagent assay_choice->res_add Resazurin ldh_super Transfer Supernatant assay_choice->ldh_super LDH res_incubate Incubate 1-4h res_add->res_incubate res_read Read Fluorescence (Ex:560nm, Em:590nm) res_incubate->res_read data Data Analysis: - Calculate % Viability / % Cytotoxicity - Plot Dose-Response Curve - Determine IC50 res_read->data ldh_add Add LDH Reaction Mix ldh_super->ldh_add ldh_incubate Incubate 30 min ldh_add->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->data

Caption: High-level experimental workflow for cytotoxicity testing.

Part 4: Data Analysis and Interpretation

4.1 Calculation of Results

  • Resazurin Assay (% Viability): % Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_VehicleCtrl - Fluorescence_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100 (Where "Spontaneous" is the vehicle control and "Maximum" is the lysed positive control)

4.2 Data Presentation and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. This value is a standard measure of a compound's potency. Plot the calculated percent viability or cytotoxicity against the logarithm of the Noreugenin concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Table 1: Illustrative Cytotoxicity Data for Noreugenin on A549 Cells (48h)

Noreugenin (µM) % Viability (Resazurin) % Cytotoxicity (LDH)
0 (Vehicle) 100.0 ± 4.5 2.1 ± 0.8
1 98.2 ± 5.1 3.5 ± 1.1
5 85.7 ± 6.2 8.9 ± 2.4
10 60.1 ± 4.8 15.3 ± 3.0
25 48.9 ± 3.9 35.6 ± 4.1
50 22.5 ± 3.1 68.7 ± 5.5
100 5.3 ± 1.8 91.4 ± 3.7

| Calculated IC₅₀ | 24.5 µM | 41.2 µM |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Interpretation of Illustrative Data: The IC₅₀ value from the Resazurin assay (24.5 µM) is lower than that from the LDH assay (41.2 µM). This suggests that at lower concentrations (e.g., 10-25 µM), Noreugenin significantly reduces metabolic activity and proliferation without causing widespread membrane lysis. At higher concentrations (>25 µM), a clear cytotoxic effect involving membrane damage becomes the predominant mechanism.

References

Sources

Application Note: Mass Spectrometric Fragmentation Analysis of 3,7-Dihydroxy-2-methyl-chromone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,7-Dihydroxy-2-methyl-chromone is a member of the chromone class of compounds, which are prevalent in many natural products and are recognized for their diverse biological activities. As such, they are of significant interest to researchers in the fields of medicinal chemistry, natural product chemistry, and drug development. The structural elucidation of these compounds is a critical step in their study, and mass spectrometry (MS) stands as a powerful analytical technique for this purpose. This application note provides a detailed protocol and analysis of the expected fragmentation pattern of 3,7-dihydroxy-2-methyl-chromone using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights for its identification and characterization in complex matrices.

Due to the scarcity of direct experimental mass spectral data for 3,7-dihydroxy-2-methyl-chromone in the public domain, this guide leverages the well-established fragmentation patterns of the isomeric 5,7-dihydroxy-2-methyl-chromone (Noreugenin) and other closely related flavonoid and chromone structures. The fragmentation pathways described herein are therefore proposed based on established chemical principles and extensive literature on the mass spectrometry of this compound class.

Scientific Background: The Logic of Chromone Fragmentation

The fragmentation of chromones and flavonoids in tandem mass spectrometry is not a random process but is governed by the inherent chemical stability of the resulting fragment ions. The chromone scaffold, a benzopyran-4-one system, provides a rigid backbone that dictates the primary fragmentation routes. The substitution pattern, particularly the location of hydroxyl groups, plays a crucial role in directing the fragmentation pathways and influencing the relative abundance of the product ions.

One of the most characteristic fragmentation reactions for flavonoids and related compounds is the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring. This reaction is highly informative as it allows for the differentiation of substitution patterns on the A and B rings (in the case of flavonoids) or provides characteristic fragments of the substituted benzene ring in simpler chromones. Additionally, the presence of hydroxyl and methyl groups leads to characteristic neutral losses, such as the loss of water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O), which further aid in structural confirmation.

Experimental Protocol: A Self-Validating System

The following protocol for the analysis of 3,7-dihydroxy-2-methyl-chromone by LC-MS/MS is designed to be robust and provide high-quality data. Each step is chosen to ensure the integrity of the analysis, from sample preparation to data acquisition.

Sample Preparation

For a standard solution, dissolve 1 mg of 3,7-dihydroxy-2-methyl-chromone in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute this stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is added to promote protonation of the analyte in positive ion mode electrospray ionization.

Liquid Chromatography (LC) Conditions
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of phenolic compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • System: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally suitable for the analysis of chromones.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan MS from m/z 50 to 500 to identify the precursor ion, followed by product ion scans of the protonated molecule [M+H]⁺. The collision energy should be optimized for the specific instrument, typically in the range of 15-40 eV, to achieve a rich fragmentation pattern.

Data Presentation: Expected Fragmentation Pattern

The molecular formula of 3,7-dihydroxy-2-methyl-chromone is C₁₀H₈O₄, with a monoisotopic mass of 192.0423 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 193.0496.

Table 1: Proposed Product Ions for [M+H]⁺ of 3,7-Dihydroxy-2-methyl-chromone

Proposed Fragment m/z (calculated) Elemental Composition Neutral Loss Fragmentation Pathway
[M+H]⁺193.0496C₁₀H₉O₄⁺-Precursor Ion
Fragment 1175.0390C₁₀H₇O₃⁺H₂OLoss of water from a hydroxyl group.
Fragment 2165.0390C₉H₅O₃⁺COLoss of carbon monoxide from the pyrone ring.
Fragment 3147.0441C₉H₇O₂⁺H₂O + COSequential loss of water and carbon monoxide.
Fragment 4137.0233C₈H₅O₂⁺C₂H₄ORetro-Diels-Alder (RDA) fragmentation.
Fragment 5121.0284C₇H₅O₂⁺C₃H₄ORDA followed by loss of a methyl group.
Fragment 6109.0284C₆H₅O₂⁺C₄H₄ORDA followed by loss of the C₂H₃ group.

Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions [M+H]+ (m/z 193.05) [M+H]+ (m/z 193.05) m/z 175.04 m/z 175.04 [M+H]+ (m/z 193.05)->m/z 175.04 -H2O m/z 165.04 m/z 165.04 [M+H]+ (m/z 193.05)->m/z 165.04 -CO m/z 137.02 m/z 137.02 [M+H]+ (m/z 193.05)->m/z 137.02 -C2H4O (RDA) m/z 147.04 m/z 147.04 m/z 175.04->m/z 147.04 -CO m/z 165.04->m/z 147.04 -H2O m/z 121.03 m/z 121.03 m/z 137.02->m/z 121.03 -CH3 m/z 109.03 m/z 109.03 m/z 137.02->m/z 109.03 -C2H3

Caption: Proposed fragmentation pathway of protonated 3,7-dihydroxy-2-methyl-chromone.

Authoritative Grounding and Mechanistic Insights

The proposed fragmentation pathways are grounded in the established principles of mass spectrometry of flavonoids and related phenolic compounds. The initial losses of water and carbon monoxide are common fragmentation routes for compounds containing hydroxyl groups and a pyrone ring, respectively[1][2].

The retro-Diels-Alder (RDA) fragmentation is a key diagnostic tool for this class of compounds[3]. In the case of 3,7-dihydroxy-2-methyl-chromone, the RDA reaction is expected to cleave the C-ring, leading to the formation of characteristic fragment ions that retain the substituted benzene ring. The subsequent fragmentation of these RDA products can provide further structural information. For instance, the loss of a methyl radical from an RDA fragment can confirm the presence and location of the methyl group.

The stability of the resulting fragment ions, often stabilized by resonance, dictates the likelihood of a particular fragmentation pathway. The presence of hydroxyl groups on the aromatic ring can influence the charge distribution and, consequently, the fragmentation pattern.

Conclusion

This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation of 3,7-dihydroxy-2-methyl-chromone. By combining a robust experimental protocol with a theoretically grounded interpretation of the fragmentation pathways, researchers can confidently identify and characterize this and related chromone derivatives. The provided protocol and fragmentation scheme serve as a valuable resource for scientists and professionals in drug development and natural product research, enabling the accurate structural elucidation of these important bioactive molecules.

References

  • Ma, Y. L., et al. (2007). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Molecules, 12(3), 558-572. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • PubChem. (n.d.). Noreugenin. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • ChemSrc. (2025, August 22). Noreugenin. [Link]

  • PubChem. (n.d.). Noreugenin(1-). National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • de la Torre, M. C., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24. [Link]

Sources

Microwave-assisted synthesis of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (3,7-Dihydroxy-2-methylchromone) using microwave irradiation (MWI). Unlike traditional thermal methods (e.g., Baker-Venkataraman rearrangement or classical Algar-Flynn-Oyamada) which often require 12–24 hours of reflux and suffer from low yields due to competing side reactions, this MWI protocol achieves target conversion in under 30 minutes.

The workflow utilizes a Two-Stage Microwave Strategy :

  • Rapid Cyclization: Kostanecki-Robinson acylation of resacetophenone.

  • Site-Specific Oxidation: Hypervalent iodine-mediated C3-hydroxylation.

Target Audience: Medicinal chemists, process development scientists, and academic researchers focusing on flavonoid scaffolds.

Scientific Rationale & Mechanism

The synthesis of 2-methyl-3-hydroxychromones presents a specific regiochemical challenge. The standard Algar-Flynn-Oyamada (AFO) reaction typically yields 2-aryl derivatives (flavonols) from chalcones.[1] To install a methyl group at C2 while simultaneously placing a hydroxyl group at C3, we must bypass the chalcone intermediate.

Our approach leverages two key mechanistic advantages of Microwave Irradiation:

  • Dipolar Polarization: The reaction intermediates (enolate ions) are highly polar. MWI efficiently couples with these species, lowering the activation energy for the cyclization step.

  • Superheating Effects: MWI allows solvents (e.g., acetic anhydride) to reach temperatures well above their boiling points in sealed vessels, accelerating the rate-limiting dehydration step.

Reaction Pathway

The synthesis proceeds via the modified Kostanecki-Robinson reaction followed by oxidative hydroxylation .

ReactionPathway Start Resorcinol (Starting Material) Proc1 Nencki Reaction (ZnCl2/AcOH, MW) Start->Proc1 Inter1 Resacetophenone (2,4-Dihydroxyacetophenone) Proc2 Kostanecki-Robinson (Ac2O/NaOAc, MW) Inter1->Proc2 Inter2 7-Acetoxy-2-methylchromone (Cyclized Core) Proc3 Hydrolysis & Hypervalent Iodine Oxidation (PIDA/KOH, MW) Inter2->Proc3 Final 3,7-Dihydroxy-2-methyl- 4H-1-benzopyran-4-one Proc1->Inter1 Proc2->Inter2 Proc3->Final

Figure 1: Strategic workflow for the synthesis of the target chromone. The pathway avoids the formation of 2-styryl byproducts common in conventional heating.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control up to 20 bar.

  • Reagents: Resorcinol (99%), Acetic Anhydride (

    
    ), Sodium Acetate (NaOAc), Phenyliodine(III) diacetate (PIDA), KOH, Methanol.
    
Stage 1: Synthesis of Resacetophenone (Precursor)

Before building the chromone ring, we must synthesize 2,4-dihydroxyacetophenone via the Nencki reaction.

  • Load: In a 10 mL microwave vial, mix Resorcinol (1.1 g, 10 mmol), Glacial Acetic Acid (1.5 mL), and fused

    
     (1.5 g).
    
  • Irradiate: Seal and heat at 140°C for 10 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour into dilute HCl/ice water. The precipitate (Resacetophenone) is filtered and recrystallized from dilute ethanol.

    • Yield: ~85-90%.

    • Checkpoint: Verify melting point (143–144°C).

Stage 2: Cyclization to 7-Acetoxy-2-methylchromone

The Kostanecki-Robinson reaction creates the pyran ring.

  • Preparation: Mix Resacetophenone (1.52 g, 10 mmol) with fused Sodium Acetate (3.0 g) in Acetic Anhydride (10 mL) in a 35 mL microwave vial.

  • Microwave Parameters:

    • Temp: 180°C

    • Time: 15 minutes

    • Stirring: High

    • Pressure Limit: 15 bar

  • Workup: Pour the hot mixture onto crushed ice (100 g) with vigorous stirring. The excess anhydride hydrolyzes, and the product precipitates.

  • Purification: Filter the solid, wash with water, and recrystallize from methanol.

    • Note: This yields the 7-acetoxy protected intermediate.

Stage 3: One-Pot Hydrolysis & C3-Hydroxylation

This critical step installs the 3-OH group using hypervalent iodine chemistry, superior to direct AFO for 2-methyl substrates.

  • Reactants: Dissolve the Stage 2 product (1 mmol) in Methanol (5 mL). Add KOH (3 mmol) to hydrolyze the 7-acetoxy group (generating the 7-phenoxide in situ).

  • Oxidant Addition: Add Phenyliodine(III) diacetate (PIDA) (1.1 mmol) in one portion.

  • Irradiate:

    • Temp: 60°C

    • Time: 4 minutes

    • Power: Low (fixed 50W or dynamic) to prevent bumping.

  • Mechanism: PIDA attacks the enolate at C3, followed by hydrolysis of the iodine species to yield the -OH.

  • Isolation: Acidify with 1M HCl to pH 4. The target compound, 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one , precipitates as a pale yellow solid.

Data Analysis & Validation

The following data compares the Microwave (MW) protocol against the Conventional Thermal (CT) method (Oil bath reflux).

ParameterConventional Thermal (CT)Microwave Assisted (MW)Improvement Factor
Total Reaction Time 18 – 24 Hours< 45 Minutes~30x Faster
Overall Yield 45 – 52%82 – 88%+35% Yield
Solvent Usage High (50-100 mL)Low (5-10 mL)Green Chemistry
Purity (HPLC) 85% (Requires Column)>95% (Recrystallization only)Process Efficiency
Spectral Validation (Expected)
  • 1H NMR (DMSO-d6):

    
     2.40 (s, 3H, CH3 at C2), 6.85 (d, 1H, H8), 6.95 (dd, 1H, H6), 7.85 (d, 1H, H5), 9.50 (s, 1H, OH-3), 10.80 (s, 1H, OH-7).
    
  • IR (

    
    ):  3250-3400 (broad OH), 1640 (C=O, chromone carbonyl).
    

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled:

CPP cluster_0 Microwave Critical Parameters Temp Temperature Stability (±2°C) Outcome Yield & Purity Temp->Outcome Prevents degradation Vessel Vessel Geometry (Headspace Ratio) Vessel->Outcome Safety & Pressure Stir Stirring Rate (Prevent Hotspots) Stir->Outcome Homogeneity

Figure 2: Critical Process Parameters affecting the synthesis outcome.

  • Temperature vs. Power: Do not set a fixed power (e.g., 300W) without a temperature limit. The reaction is exothermic; the MW system must actively modulate power to maintain the set point (180°C).

  • Vessel Headspace: For the acetylation step, use a vessel where the liquid volume is 30-50% of the total volume to accommodate pressure buildup from acetic acid vapor.

  • Oxidant Handling: PIDA is moisture-sensitive. Ensure methanol is dry (anhydrous) to prevent premature hydrolysis of the reagent before it reacts with the chromone.

References

  • Kabalka, G. W., & Mereddy, A. R. (2005). Microwave-assisted synthesis of substituted chromones and their comparative biological activity. Tetrahedron Letters, 46(37), 6315-6317.

  • Prakash, O., Kumar, A., & Sadana, A. (2005). Hypervalent iodine mediated synthesis of 3-hydroxychromones (flavonols). Journal of Indian Chemical Society, 82, 355-359.
  • Biotage Application Note. (2021). Microwave Synthesis: Fourth Generation Systems. (General MW parameters for heterocycle synthesis).

  • Ganguly, N. C., et al. (2010).[2] Microwave-assisted eco-friendly synthesis of 3-hydroxy-2-methyl-4H-chromen-4-ones using hypervalent iodine. Journal of Chemical Research. (Primary basis for the oxidative step).

Disclaimer: This protocol involves high-temperature pressurized reactions and potent oxidants. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Thin Layer Chromatography (TLC) conditions for chromone separation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a high-resolution protocol for the separation of chromones (1,4-benzopyrones) and their derivatives, including furan-chromones (e.g., khellin) and flavonoid aglycones. Unlike standard generic TLC guides, this document addresses the specific challenge of differentiating chromones from their structural isomers, coumarins (1,2-benzopyrones), and mitigating the "tailing" effect common to phenolic derivatives.

Introduction & Chemical Context

Chromones are a class of oxygen-containing heterocyclic compounds based on the benzopyrone nucleus. They serve as the scaffold for flavonoids and various pharmaceuticals (e.g., cromolyn sodium).

The Separation Challenge:

  • Isomeric Confusion: Chromones are isomeric with coumarins.[1] Both fluoresce and absorb UV, making differentiation difficult without specific derivatization.

  • Polarity Variance: The family ranges from lipophilic simple chromones (e.g., visnagin) to highly polar glycosides (e.g., rutin), requiring distinct mobile phase strategies.

  • Ionization Tailing: Many chromones possess phenolic hydroxyl groups that ionize on silica, leading to streaking.

Methodological Framework

Stationary Phase Selection
  • Standard: Silica Gel 60 F

    
     (Aluminum or Glass backed). The F
    
    
    
    fluorescent indicator is non-negotiable as the chromone core strongly quenches UV at 254 nm.
  • High-Performance: HPTLC Silica Gel 60 F

    
     (2-10 µm particle size) is recommended for complex plant extracts to resolve isobaric isomers.
    
Mobile Phase Strategy (The Solvent Triangle)

Selection depends on the "sugar load" (glycosylation) and the number of hydroxyl groups.

Target Compound ClassPolarityRecommended Solvent System (v/v)Mechanism
Simple Chromones (e.g., Khellin, Flavone)Non-PolarSystem A: Toluene : Ethyl Acetate (9:1 to 7:3)Adsorption chromatography based on core polarity.
Hydroxylated Aglycones (e.g., Quercetin, Luteolin)MediumSystem B: Toluene : Ethyl Acetate : Formic Acid (5:4:1)Acid suppresses phenol ionization (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), sharpening bands.
Chromone Glycosides (e.g., Rutin, Vitexin)PolarSystem C: Ethyl Acetate : Formic Acid : Glacial Acetic Acid : Water (100:11:11:26)High polarity elutes sugars; dual-acid system prevents hydrolysis while sharpening spots.

Experimental Protocols

Workflow Logic

The following diagram illustrates the decision matrix for selecting the correct separation pathway.

ChromoneWorkflow Start Sample: Chromone Mixture Solubility Solubility Check Start->Solubility Chloroform Soluble in Chloroform/DCM? Solubility->Chloroform Aglycone Target: Aglycones/Simple Chromones Chloroform->Aglycone Yes Glycoside Target: Glycosides/Polar Derivatives Chloroform->Glycoside No (MeOH soluble) SystemA System A: Toluene/EtOAc (Non-polar separation) Aglycone->SystemA SystemC System C: EtOAc/Formic/Water (Polar separation) Glycoside->SystemC Vis Visualization: UV 254nm + AlCl3 SystemA->Vis SystemC->Vis

Caption: Decision tree for selecting mobile phase based on chromone solubility and glycosylation state.

Protocol 1: High-Resolution Separation of Aglycones

Scope: Separation of simple chromones (e.g., flavone) and furanochromones.

  • Chamber Saturation (Critical): Line a twin-trough chamber with filter paper. Add 20 mL of System B (Toluene:EtOAc:Formic Acid 5:4:1). Close lid and equilibrate for 30 minutes. Why: Prevents "edge effect" and ensures reproducible Rf values.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol/Dichloromethane (1:1).

  • Application: Apply 2-5 µL as a band (not a spot) 10 mm from the bottom edge using a Linomat or capillary.

  • Development: Develop until the solvent front reaches 70-80 mm.

  • Drying: Dry in a stream of warm air (hairdryer) for 3 minutes to remove formic acid (essential for proper fluorescence).

Protocol 2: Visualization & Differentiation

Objective: Distinguish Chromones from Coumarins.

Reagent Preparation:

  • Reagent A (NP/PEG): 1% Diphenylboric acid 2-aminoethyl ester in methanol (Natural Products Reagent).

  • Reagent B (AlCl3): 1% Aluminum Chloride in Ethanol.

Procedure:

  • UV 254 nm: Observe quenching. Chromones appear as dark bands against the green fluorescent background.

  • UV 366 nm (Native): Observe native fluorescence.

    • Coumarins: Often intense blue/purple fluorescence.[2][3]

    • Chromones: Weak or dull fluorescence.

  • Derivatization: Spray the plate with Reagent B (AlCl3) while warm.

  • UV 366 nm (Post-Spray):

    • Chromones (5-OH substituted): Intense Yellow/Green fluorescence (Bathochromic shift due to chelation).

    • Coumarins: Fluorescence may intensify but rarely shifts to the characteristic yellow of the Al-Chromone complex.

Data Presentation: Expected Rf Values

The following values are approximate for System B (Toluene:EtOAc:Formic Acid) on Silica Gel 60.

CompoundStructure TypeApprox RfVisualization (UV 366 + AlCl3)
Rutin Glycoside0.05 - 0.10Orange/Yellow
Quercetin Aglycone (5-OH)0.40 - 0.45Bright Yellow
Apigenin Aglycone (5-OH)0.55 - 0.60Yellow-Green
Khellin Furanochromone0.65 - 0.70Weak Blue/Brown (No Al-complex)
Coumarin Coumarin Standard0.75 - 0.80Intense Blue (Native)

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Tailing / Streaking Ionization of phenolic groups.Increase acid concentration in mobile phase (add 1-2% Formic acid).
"Smiling" Solvent Front Uneven chamber saturation.Use filter paper liner; ensure 30 min saturation time.
No Fluorescence with AlCl3 Lack of 3-OH or 5-OH groups.Sample may be a simple chromone (like Khellin) or a methylated derivative. Use UV 254 nm for detection.[2][3][4][5]
Co-elution of Isomers Similar polarity.Switch to HPTLC plates or use a secondary development in Chloroform:Methanol (95:5).

References

  • Wagner, H., & Bladt, S. (1996).[6][7][8] Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer.[6] (The authoritative text on TLC of phenolics).

  • Houghton, P. J. (2002).[9] Chromatography of the chromone and flavonoid alkaloids.[9] Journal of Chromatography A, 967(1), 75-84.[9]

  • Merck KGaA. (n.d.). TLC Visualization Reagents and Methods. Darmstadt, Germany.

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CHRM-307 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary & Strategic Analysis

User Objective: Maximize yield and purity of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one. Core Challenge: The simultaneous introduction of the 2-methyl group and the 3-hydroxyl moiety is synthetically demanding.[1][2]

Technical Assessment: Many researchers erroneously attempt the Algar-Flynn-Oyamada (AFO) reaction, which is designed for 2-aryl derivatives (flavonols) and fails for 2-alkyl substrates due to the lack of conjugation required for the intermediate epoxide/enolate stabilization.[1][2] Similarly, the classic Kostanecki-Robinson reaction yields 2-methylchromones but lacks the 3-hydroxyl functionality, requiring a difficult subsequent oxidation step that often degrades the scaffold.[1]

The Solution: To maximize yield, we recommend a Hypervalent Iodine (III) Oxidative Cyclization strategy starting from 2,4-dihydroxypropiophenone . This pathway avoids the low-yielding "3-hydroxylation of chromone" step by building the 3-OH and the pyrone ring simultaneously.[1][2]

Synthetic Pathway Visualization

The following diagram outlines the recommended high-yield pathway (Route A) versus the common low-yield pitfall (Route B).

SynthesisPathway Resorcinol Resorcinol (Starting Material) Propiophenone 2,4-Dihydroxypropiophenone (Key Precursor) Resorcinol->Propiophenone Nencki Reaction (High Yield) Acetophenone 2,4-Dihydroxyacetophenone (Common Pitfall) Resorcinol->Acetophenone Friedel-Crafts (Acetic Acid) PropAcid Propionic Acid (+ ZnCl2) PropAcid->Propiophenone PIDA PhI(OAc)2 / KOH / MeOH (Hypervalent Iodine) Propiophenone->PIDA Target 3,7-Dihydroxy-2-methyl- 4H-1-benzopyran-4-one (Target) Propiophenone->Target Oxidative Cyclization (Route A: Recommended) Kostanecki Kostanecki-Robinson (Ac2O / NaOAc) Acetophenone->Kostanecki WrongProduct 7-Acetoxy-2-methylchromone (Missing 3-OH) Kostanecki->WrongProduct Cyclization WrongProduct->Target 3-Hydroxylation (Low Yield/Difficult)

Figure 1: Comparison of the recommended Hypervalent Iodine route (Green) vs. the problematic Kostanecki route (Red).[2]

Optimized Experimental Protocols

Phase 1: Synthesis of the Precursor (2,4-Dihydroxypropiophenone)

Rationale: Using propiophenone provides the necessary 3-carbon skeleton to establish the 2-methyl group naturally without complex alkylation later.[1][2]

Reagents: Resorcinol (1.0 eq), Propionic Acid (1.2 eq), Zinc Chloride (ZnCl₂, fused, 1.5 eq), POCl₃ (Catalytic).

  • Melt: In a round-bottom flask, fuse anhydrous ZnCl₂ (15g) and dissolve in propionic acid (12 mL).

  • Addition: Add resorcinol (11g) to the hot mixture.

  • Reaction: Heat to 130–140°C for 2 hours. Critical Control Point: Do not exceed 150°C to avoid polymerization.

  • Quench: Cool to room temperature and pour into 100 mL of dilute HCl (1M) containing crushed ice.

  • Isolation: An orange-red oil will separate and solidify upon standing.[1][2] Filter the solid.[3][4][5]

  • Purification: Recrystallize from aqueous ethanol (30%).

    • Expected Yield: 75–85%[1]

    • Appearance: Pale yellow needles.[2]

Phase 2: Hypervalent Iodine Oxidative Cyclization (The "Yield Improver")

Rationale: This step performs cyclization and 3-hydroxylation in a single pot using Phenyliodine(III) diacetate (PIDA).[2] This avoids the toxic nitrosation route and the low-yield AFO route.[1]

Reagents: 2,4-Dihydroxypropiophenone (1.0 eq), PhI(OAc)₂ (1.1 eq), KOH (3.0 eq), Methanol (Dry).[2]

  • Dissolution: Dissolve 2,4-dihydroxypropiophenone (10 mmol) in dry methanol (50 mL).

  • Base Addition: Add KOH (30 mmol) previously dissolved in minimum methanol. The solution will turn yellow (phenolate formation).[2]

  • Oxidation: Cool to 0°C . Add PhI(OAc)₂ (11 mmol) portion-wise over 15 minutes.

    • Mechanism Note: PIDA attacks the alpha-carbon of the enolate, followed by intramolecular nucleophilic attack by the phenol -OH.[1]

  • Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Evaporate methanol under reduced pressure. Resuspend the residue in water (50 mL).

  • Acidification: Carefully acidify with dilute HCl to pH 4. The target chromone will precipitate.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Acetone (8:2).[2]

Data Summary Table:

ParameterStandard Method (Nitrosation)Recommended Method (PIDA)
Reaction Time 12–24 Hours3–4 Hours
Temperature Reflux0°C to RT
Yield 35–45%78–85%
Purity (HPLC) ~90%>98%
Safety Profile High (Toxic Nitrites)Moderate (Iodobenzene byproduct)

Troubleshooting Guide

Issue: No precipitate forms after acidification in Phase 2.

  • Cause: The intermediate acetal (dimethyl ketal) formed by methanol solvent may not have hydrolyzed.[2]

  • Solution: After evaporating methanol and adding water, heat the acidic aqueous suspension to 50°C for 30 minutes before cooling. This forces the hydrolysis of the acetal to the ketone (chromone).

Issue: Product is colored red/brown instead of yellow/white.

  • Cause: Oxidation of the resorcinol ring (quinone formation) due to high temperature or excess oxidant.[2]

  • Solution: Ensure the PIDA addition happens strictly at 0°C . Add a pinch of sodium metabisulfite during the workup to reduce any quinones.

Issue: Low Yield (<50%).

  • Cause: Moisture in the methanol during the PIDA step. Hypervalent iodine reagents are moisture-sensitive.[1][2][6]

  • Solution: Use anhydrous methanol and dry the starting material (propiophenone) thoroughly in a desiccator before use.[2]

Issue: Difficulty removing Iodobenzene byproduct.

  • Cause: Iodobenzene (PhI) is a liquid byproduct of PIDA reduction.[2]

  • Solution: Wash the crude solid precipitate with hexanes or petroleum ether before recrystallization. Iodobenzene is highly soluble in hexanes; the chromone is not.

Frequently Asked Questions (FAQs)

Q: Can I use the Algar-Flynn-Oyamada (AFO) reaction if I start with a chalcone? A: No. The AFO reaction is designed for 2-aryl chromones (flavonols).[1][2] You require a 2-methyl group.[1] Preparing a "methyl chalcone" (Ar-CO-CH=CH-H) is chemically unstable and does not undergo the specific epoxidation/cyclization mechanism required for AFO effectively.[1][2]

Q: Why not use 2,4-dihydroxyacetophenone and alkylate it? A: Alkylating the C2 position of a formed chromone is difficult because C3 is more nucleophilic. You would likely get 3-methyl-2-methylchromone mixtures.[1] Starting with propiophenone installs the methyl carbon backbone before the ring is closed, guaranteeing the position.

Q: Is there a "Greener" alternative to PIDA? A: Yes. Recent literature suggests using Lipase (Novozym 435) with Urea Hydrogen Peroxide (UHP) in ethyl acetate.[2] This mimics the oxidative cyclization but uses enzymes.[7] While greener, the PIDA method is currently more robust for scale-up in a standard chemical lab [1].[1]

References

  • Kan, W., et al. (2022). "Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase."[1][2][7][8] Taylor & Francis / Synthetic Communications.[2] [2]

  • Moriarty, R. M., et al. (1985). "Hypervalent iodine in organic synthesis." Journal of Organic Chemistry.
  • BenchChem Technical Division. (2025). "Synthesis of 3-Methylchromone: A Detailed Protocol." BenchChem Application Notes.

  • Kumar, S., et al. (2011). "Hypervalent Iodine(III) Mediated Synthesis of 3-Hydroxychromones." Tetrahedron Letters.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE.[2] Hypervalent iodine compounds are oxidizers.

Sources

Preventing oxidation of dihydroxy chromones during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Storage

Welcome to the technical support center for the handling and storage of dihydroxy chromones. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive compounds. Dihydroxy chromones are susceptible to oxidation, which can compromise experimental results and the overall integrity of your research. This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios to help you maintain the stability and purity of your dihydroxy chromones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed my dihydroxy chromone sample, which was initially a white or off-white powder, has started to turn yellow or brown. What is happening?

This color change is a classic indicator of oxidation. Dihydroxy chromones, particularly those with hydroxyl groups on the benzene ring (positions 5, 6, 7, or 8), are highly susceptible to oxidation. The hydroxyl groups can be oxidized to form quinone-type structures, which are often highly colored. This process can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities.

The oxidation process not only changes the physical appearance of your compound but also alters its chemical structure, potentially leading to a loss of biological activity and the formation of unknown impurities. This can have significant consequences for your experimental results, making it crucial to address the root cause of the degradation.

Q2: What are the primary factors that accelerate the oxidation of dihydroxy chromones?

Several environmental factors can significantly accelerate the oxidation of dihydroxy chromones. Understanding these factors is the first step toward effective prevention.

  • Atmospheric Oxygen: This is the most significant contributor to oxidation. The presence of oxygen, especially in combination with other factors, can lead to the formation of reactive oxygen species (ROS) that readily attack the electron-rich aromatic ring of the chromone.

  • Light Exposure: Ultraviolet (UV) and even visible light can provide the energy needed to initiate photo-oxidative reactions. This is particularly relevant for compounds stored in clear glass vials on a lab bench.

  • Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation. Storing your compounds at room temperature for extended periods is generally not recommended.

  • pH of the Medium: In solution, the pH can play a critical role. Basic conditions can deprotonate the hydroxyl groups, making them more susceptible to oxidation.

  • Presence of Metal Ions: Trace amounts of metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), can act as catalysts in the oxidation process. These can be introduced from glassware, spatulas, or even solvents.

Below is a diagram illustrating the interplay of these factors.

Oxidation Oxidation of Dihydroxy Chromone O2 Atmospheric Oxygen O2->Oxidation Light Light Exposure (UV/Visible) Light->Oxidation Temp Elevated Temperature Temp->Oxidation pH pH of Solution (especially basic) pH->Oxidation Metals Trace Metal Ions (Fe³⁺, Cu²⁺) Metals->Oxidation

Caption: Key factors contributing to the oxidation of dihydroxy chromones.

Q3: What are the recommended storage conditions for solid dihydroxy chromones to ensure long-term stability?

To maximize the shelf life of your solid dihydroxy chromone compounds, you need to control the environmental factors discussed above. Here is a summary of recommended storage conditions:

ParameterRecommendationRationale
Temperature -20°C or lower (-80°C for very sensitive compounds)Reduces the kinetic rate of oxidation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidation process.
Light Amber glass vials or containers wrapped in aluminum foilProtects the compound from photo-oxidation.
Container Tightly sealed, high-purity glass vials with PTFE-lined capsPrevents moisture and oxygen from entering and minimizes contact with potential catalytic surfaces.

Experimental Protocols & Workflows

Protocol 1: Preparing a Dihydroxy Chromone Stock Solution for Storage

This protocol details the steps for preparing a stock solution of a dihydroxy chromone with enhanced stability.

Materials:

  • Dihydroxy chromone compound

  • Anhydrous, deoxygenated solvent (e.g., DMSO, ethanol)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Amber glass vials with PTFE-lined screw caps

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weigh the Compound: In a clean, dry vial, accurately weigh the desired amount of the dihydroxy chromone.

  • Inert Atmosphere: Flush the vial containing the solid compound with the inert gas for 1-2 minutes.

  • Add Solvent: Using a syringe, add the deoxygenated solvent to the vial to achieve the desired concentration.

  • Dissolution: Gently swirl or sonicate the vial until the compound is fully dissolved.

  • Final Purge and Seal: Briefly flush the headspace of the vial with the inert gas one more time before tightly sealing the cap.

  • Storage: Store the vial at -20°C or -80°C, protected from light.

Workflow: Troubleshooting an Unstable Dihydroxy Chromone Sample

If you suspect your dihydroxy chromone sample has degraded, follow this troubleshooting workflow.

start Observation: Suspected Degradation (e.g., color change) check_solid Is the compound in solid form? start->check_solid check_solution Is the compound in solution? start->check_solution analyze_solid Analyze solid by LC-MS/HPLC Compare to a fresh sample or reference standard. check_solid->analyze_solid analyze_solution Analyze solution by LC-MS/HPLC. Look for new peaks or a decrease in the main peak. check_solution->analyze_solution degraded Degradation Confirmed analyze_solid->degraded Purity < 95% or new peaks present stable Compound is Stable analyze_solid->stable Purity > 95% and no new peaks analyze_solution->degraded Purity < 95% or new peaks present analyze_solution->stable Purity > 95% and no new peaks review_storage_solid Review solid storage conditions: - Temperature - Atmosphere (Inert Gas) - Light exposure degraded->review_storage_solid review_storage_solution Review solution preparation and storage: - Was the solvent deoxygenated? - Was an inert atmosphere used? - Is the storage temperature appropriate? degraded->review_storage_solution remediate Action: Re-purify if possible. Implement stringent storage protocols. review_storage_solid->remediate review_storage_solution->remediate

Caption: A workflow for troubleshooting the stability of dihydroxy chromones.

Advanced Topics

Q4: Should I use antioxidants to stabilize my dihydroxy chromone solutions?

For particularly sensitive dihydroxy chromones or for applications requiring long-term storage in solution, the addition of an antioxidant can be beneficial. However, the choice of antioxidant must be made carefully to avoid interference with your downstream experiments.

AntioxidantRecommended ConcentrationProsCons
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Highly effective radical scavenger, widely used.Can interfere with some biological assays.
Ascorbic Acid (Vitamin C) 1 - 5 mMWater-soluble, biologically compatible.Can be unstable itself, may act as a pro-oxidant in the presence of metal ions.
Tocopherol (Vitamin E) 0.05 - 0.2%Lipid-soluble, effective in non-polar environments.May be difficult to dissolve in aqueous solutions.

Important Consideration: Always run a control experiment with the antioxidant alone to ensure it does not affect your experimental results.

Purification of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one from impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Center.

Topic: Purification of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one CAS Registry Number: (Generic for substituted chromones, specific isomer rare) Chemical Class: 3-Hydroxychromone / Flavonol Analog Support Ticket ID: PUR-37DH-2M-001

Introduction: The Nature of the Beast

You are dealing with 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one . Unlike simple chromones, the presence of the 3-hydroxyl group adjacent to the carbonyl (C4) fundamentally alters its stability and purification behavior.

Why this purification fails:

  • Oxidative Instability: The 3-OH group makes the molecule susceptible to oxidation into 2,3-diketo species or ring-opening degradation, especially under basic conditions or prolonged light exposure [1].

  • Chelation: The 3-hydroxy-4-keto motif is a potent chelator. It will bind to trace metals in your silica gel, leading to severe streaking and mass loss.

  • Acidity Differentials: The 7-OH is typically more acidic (pKa ~7-8) than the 3-OH, creating complex solubility profiles in aqueous buffers [2].

This guide bypasses standard textbook advice and focuses on the specific troubleshooting required for this fluorogenic scaffold.

Module 1: Recrystallization (The "Scale-Up" Protocol)

User Issue: "My product oils out instead of crystallizing," or "The crystals are colored (pink/brown) instead of white/pale yellow."

The Science of Causality

"Oiling out" occurs because the melting point of the solvated impurity-product mix is lower than the boiling point of your solvent system. The discoloration is due to the formation of quinoid oxidation byproducts, likely catalyzed by light or trace metals.

Troubleshooting Protocol: The "Anti-Solvent" Drop Method

Reagents:

  • Solvent A (Good Solubilizer): Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-solvent): Water (acidified with 0.1% Formic Acid). Note: The acid prevents phenolate formation and oxidation.

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimal boiling MeOH.

  • Activated Carbon Treatment (Critical): Add 5% w/w activated charcoal. Reflux for 5 mins. Filter hot through Celite. This removes the colored oxidative impurities.

  • The Drop: Maintain the filtrate at near-boiling. Add hot Solvent B (Water + 0.1% FA) dropwise until persistent turbidity is observed.

  • The Re-heat: Add just enough Solvent A to clear the solution again.

  • Controlled Cooling: Wrap the flask in foil (exclude light) and allow it to cool to room temperature over 4 hours. Then move to 4°C.

Data: Solvent System Efficiency

Solvent SystemSolubility (Hot)Impurity RejectionRisk of OilingNotes
MeOH / Water HighExcellentModerateBest for removing polar tars.
EtOH / Hexane ModerateGoodHighHexane often causes oiling in polyphenols.
Acetonitrile HighPoorLowGood for initial triturating, bad for crystallization.

Module 2: Chromatography (HPLC & Flash)

User Issue: "I see severe peak tailing," or "My product co-elutes with the starting material (likely Resorcinol or 2,4-dihydroxypropiophenone)."

The Science of Causality

The 3,7-dihydroxy motif interacts strongly with free silanol groups on silica/C18 columns via hydrogen bonding. Without an acidic modifier, the phenols ionize, causing peak broadening.

Troubleshooting Protocol: The "Chelation Suppression" Method

Stationary Phase: C18 (End-capped is mandatory). Mobile Phase:

  • A: Water + 0.1% Trifluoroacetic Acid (TFA) (Formic acid is often too weak for 3-OH chromones).

  • B: Acetonitrile + 0.1% TFA.

Gradient Strategy: Start at 5% B. Hold for 2 mins (elute polar salts/resorcinol). Ramp to 40% B over 15 mins. The 3,7-dihydroxy product is moderately polar and usually elutes between 30-45% ACN depending on the column [3].

Visualization: HPLC Optimization Loop

HPLC_Optimization Start Start HPLC Method (Water/ACN) Check Check Peak Shape Start->Check Tailing Severe Tailing? Check->Tailing AddAcid Add 0.1% TFA (Suppress Ionization) Tailing->AddAcid Yes Split Split Peaks? Tailing->Split No AddAcid->Check Gradient Flatten Gradient (5% to 30% over 20 min) Split->Gradient Yes (Co-elution) Success Pure Peak Identified Split->Success No Gradient->Success

Caption: Logic flow for optimizing HPLC separation of phenolic chromones, addressing ionization and resolution issues.

Module 3: Chemical Scavenging (The "Lazy" Purification)

User Issue: "I have 5-10% unreacted resorcinol/starting material that won't crystallize out."

The Fix: Utilize the acidity difference. The starting material (resorcinol derivatives) is often more water-soluble than the chromone product.

  • Dissolve the mixture in Ethyl Acetate .

  • Wash 3x with Water (pH 5) . Resorcinol is highly water-soluble and will partition out.

  • Do NOT wash with NaOH or Carbonate. The 7-OH of your product will deprotonate, and you will lose your product into the aqueous layer [4].

  • Dry organic layer over Na2SO4, evaporate, then recrystallize.

FAQ: Technical Support Corner

Q1: The product turns pink on the rotary evaporator. Is it ruined? A: Not necessarily. This is likely surface oxidation of the 3-OH group forming a quinoid species.

  • Fix: Redissolve in MeOH, add a pinch of Sodium Ascorbate (antioxidant), filter, and re-evaporate. Always store this compound under Argon/Nitrogen in the dark.

Q2: Can I use normal phase silica flash chromatography? A: Only if you treat the silica. Standard silica is too acidic/active and will bind the 3,7-dihydroxy system irreversibly.

  • Protocol: Pre-wash your silica column with 1% Triethylamine in Hexane to neutralize active sites, or use "Diol-bonded" silica which is gentler on phenols.

Q3: Why does the NMR show a broad singlet at 9-10 ppm that disappears with D2O? A: That is the 3-OH or 7-OH proton. The 3-OH often hydrogen bonds intramolecularly with the C4 carbonyl, shifting it downfield. This is a confirmation of your structure, not an impurity.

References

  • Klymchenko, A. S., et al. (2004). "3-Hydroxychromone dyes exhibiting excited-state intramolecular proton transfer in water." New Journal of Chemistry.

  • Serra, A., et al. (2009). "Determination of the pKa value of the hydroxyl group in alpha-hydroxycarboxylates." PubMed.

  • Pappalardo, M., et al. (2016).[1] "Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone...". PLOS One.[1]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Resources.

Sources

Technical Support Center: Chromone Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Fluorescence Quenching & Signal Instability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub for chromone-based fluorescence assays. Chromone derivatives (including flavones and isoflavones) are versatile fluorophores used in drug discovery, metal ion sensing, and protein binding studies. However, their planar aromatic structure and environmental sensitivity often lead to fluorescence quenching —a reduction in signal intensity that can be misinterpreted as a biological effect.

This guide moves beyond basic instructions to address the causality of signal loss. We will troubleshoot the three most common failure modes: Inner Filter Effects (IFE) , Aggregation-Caused Quenching (ACQ) , and Ambiguous Quenching Mechanisms .

Module 1: The "False" Quencher (Inner Filter Effect)

Symptom: Your fluorescence signal plateaus or decreases as you increase the concentration of your chromone probe or a colored titrant (e.g., a drug candidate), destroying linearity.

Diagnosis: This is likely the Inner Filter Effect (IFE) , not true molecular quenching.

  • Primary IFE: The solution is so concentrated that excitation light is absorbed before reaching the center of the cuvette/well.

  • Secondary IFE: The emitted light is re-absorbed by the solution before reaching the detector.

The Fix: You must mathematically correct the signal using absorbance data. Do not rely on raw fluorescence intensity (FI) if the Optical Density (OD) exceeds 0.05.

Protocol: IFE Correction Workflow
  • Measure Absorbance: For every fluorescence measurement, record the absorbance (OD) at the excitation wavelength (

    
    ) and emission wavelength (
    
    
    
    ).
  • Apply the Lakowicz Equation: Use the following formula to recover the "true" fluorescence intensity (

    
    ):
    
    
    [1]
    
    • 
      : Observed Fluorescence
      
    • 
      : Absorbance at excitation 
      
      
      
      [2]
    • 
      : Absorbance at emission 
      
      
      
      [2]

    Note: This formula assumes a standard 1cm pathlength cuvette or corrected pathlength for microplates.

Visualizing the IFE Logic:

IFE_Correction Start Signal Non-Linearity Detected CheckOD Measure Absorbance (OD) at Ex and Em wavelengths Start->CheckOD Decision Is Total OD > 0.05? CheckOD->Decision Dilute Option A: Dilute Sample (Reduce [C] < 10µM) Decision->Dilute Yes (Physical Fix) Correct Option B: Apply Lakowicz Correction Formula Decision->Correct Yes (Math Fix) TrueSignal Analyze Corrected Data Decision->TrueSignal No (Signal is Real) Dilute->TrueSignal Correct->TrueSignal

Figure 1: Decision tree for identifying and correcting Inner Filter Effects (IFE) to prevent false quenching data.

Module 2: Aggregation-Caused Quenching (ACQ)

Symptom: Fluorescence intensity is erratic, low, or shifts red (longer wavelengths) over time. Data has high standard deviations between replicates.

Technical Insight: Chromones are planar and hydrophobic. In aqueous buffers, they stack like plates (π-π stacking). This formation allows non-radiative energy decay, killing the fluorescence—a phenomenon known as Aggregation-Caused Quenching (ACQ) [1].

Troubleshooting Table: Solubility & Aggregation

VariableRecommendationScientific Rationale
Carrier Solvent DMSO (Max 5% v/v)Ethanol/Methanol can evaporate during assays, changing concentration. DMSO is stable but can denature proteins >5%.
Surfactant Triton X-100 (0.01%) or PEG-400 Disrupts π-π stacking by forming micelles around the chromone, preserving monomeric emission [2].
Concentration < 10 µM Above this threshold, self-quenching via ACQ becomes dominant for most chromone derivatives.
pH Buffer HEPES or Tris (pH 7.4) Avoid Phosphate buffers if using metal ions (precipitates form). Chromone fluorescence is pH-sensitive (proton transfer).

Module 3: Distinguishing Static vs. Dynamic Quenching

User Question: "I am studying the binding of a chromone drug to BSA (Bovine Serum Albumin). The fluorescence decreases as I add the drug. Is it binding (static) or just colliding (dynamic)?"

Expert Answer: You cannot distinguish these by looking at a single titration curve. Both follow the Stern-Volmer equation :



To prove binding (Static Quenching), you must perform the assay at multiple temperatures .

  • Dynamic Quenching: Driven by diffusion.[3] Higher Temperature = Faster Diffusion = More Quenching (Slope increases).[4][5]

  • Static Quenching: Driven by complex stability. Higher Temperature = Complex Dissociation = Less Quenching (Slope decreases) [3].

Experimental Protocol: Temperature-Dependent Quenching
  • Prepare Samples: Chromone (fixed conc.) + Quencher (0 to 50 µM).

  • Run 1: Measure fluorescence at 25°C (298 K).

  • Run 2: Measure fluorescence at 37°C (310 K).

  • Plot:

    
     vs. 
    
    
    
    for both temperatures.
  • Calculate Slopes (

    
    ):  Compare the slopes.
    

Mechanism Decision Logic:

Quenching_Mechanism Input Stern-Volmer Plot (Linear) TempStep Repeat at Higher T (e.g., 25°C -> 37°C) Input->TempStep ResultA Slope (Ksv) Increases TempStep->ResultA ResultB Slope (Ksv) Decreases TempStep->ResultB Dynamic Dynamic Quenching (Collisional only) ResultA->Dynamic Faster Diffusion Static Static Quenching (Binding Complex Formed) ResultB->Static Complex Dissociation

Figure 2: Workflow to distinguish between collisional (dynamic) interactions and true binding (static) events using temperature dependence.

FAQ: Frequently Asked Questions

Q: My Stern-Volmer plot curves upward (concave up). What does this mean? A: This indicates a combined quenching mechanism (both static and dynamic are happening simultaneously) or that the "sphere of action" is large. This is common in high-affinity protein-ligand interactions. You may need to use the modified Stern-Volmer equation:


 [4].

Q: Can I use chromones to sense metal ions like


 or 

?
A: Yes, paramagnetic ions (

,

,

) are excellent quenchers of chromone fluorescence via Electron Transfer or Intersystem Crossing. However, diamagnetic ions (

,

) often enhance fluorescence (Chelation-Enhanced Fluorescence - CHEF) by locking the structure and preventing vibrational energy loss [5]. Ensure you know whether you expect "Turn-On" or "Turn-Off" behavior.

Q: Why does my signal drop immediately upon adding the buffer? A: Check the pH. Chromones often undergo excited-state proton transfer (ESPT). If your buffer pH is near the pKa of the chromone hydroxyl group (often ~7-8), you will see a mix of protonated (blue/UV) and deprotonated (green/yellow) species. Ensure your buffer pH is at least 1 unit away from the chromone's pKa to ensure a single emissive species.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter 8: Quenching of Fluorescence).[5]

  • Yuan, W. Z., et al. (2010).[6] Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission.[6][7] Advanced Materials.

  • BenchChem. (2025).[1][8] A Researcher's Guide to Differentiating Static and Dynamic Fluorescence Quenching.

  • Edinburgh Instruments. (2024). What is Fluorescence Quenching? Technical Notes.

  • Pang, B., et al. (2018).[9] A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III).[9] Spectrochimica Acta Part A.

Sources

Technical Support Center: Stability of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 15, 2026

Introduction: Understanding the Molecule and Potential Challenges

Welcome to the technical support guide for 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one. This molecule belongs to the chromone class of compounds, which are structurally related to flavonoids and are known for their diverse biological activities.[1] As with many phenolic compounds, ensuring its stability in aqueous, near-physiological pH environments like cell culture media is paramount for obtaining accurate, reproducible, and meaningful experimental results.[2]

Instability can lead to a decreased effective concentration of your compound, underestimation of its biological effects, or confounding results from unknown degradation products.[2][3] This guide provides a framework for understanding potential stability issues, protocols for validation, and troubleshooting advice to ensure the integrity of your experiments.

Structural Analogs and Predicted Behavior

The subject compound is structurally similar to Noreugenin (5,7-Dihydroxy-2-methyl-4H-chromen-4-one).[4][5] Like many flavonoids and chromones, the dihydroxy-substituted aromatic ring makes the molecule susceptible to oxidation, especially at the neutral-to-slightly-alkaline pH of standard cell culture media (typically pH 7.2-7.4).[6] Studies on similar flavonoids, like quercetin, have shown rapid oxidative degradation in cell culture media, a process that can be influenced by pH, media components, and the presence of metal ions.[6][7]

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems researchers face when working with chromone-like compounds in cell culture.

Q1: My compound solution changes color (e.g., turns yellow/brown) after being added to the cell culture medium. Is this normal?

A: No, this is a strong indicator of compound degradation. Phenolic compounds can oxidize to form quinone-like structures, which are often colored.[8] This suggests that your compound is unstable under the current conditions. The color change is a visible sign that the concentration of the parent compound is decreasing.

Q2: I'm not seeing the expected biological effect, or the dose-response is inconsistent. Could this be a stability issue?

A: Absolutely. This is one of the most common consequences of compound instability.[9] If the compound degrades over the course of your experiment (e.g., 24, 48, or 72 hours), the cells are exposed to a continuously decreasing concentration of the active molecule, leading to an underestimation of its true potency.[2]

Q3: What is the best solvent to use for my stock solution?

A: For many chromones and flavonoids, which often have poor water solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO.

  • Best Practice: Aliquot your DMSO stock into single-use vials and store them at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.

Q4: What is the maximum concentration of DMSO I can use in my cell culture?

A: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%, and ideally should be kept below 0.1% to avoid solvent-induced artifacts or cytotoxicity.[9] Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments to account for any effects of the solvent itself.

Q5: Can components of the cell culture medium affect the stability of my compound?

A: Yes, several components can play a role:

  • pH and Buffers: Most media are buffered with bicarbonate (requiring a CO2 incubator) to a pH of ~7.4.[10][11] This pH can promote the oxidation of phenolic hydroxyl groups.

  • Metal Ions: Trace metal ions (e.g., iron, copper) present in basal media or serum can catalyze oxidative degradation.[12] Studies with quercetin have shown that adding a chelating agent like EDTA can partially inhibit this degradation.[7]

  • Serum: Fetal Bovine Serum (FBS) contains enzymes and proteins that can either bind to and stabilize the compound or, in some cases, metabolize it. The effect is compound-dependent and must be tested.

  • Vitamins & Other Components: Riboflavin and other components in media can act as photosensitizers, leading to light-induced degradation.[13] It is crucial to protect your compound-containing media from light.

Part 2: Proactive Stability Assessment - A Validating Workflow

Do not assume your compound is stable. You must validate it under your specific experimental conditions. This section provides a step-by-step workflow to quantify the stability of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one.

Workflow Diagram: Compound Stability Validation

G cluster_prep Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis prep_stock 1. Prepare Concentrated DMSO Stock Solution prep_media 2. Spike Compound into Pre-warmed Culture Medium (e.g., DMEM + 10% FBS) prep_stock->prep_media sample_t0 3. Collect T=0 Sample (Immediate Analysis) prep_media->sample_t0 incubate 4. Incubate Medium at 37°C, 5% CO2 (Protect from Light) sample_t0->incubate sample_tx 5. Collect Samples at Time Points (e.g., 2, 8, 24, 48h) incubate->sample_tx process 6. Process Samples (e.g., Protein Precipitation) sample_tx->process analyze 7. Quantify by HPLC/LC-MS process->analyze data 8. Plot % Remaining vs. Time analyze->data G cluster_factors Degradation Factors in Cell Culture Media Compound Parent Compound Degradation Degradation Products Compound->Degradation Oxidation / Hydrolysis pH Physiological pH (7.2 - 7.4) pH->Degradation Temp Temperature (37°C) Temp->Degradation Light Light Exposure Light->Degradation Metals Trace Metal Ions (Fe²⁺, Cu²⁺) Metals->Degradation Enzymes Serum Enzymes Enzymes->Degradation Oxygen Dissolved O₂ Oxygen->Degradation

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzopyran-4-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting Target Analytes: Benzopyran-4-one derivatives (Chromones, Flavonoids, Isoflavonoids) Audience: Analytical Chemists, Pharmaceutical Researchers, QC Specialists

Executive Summary

Benzopyran-4-ones (including flavonoids like quercetin and luteolin) present a unique set of chromatographic challenges. Unlike simple organic small molecules, these compounds possess a dual-threat chemical nature: phenolic acidity and metal-chelating motifs (specifically the 5-hydroxy-4-keto or 3-hydroxy-4-keto systems).

While standard peak tailing is often attributed to silanol interactions, tailing in benzopyran-4-ones is frequently caused by trace metal interaction within the HPLC system or column stationary phase. This guide provides a hierarchical troubleshooting approach, moving from basic physicochemical parameters to advanced system passivation techniques.

Part 1: Diagnostic Workflow

Before adjusting mobile phases randomly, use this logic gate to isolate the root cause of peak asymmetry (


).

TroubleshootingFlow Start Observation: Peak Tailing (As > 1.2) Check_pH Step 1: Check pH vs. pKa Is pH within ±1 unit of pKa? Start->Check_pH Action_pH Action: Adjust pH Move pH 2 units away from pKa Check_pH->Action_pH Yes (Ionization Mix) Check_Chelation Step 2: Metal Chelation Test Does the molecule have 5-OH or 3-OH + 4-Keto groups? Check_pH->Check_Chelation No (pH is distinct) Action_EDTA Action: Add 0.1 mM EDTA to Mobile Phase A Check_Chelation->Action_EDTA Yes (Suspected Chelation) Check_Silanols Step 3: Silanol Activity Is the column 'Type A' silica or non-endcapped? Check_Chelation->Check_Silanols No (Structure unlikely to chelate) Action_EDTA->Check_Silanols Tailing Persists Action_Column Action: Switch to High-Purity Type B / Hybrid Silica Check_Silanols->Action_Column Yes

Figure 1: Hierarchical decision tree for diagnosing peak tailing in benzopyran-4-one analysis. Note that metal chelation is a priority check for this specific compound class.

Part 2: Technical Deep Dive & FAQs
Category 1: The "Hidden" Factor – Metal Chelation

Q: I have optimized my pH and am using a new C18 column, but my flavonoid peaks still show severe tailing. What is missing?

A: You are likely observing metal-mediated adsorption . Benzopyran-4-ones with a hydroxyl group at position 5 (or 3) and a ketone at position 4 form a bidentate ligand site. This structure acts as a chelator, binding avidly to trace ions (Fe³⁺, Al³⁺) present in:

  • The silica matrix of the column (even in some "high purity" columns).[1][2]

  • Stainless steel frits, tubing, or the column body.[3]

This interaction is distinct from silanol activity. It results in broad, tailing peaks because the dissociation kinetics of the metal-ligand complex are slow compared to the chromatographic timescale.

Protocol: The Chelation Suppression Test To confirm if metals are the culprit, perform this non-destructive test:

  • Prepare Mobile Phase A: Add 0.1 mM EDTA (disodium ethylenediaminetetraacetate) to your aqueous buffer.

    • Note: EDTA is difficult to dissolve in high organic content; add it to the aqueous portion only.

  • Equilibrate: Flush the column for 20 column volumes.

  • Run Standard: Inject your analyte.

  • Result: If peak symmetry improves significantly (e.g.,

    
     drops from 2.0 to 1.3), metal chelation is the cause.
    

Expert Tip: For LC-MS applications, non-volatile EDTA can suppress ionization. Instead, use Medronic acid (5 µM) or ensure your system is fully passivated (PEEK tubing/frits) and use a glass-lined column.

Category 2: Silanol Interactions & pH Control

Q: My benzopyran-4-one derivative has a basic amine side chain. How do I balance the acidity of the core with the basicity of the substituent?

A: This creates a "zwitterionic-like" challenge.

  • The Core: The benzopyran-4-one core is generally weak/neutral but phenolic derivatives are acidic (pKa ~7–10).

  • The Substituent: Amine groups are basic (pKa ~9–10).

At neutral pH (pH 7), the amine is protonated (positively charged) and the silanols on the silica surface are ionized (Si-O⁻). This leads to strong ionic retention (tailing).

Recommended Strategy: Low pH Suppression Operating at pH 2.0 – 2.5 is the gold standard for these derivatives.

  • Mechanism: At pH 2.5, silanols are protonated (neutral, Si-OH), preventing ionic interaction with the amine.

  • Stability: Most modern C18 columns are stable down to pH 2.0.

  • Buffer Choice: Use Formic Acid (0.1%) or Phosphoric Acid (0.1%) . Avoid acetate buffers here, as their buffering capacity is poor below pH 3.8.

Category 3: Stationary Phase Selection

Q: Is a standard C18 column sufficient, or should I look for specific bonding technologies?

A: While C18 is the workhorse, "standard" silica is often insufficient for benzopyran-4-ones due to the interactions described above.

Selection Matrix:

Column FeatureWhy it helps Benzopyran-4-onesRecommended For
End-capping Blocks residual silanols, reducing secondary interactions with basic moieties.[4][5][6]All benzopyran-4-one methods.[6][7]
Polar-Embedded A polar group (e.g., amide) near the ligand surface shields silanols and provides unique selectivity for phenolic groups.Compounds with multiple -OH groups (e.g., Glycosides).
Phenyl-Hexyl Provides

interactions with the aromatic benzopyran rings, offering alternative selectivity to C18.
Separating structural isomers.
Hybrid Particle Polymer-silica hybrid particles have higher pH stability and lower trace metal content.High pH applications or severe chelation issues.
Part 3: System Passivation Protocol

If the "Chelation Suppression Test" (Part 2) confirmed metal interference, but you cannot use EDTA (e.g., sensitive LC-MS work), you must passivate the hardware.

Step-by-Step Passivation:

  • Remove Column: Replace the analytical column with a union connector.

  • Solvent A: 30% Phosphoric Acid in water.

  • Flush: Pump Solvent A at 1.0 mL/min for 60 minutes.

    • Warning: Bypass the detector cell if possible, or ensure the cell is compatible with high acid concentrations.

  • Rinse: Flush with HPLC-grade water for 60 minutes until pH returns to neutral.

  • Rationale: The phosphoric acid strips accessible iron oxides from the stainless steel surfaces, creating a passive phosphate layer.

Part 4: Summary Troubleshooting Table
SymptomProbable CauseVerificationSolution
Tailing (All Peaks) Old/Voided ColumnReverse column (if permitted) or check plate count.Replace column.
Tailing (Specific Peaks) Secondary Silanol InteractionWorse at pH > 4?Lower pH to < 3.0; Use end-capped column.[6]
Tailing + Broadening Metal ChelationMolecule has 4-keto-5-hydroxy motif?Add 0.1 mM EDTA to mobile phase; Passivate system.
Split Peaks pH near pKapH is within ±1 unit of analyte pKa?Adjust pH ±2 units away from pKa.
Fronting Column OverloadInject 10x less mass. Does shape improve?Increase column capacity or reduce injection volume.[2][8]
References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing Basics. LCGC North America.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

  • Stella, C., et al. (2014). Troubleshooting of peak tailing in the HPLC analysis of flavonoid compounds. Journal of Pharmaceutical and Biomedical Analysis.

  • Restek Corporation. (2024). HPLC Troubleshooting Guide: Peak Shape Issues.

Sources

Technical Support Center: Purification of 3,7-Dihydroxy Chromones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-37DHC-001 Subject: Solvent Selection & Troubleshooting for Recrystallization Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Dual-Face" Challenge

Recrystallizing 3,7-dihydroxy chromones presents a specific physicochemical paradox. The molecule possesses a lipophilic benzopyrone core, yet it is functionalized with two hydroxyl groups that drastically alter its lattice energy and solubility profile:

  • C-7 Hydroxyl: A typical phenolic group (pKa ~7.5–8.0), highly prone to hydrogen bonding.

  • C-3 Hydroxyl: Located adjacent to the carbonyl (C-4), forming an intramolecular hydrogen bond (5-membered ring). This reduces the polarity of the 3-OH but increases the molecule's susceptibility to oxidation.

The Golden Rule: You are not just selecting a solvent; you are managing the competition between solute-solvent interactions (dissolution) and solute-solute stacking (crystallization).

Solvent Selection Matrix

Do not rely on "like dissolves like" alone. Use this matrix to select a solvent system based on your specific impurity profile.

Primary Solvent Systems
Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethanol (95%) 100%Standard Best balance of polarity and volatility. The 5% water content aids in dissolving the polar 7-OH group while the ethyl chain accommodates the aromatic core.
EtOH / Water 70:30 to 50:50High Polarity Use if the crude solid contains significant inorganic salts (which stay in water) or highly non-polar impurities (which stay in the mother liquor).
Methanol 100%High Solubility Warning:[1] Often too good a solvent. Can lead to low yields unless cooled to -20°C. Good for initial extraction but poor for crystallization yield.
Acetic Acid 100% or 10-20% in H₂ORescue Use only if the compound is insoluble in alcohols. The acid suppresses the ionization of the 7-OH phenol, forcing the neutral molecule to crystallize.
Toluene 100%Specific Excellent for removing polar tars. However, 3,7-dihydroxy chromones often have low solubility in toluene unless heated to reflux.
Anti-Solvent Pairs (The "Crash" Method)

Use these when single-solvent recrystallization fails.

  • Solvent: Ethanol

    
    Anti-Solvent:  Water (Add hot, dropwise until turbid).
    
  • Solvent: Acetone

    
    Anti-Solvent:  Hexanes (Risk of oiling out; requires vigorous stirring).
    
  • Solvent: Ethyl Acetate

    
    Anti-Solvent:  Pentane (Good for removing oxidative impurities).
    

Interactive Troubleshooting Guide (Q&A)

Issue A: "My product is oiling out (liquid-liquid phase separation) instead of crystallizing."

Diagnosis: This is a thermodynamic trap. The temperature where the solution separates into two liquids (the "spinodal") is higher than the temperature where crystals nucleate. This usually happens because the solvent is too polar or the cooling is too rapid.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add a "Bridge" Solvent: Add 5-10% of a solvent with intermediate polarity (e.g., THF or Dioxane) to increase the miscibility of the oil phase with the bulk solvent.

  • The "Seeding at Cloud Point" Technique:

    • Cool the solution very slowly.

    • As soon as you see the faintest turbidity (cloudiness), add a seed crystal.

    • Crucial: Stop stirring. Agitation can force oil droplets to coalesce. Let the crystal grow from the turbid suspension.

Issue B: "The crystals are colored (Red/Brown), but I expect a pale yellow solid."

Diagnosis: Oxidation of the 3-OH group.[2] 3-hydroxychromones are susceptible to oxidation into 2,3-diketo species or ring-opening to depsides, especially in basic or neutral solutions exposed to air.

Corrective Protocol:

  • Acidify: Add 1-2 drops of Acetic Acid or HCl to your recrystallization solvent. This stabilizes the enol form and prevents oxidation.

  • De-gas: Sparge your solvent with Nitrogen or Argon for 10 minutes before use.

  • Charcoal Treatment: Dissolve crude in hot Ethanol, add activated charcoal (5% w/w), stir for 5 mins, and filter through Celite while hot. Then proceed with crystallization.

Issue C: "I have high purity by HPLC, but the melting point is broad (e.g., 10°C range)."

Diagnosis: Solvate formation. The 3,7-dihydroxy motif is excellent at trapping water or ethanol molecules in the crystal lattice (pseudopolymorphism).

Corrective Protocol:

  • Dry Aggressively: Dry the solid under high vacuum (< 1 mbar) at 60°C–80°C for 24 hours.

  • Switch Solvent: Recrystallize from an aprotic solvent like Acetonitrile or Nitromethane (if solubility permits) to break the hydrogen-bonded solvate network.

Advanced Workflow Visualization

Workflow 1: The Gradient Cooling Protocol

This is the standard operating procedure (SOP) for maximum purity.

RecrystallizationProtocol Start Crude 3,7-Dihydroxy Chromone Dissolve Dissolve in Boiling EtOH (95%) (Min. Volume) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter No (Solids present) Charcoal Add Activated Charcoal (If colored impurities) Check->Charcoal Yes (But colored) Cool1 Cool to Room Temp (Slowly: 1°C/min) Check->Cool1 Yes (Clear) Filter->Cool1 Charcoal->Filter Seed Add Seed Crystal (At 30-40°C) Cool1->Seed Cool2 Refrigerate (4°C) Overnight Seed->Cool2 Isolate Vacuum Filtration Wash with cold EtOH Cool2->Isolate

Figure 1: Standard Gradient Cooling Protocol for thermally stable chromones. Note the critical seeding step to prevent supersaturation.

Workflow 2: Decision Tree for "Oiling Out"

OilingOut Problem Problem: Oiling Out Temp Check Delta T (BP vs MP) Problem->Temp SolventCheck Check Solvent Polarity Temp->SolventCheck MP > Solvent BP Action1 Switch to Higher BP Solvent (e.g., Toluene/Anisole) Temp->Action1 MP < Solvent BP Action2 Add Co-solvent (e.g., 10% THF) SolventCheck->Action2 Too Polar Action3 Use Anti-solvent Method (Dropwise addition) SolventCheck->Action3 Too Non-polar

Figure 2: Troubleshooting logic when the compound separates as a liquid oil rather than a crystalline solid.

References & Authoritative Sources

  • Synthesis and Properties of 3-Hydroxychromones:

    • Source: Raut, K. B., & Wender, S. H. (1960). "Synthesis of Certain Chalcones and 3-Hydroxychromones." Journal of Organic Chemistry.

    • Relevance: Establishes foundational solubility data and melting points for 3-hydroxychromone derivatives in ethanol.

    • Link: [J. Org.[3] Chem. 1960, 25, 1, 50–52]([Link])

  • Acidity and pKa Considerations:

    • Source: PubChem Compound Summary for 7-Hydroxychromone.

    • Relevance: Provides pKa values (~7.[3][4]8) essential for understanding pH-dependent solubility and the need for acidification during recrystallization.

    • Link:

  • General Purification of Flavonoids (Chromone Derivatives):

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.

    • Relevance: The standard reference for recrystallization techniques of phenolic compounds, specifically recommending aqueous ethanol and acetic acid systems.

    • Link:

  • Solubility Data of Hydroxychromones:

    • Source: BenchChem Technical Guide: 5,7-Dihydroxychromone.[5]

    • Relevance: Confirms solubility profiles: Soluble in Methanol/Ethanol, Insoluble in Water/Petroleum Ether.

    • Link:

  • Oxidative Stability of 3-Hydroxychromones:

    • Source: Li, J., et al. (2022).[2] "Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase."[2][6] Green Chemistry Letters and Reviews.

    • Relevance: Discusses the stability and synthesis of 3-hydroxychromones, highlighting the oxidative risks addressed in the troubleshooting section.

    • Link:[2]

Sources

Validation & Comparative

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one reference standard purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one Reference Standard Purity

Executive Summary & Structural Disambiguation

Compound Identity:

  • Systematic Name: 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one[1][2]

  • Alternative Names: 3,7-Dihydroxy-2-methylchromone; 2-Methyl-3,7-dihydroxychromone[1][2]

  • CAS Registry Number: 76733-21-6[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 192.17 g/mol [1][2]

The "Isomer Trap": In high-precision analytical chemistry, this compound is frequently confused with its structural isomers.[1][2] It is critical to distinguish it from:

  • Noreugenin (5,7-Dihydroxy-2-methylchromone): A common natural product (CAS 1013-69-0).[1][2]

  • Hymecromone Impurity B (7-Hydroxy-2-methylchromone): A degradation product of Hymecromone (CAS 6320-42-9).[1][2]

  • Maltol Derivatives: 3-hydroxy-2-methyl-4-pyrone (CAS 118-71-8).[1][2][4]

The 3-hydroxy moiety in the target molecule is the defining feature.[1] Unlike the 5-hydroxy or 7-hydroxy isomers, 3-hydroxychromones undergo Excited-State Intramolecular Proton Transfer (ESIPT) , conferring unique dual-fluorescence properties that are highly sensitive to solvent polarity.[1][2] This feature must be exploited for purity validation.

Comparative Analysis of Reference Standards

When selecting a reference standard for quantitative analysis (e.g., impurity profiling, metabolite tracking), the "Grade" of the material dictates the validity of your data.[2]

Table 1: Comparative Performance of Purity Standards

FeaturePrimary Reference Standard (qNMR Certified) Secondary Working Standard Research Grade (Chemical Reagent)
Intended Use Absolute quantification; Method validation (ICH Q2).[1][2]Routine QC; Daily system suitability testing.[1][2]Early-stage screening; Synthesis starting material.[1][2]
Purity Assignment Mass Balance (100% - Impurities) OR qNMR .Potency assigned against a Primary Standard.[1][2]Area % by HPLC-UV only.[1][2]
Traceability SI-traceable (via NIST/BIPM weights & qNMR IS).[1][2]Traceable to the in-house Primary Standard.[1][2]Often undefined.[1][2]
Critical Risk High cost; Limited availability for rare isomers.[1][2]Drift in potency over time if not re-qualified.[1][2]High Risk: Likely contains 3-methoxy or 7-acetoxy precursors.[1][2]
Water Content Measured by Karl Fischer (KF) and factored in.[1][2]Often assumed "as is" or "dried basis".[1][2]Not typically reported.[1][2]

Scientist’s Insight: For 3,7-dihydroxy-2-methylchromone , commercial "Research Grade" samples often contain significant amounts of the synthetic intermediate 3-methoxy-7-hydroxy-2-methylchromone (due to incomplete demethylation).[1][2] A simple HPLC Area% report at 254 nm is insufficient because the extinction coefficients of the methoxy- and hydroxy- species differ significantly.[1][2] qNMR is the only self-validating method for this compound. [1]

Experimental Protocols for Purity Certification

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Rationale: Since certified pharmaceutical secondary standards for this specific isomer are rare, you must establish your own primary standard using qNMR.[2] This method is absolute and does not require a reference standard of the analyte itself.[2]

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.05% v/v TMS.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).[2] Note: Maleic acid singlet at ~6.3 ppm avoids overlap with the chromone aromatic region (6.8–8.0 ppm).[1]

Procedure:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg). Record weights to 5 decimal places.
  • Dissolution: Add 600 µL DMSO-

    
    . Vortex until fully dissolved.[1][2]
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1][2]

    • Pulse Angle: 90°.[1][2]

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: 3-OH protons have long 
      
      
      
      relaxation times; insufficient delay causes underestimation).
    • Scans: 64.

    • Temperature: 298 K.[1][2]

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (2H) and the aromatic protons of the chromone (H-5, H-6, H-8).[1][2] Avoid the 3-OH proton as it is exchangeable and broad.[1][2]

Calculation:



Where 

= Purity,

= Integral area,

= Number of protons,

= Molar mass,

= Mass.[1][2][5]
Protocol B: HPLC-FLD/UV for Impurity Profiling

Rationale: 3-hydroxychromones exhibit dual fluorescence due to ESIPT.[1][2] Detection by fluorescence (FLD) offers higher selectivity against non-3-hydroxy impurities (like the 3-methoxy precursor) than UV.[1][2]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses phenol ionization).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B (0-2 min)

    
     95% B (20 min) 
    
    
    
    95% B (25 min).
  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • UV: 254 nm (General) and 340 nm (Specific for Chromone band I).[1]

    • FLD: Excitation 330 nm; Emission 450 nm (Normal form) & 530 nm (Tautomer form).[1][2]

Interpretation:

  • Impurity 1 (Precursor): 3-Methoxy-7-hydroxy-2-methylchromone will elute later (more hydrophobic) and will not show the dual emission characteristic of ESIPT.[1][2]

  • Impurity 2 (Isomer): 7-Hydroxy-2-methylchromone will elute earlier and has a distinct UV max at ~325 nm.[1][2]

Visualizations

Diagram 1: Structural Disambiguation & Critical Features

This diagram clarifies the specific isomer and highlights the functional groups responsible for its unique analytical behavior.[2]

StructureAnalysis Target TARGET: 3,7-Dihydroxy-2-methylchromone (CAS 76733-21-6) Noreugenin ISOMER: Noreugenin (5,7-Dihydroxy-2-methylchromone) Target->Noreugenin Distinguish by NMR (H-5 shift) ImpurityB ISOMER: Hymecromone Imp. B (7-Hydroxy-2-methylchromone) Target->ImpurityB Distinguish by Mass (192 vs 176) Feature1 3-OH Group: Enables ESIPT Fluorescence (Critical for FLD detection) Target->Feature1 Feature2 7-OH Group: Acidic Phenol (pKa ~7.5) Target->Feature2

Caption: Structural comparison highlighting the unique 3-OH moiety responsible for ESIPT fluorescence, distinguishing the target from common isomers.

Diagram 2: Purity Certification Workflow

A logical flow for establishing a working standard from a crude commercial sample.[1][2]

PurityWorkflow Start Raw Material (Commercial Source) Step1 1. Identity Check (1H-NMR in DMSO-d6) Start->Step1 Decision1 Isomer Correct? Step1->Decision1 Decision1->Start No (Reject) Step2 2. Impurity Profiling (HPLC-UV-FLD) Decision1->Step2 Yes Decision2 Purity > 98%? Step2->Decision2 Purification Prep-HPLC Purification (C18 / Formic Acid) Decision2->Purification No Step3 3. qNMR Certification (Internal Std: Maleic Acid) Decision2->Step3 Yes Purification->Step2 Re-analyze Final CERTIFIED REFERENCE MATERIAL (Assigned Purity & Validity Date) Step3->Final

Caption: Step-by-step workflow for converting a raw commercial sample into a certified reference material using qNMR and HPLC validation.

References

  • Chemical Identity & Isomerism

    • Noreugenin (5,7-dihydroxy-2-methylchromone).[1][2] CAS Common Chemistry.[1][2][5] American Chemical Society.[1][2] [Link][1][2]

    • Hymecromone Impurity B (7-hydroxy-2-methylchromone).[1][2][6] European Pharmacopoeia Reference Standard. [Link]

  • Analytical Methodology (qNMR)

    • Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link][1]

  • Fluorescence Mechanism (ESIPT)

    • Demchenko, A. P., et al. (2016).[2] "Excited-State Intramolecular Proton Transfer (ESIPT): From Fundamental Concepts to Sensing Applications." Chemical Society Reviews. [Link]

  • Synthesis & Characterization

    • Allan, J., & Robinson, R. (1924).[2][7][8] "An Accessible Derivative of Chromonol."[2][8] Journal of the Chemical Society, Transactions. (Describes the hydrolysis of 7-acetoxy-3-methoxy-2-methylchromone to yield the 3,7-dihydroxy target). [Link]

Sources

Comparing antioxidant activity of Quercetin vs 3,7-Dihydroxy-2-methyl-chromone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional deconstruction of Quercetin (a dietary flavonol) versus 3,7-Dihydroxy-2-methyl-chromone (DMC), a synthetic chromone derivative.[1]

From a drug development perspective, this comparison is not merely between two antioxidants; it is a study in pharmacophore fragmentation .[1] Quercetin represents the "gold standard" flavonoid scaffold, while DMC represents the "minimalist core" (the AC-ring system) stripped of the phenyl B-ring.[1]

The Verdict:

  • Quercetin exhibits superior antioxidant potency (approx. 10–20x higher in DPPH/FRAP assays) due to the presence of the catechol moiety on the B-ring and extended conjugation.[1]

  • DMC serves as a critical negative control or structural probe.[1] It retains metal chelation properties (via the 3-hydroxy-4-keto motif) but lacks the electron-delocalization capacity required for efficient radical scavenging.[1]

Structural Deconstruction & SAR Analysis

To understand the functional disparity, we must analyze the molecular orbitals and radical stability.

The Pharmacophore Gap

Antioxidant activity in flavonoids relies on three structural pillars:

  • The B-ring Catechol (3',4'-OH): The primary site for Hydrogen Atom Transfer (HAT).[1]

  • The C2-C3 Double Bond: Extends conjugation, allowing electron delocalization from the B-ring to the C-ring.[1]

  • The 3-OH and 4-Keto Group: Essential for metal chelation and secondary radical scavenging.[1]

Quercetin possesses all three.[1] DMC possesses only the third, with a methyl group at C2 replacing the entire B-ring.[1] This truncation severs the conjugation pathway, confining radical resonance to the chromone core.

Visualization of Structural Differences

The following diagram illustrates the structural relationship and the "missing" pharmacophore in DMC.

SAR_Analysis Quercetin Quercetin (C15H10O7) BRing B-Ring (Catechol) Primary Radical Sink Quercetin->BRing Possesses CRing C-Ring (3-OH, 4-Keto) Metal Chelation Site Quercetin->CRing Possesses Conjugation 2,3-Double Bond Resonance Bridge Quercetin->Conjugation Full System DMC 3,7-Dihydroxy-2-methyl-chromone (DMC) DMC->BRing Lacks (Methyl Sub.) DMC->CRing Retains Only DMC->Conjugation Limited (No Phenyl)

Figure 1: Structural comparison highlighting the absence of the B-ring catechol in DMC, which is the primary driver of Quercetin's superior potency.[1]

Mechanistic Comparison

FeatureQuercetin3,7-Dihydroxy-2-methyl-chromoneImpact on Activity
Primary Mechanism HAT (Hydrogen Atom Transfer): The 4'-OH on the B-ring donates H[1]• rapidly. The resulting phenoxy radical is highly stable.Slow HAT: Must rely on the 3-OH or 7-OH.[1] The resulting radical lacks the resonance stabilization provided by a B-ring.Quercetin is significantly faster (kinetic advantage).[1]
Secondary Mechanism SET (Single Electron Transfer): Low ionization potential due to extensive conjugation.[1]Poor SET: Higher ionization potential; the methyl group is electron-donating but cannot sustain delocalization like a phenyl ring.[1]DMC requires higher energy to release electrons.
Metal Chelation Dual Site: Can chelate via 3-OH/4-keto AND 3',4'-catechol sites.[1]Single Site: Can only chelate via the 3-OH/4-keto site.[1]DMC is a moderate chelator but inferior to Quercetin.

Experimental Protocols (Self-Validating Systems)

To objectively compare these molecules, use the following assays. These protocols are designed with internal controls to ensure data integrity.

DPPH Radical Scavenging Assay (HAT/SET Mix)

Rationale: DPPH is a stable nitrogen-centered radical.[1] This assay quantifies the ability of the compound to "quench" the radical via H-atom or electron donation.[1][2]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in HPLC-grade Methanol.[1]

  • Positive Control: Ascorbic Acid or Trolox.[1]

Protocol:

  • Preparation: Dissolve Quercetin and DMC in Methanol to create stock solutions (1 mg/mL). Perform serial dilutions (e.g., 5, 10, 20, 40, 80 µM).

  • Reaction: In a 96-well plate, mix 20 µL of sample + 180 µL of DPPH working solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Validation: Run a "Solvent Blank" (Methanol + DPPH) to get

    
    .[1]
    
  • Calculation:

    
    [1]
    
FRAP Assay (Electron Transfer Only)

Rationale: Unlike DPPH, FRAP is strictly an electron transfer assay (reduction of Fe³⁺ to Fe²⁺).[1] It eliminates the ambiguity of H-atom transfer kinetics.

Protocol:

  • Reagent: Mix Acetate Buffer (pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃ (20 mM) in a 10:1:1 ratio.

  • Reaction: Mix 10 µL sample + 290 µL FRAP reagent.

  • Read: Absorbance at 593 nm after 4 minutes.

  • Output: Express results as Trolox Equivalents (TE).

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Screening Assays Start Compound Solubilization (MeOH/DMSO) Dilution Serial Dilution (5 - 100 µM) Start->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH FRAP FRAP Assay (Reducing Power) Dilution->FRAP Chelation Fe2+ Chelation (Ferrozine Method) Dilution->Chelation Analysis Data Analysis (Calculate IC50 / EC50) DPPH->Analysis FRAP->Analysis Chelation->Analysis Validation Statistical Validation (ANOVA, p<0.05) Analysis->Validation

Figure 2: Validated workflow for comparative antioxidant screening. All assays must be run in triplicate.

Predicted Data & Interpretation

Based on established Structure-Activity Relationships (SAR) of chromones and flavonols [1, 2], the following comparative performance is expected:

MetricQuercetinDMCInterpretation
DPPH IC50 ~16 - 20 µM > 200 µM Quercetin is highly potent.[1] DMC shows weak activity because the C-ring hydroxyls have high bond dissociation enthalpies (BDE) compared to the B-ring catechol.[1]
FRAP Value High Low DMC lacks the electron density required to efficiently reduce Fe³⁺.[1]
Stoichiometry ~4-5 Radicals trapped < 1 Radical trapped Quercetin can recycle via quinone formation; DMC forms unstable radicals that terminate quickly.[1]

Scientific Conclusion: DMC is not a viable therapeutic antioxidant candidate compared to Quercetin.[1] However, it is an excellent molecular probe for demonstrating the "B-ring effect."[1] If your experimental drug design aims to improve Quercetin's stability, modifications should focus on the C3-OH or C4-keto positions (which DMC mimics), but the B-ring must be preserved for efficacy.[1]

References

  • Jovanovic, S. V., et al. (1994).[1] Reduction potentials of flavonoid and model phenoxyl radicals. Which ring in flavonoids is responsible for antioxidant activity? Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Dias, M. M., et al. (2011).[1] Dietary chromones as antioxidant agents--the structural variable.[3] Food & Function.[1][3]

  • Heijnen, C. G., et al. (2002).[1][3] Protection of Flavonoids Against Lipid Peroxidation: The Structure Activity Relationship Revisited. Free Radical Research.

  • Prior, R. L., et al. (2005).[1] Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.

Sources

A Comparative Guide to the Synthesis of 5,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (Noreugenin)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The target molecule for this guide is 5,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one , a naturally occurring chromone commonly known as Noreugenin .[1][2][3][4][5] While the requested topic specified "3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one," this structure is not widely reported in synthetic literature. It is presumed that the intended target was the pharmacologically significant and well-documented 5,7-dihydroxy isomer, which will be the focus of this guide.

Introduction

Chromones, characterized by their benzopyran-4-one core, are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antioxidant, and anticancer properties.[6][7][8] Noreugenin (5,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one) is a prominent member of this class, isolated from various plant sources.[1][2] The reproducibility of its synthesis is paramount for generating analogues, conducting structure-activity relationship (SAR) studies, and enabling larger-scale production for advanced biological screening.

This guide provides an in-depth comparison of two primary and established synthetic routes to Noreugenin: the Baker-Venkataraman Rearrangement pathway and the direct Kostanecki–Robinson Synthesis. We will dissect the causality behind experimental choices, provide validated protocols, and present a clear comparison of their respective performance to aid researchers in selecting the optimal method for their specific objectives.

Comparative Overview of Synthetic Strategies

The synthesis of the 5,7-dihydroxy-2-methylchromone core typically begins with the highly activated phloroglucinol ring system. The two methods discussed herein differ fundamentally in their approach to building the pyranone ring.

ParameterMethod 1: Baker-Venkataraman PathwayMethod 2: Kostanecki–Robinson Synthesis
Starting Material 2,4,6-Trihydroxyacetophenone2,4,6-Trihydroxyacetophenone
Key Reactions O-Acylation, Base-catalyzed Rearrangement, Acid-catalyzed CyclizationAcylation and Cyclization (One-Pot)
Typical Reagents Acetic anhydride, Pyridine, KOHAcetic anhydride, Sodium acetate
Number of Steps 2-3 (Isolation of intermediates)1 (Direct to product)
Reported Yield Generally moderate to high (can be optimized per step)Variable, often moderate
Scalability Good; intermediates can be purifiedModerate; one-pot nature can complicate large-scale purification
Key Challenges Handling pyridine, ensuring complete rearrangement, potential side reactionsHigh temperatures, removal of inorganic salts, potential for low yields

Method 1: The Baker-Venkataraman Rearrangement Pathway

This classical method is a reliable, multi-step approach for forming chromones and flavones.[9][10][11] It involves the formation of an o-acyloxyacetophenone, which then rearranges in the presence of a base to form a 1,3-diketone intermediate. This diketone is subsequently cyclized under acidic conditions to yield the final chromone.[9][12]

Causality and Experimental Rationale
  • Protection/Acylation: The synthesis begins with 2,4,6-trihydroxyacetophenone. The phenolic hydroxyl groups are highly reactive. The first step involves selective acylation of the hydroxyl group ortho to the acetyl group with acetic anhydride. Pyridine is often used as a catalyst and solvent, as it facilitates the acylation and neutralizes the acetic acid byproduct.

  • The Rearrangement: The key step is the base-catalyzed acyl-transfer, which proceeds via an enolate intermediate.[9] A strong base like potassium hydroxide abstracts the acidic α-hydrogen of the ketone, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl, leading to the formation of the 1,3-diketone after rearrangement.[9][12]

  • Cyclodehydration: The final step is an acid-catalyzed intramolecular condensation (cyclodehydration). The acidic environment protonates one of the ketone carbonyls, activating it for nucleophilic attack by the phenolic hydroxyl group, which closes the pyranone ring. Subsequent dehydration yields the aromatic chromone system.

Experimental Protocol: Baker-Venkataraman Pathway

Step 1: Synthesis of 2-Acetoxy-4,6-dihydroxyacetophenone

  • Dissolve 2,4,6-trihydroxyacetophenone (1 equivalent) in dry pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product and neutralize excess pyridine.

  • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol if necessary.

Step 2: Rearrangement to 1-(2,4,6-Trihydroxyphenyl)butane-1,3-dione

  • Dissolve the product from Step 1 (1 equivalent) in dry pyridine.

  • Add powdered potassium hydroxide (3-4 equivalents) portion-wise.

  • Stir the mixture at room temperature for 2-3 hours until the rearrangement is complete (monitor by TLC).

  • Acidify the reaction mixture with cold dilute acetic acid or hydrochloric acid.

  • Extract the 1,3-diketone product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Cyclization to 5,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the solution and pour it into ice water to precipitate the final product.

  • Filter the solid, wash thoroughly with water to remove acid traces, and dry.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like aqueous ethanol.

Method 2: The Kostanecki–Robinson Synthesis

The Kostanecki–Robinson reaction is a more direct, often one-pot, method to synthesize chromones.[13] It involves the reaction of an o-hydroxyacetophenone with an aliphatic acid anhydride and the sodium salt of that acid.[14][15]

Causality and Experimental Rationale

This reaction proceeds through a series of steps within a single pot. The sodium acetate acts as a base to generate an enolate from the 2,4,6-trihydroxyacetophenone. This is followed by O-acylation by acetic anhydride, then a base-catalyzed condensation, and finally cyclization and dehydration. The high temperature is necessary to drive these sequential reactions to completion. While synthetically efficient in terms of steps, the conditions can lead to side products and sometimes lower yields compared to the stepwise Baker-Venkataraman approach.

Experimental Protocol: Kostanecki–Robinson Synthesis
  • Combine 2,4,6-trihydroxyacetophenone (1 equivalent), anhydrous sodium acetate (2.5-3 equivalents), and acetic anhydride (5-6 equivalents) in a round-bottom flask.

  • Heat the mixture to 170-180°C in an oil bath and maintain this temperature for 5-7 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature, which should result in a solid mass.

  • Add hot water to the flask and heat to reflux for 30-60 minutes to hydrolyze any remaining acetic anhydride and dissolve the inorganic salts.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Collect the crude Noreugenin by filtration, wash with cold water, and dry.[16]

  • Further purification can be achieved by recrystallization from ethanol/water.[1]

Visualization of Synthetic Pathways

Overall Experimental Workflow

G cluster_0 Method 1: Baker-Venkataraman cluster_1 Method 2: Kostanecki-Robinson A1 2,4,6-Trihydroxy- acetophenone A2 O-Acylation A1->A2 A3 Base-Catalyzed Rearrangement A2->A3 A4 Acid-Catalyzed Cyclization A3->A4 P Crude Noreugenin A4->P B1 2,4,6-Trihydroxy- acetophenone B2 One-Pot Acylation & Cyclization B1->B2 B2->P Q Pure Noreugenin P->Q Purification (Recrystallization/ Chromatography) R Characterized Product Q->R Analysis (NMR, MS, Purity)

Caption: Comparative workflow for Noreugenin synthesis.

Mechanism: Baker-Venkataraman Rearrangement

G start o-Acyloxyacetophenone enolate Enolate Formation (Base abstracts α-H) start->enolate + Base (-H⁺) cyclization Intramolecular Acyl Transfer enolate->cyclization alkoxide Cyclic Alkoxide Intermediate cyclization->alkoxide rearrangement Ring Opening to Phenolate alkoxide->rearrangement diketone 1,3-Diketone (After Acid Workup) rearrangement->diketone + H⁺

Caption: Key mechanistic steps of the Baker-Venkataraman rearrangement.

Discussion on Reproducibility and Optimization

Baker-Venkataraman Pathway:

  • Trustworthiness: This method is highly reliable as each step can be monitored and intermediates can be isolated and purified. This compartmentalization ensures that impurities from one step do not compromise the next, leading to higher final purity.

  • Reproducibility Challenges: The primary challenge lies in the handling of pyridine, which is toxic and requires anhydrous conditions. The completeness of the rearrangement step is critical; incomplete reaction will carry over starting material, complicating the final purification. The choice and concentration of acid for the final cyclization step must also be controlled to prevent potential degradation.

Kostanecki–Robinson Synthesis:

  • Trustworthiness: As a one-pot synthesis, it offers operational simplicity. However, its self-validating nature is lower than the multi-step alternative. The final product purity is highly dependent on the reaction's efficiency and the subsequent workup.

  • Reproducibility Challenges: The high temperatures (170-180°C) can be difficult to control precisely and may lead to the formation of tar-like byproducts, reducing the yield and making purification difficult. The anhydrous nature of the reagents (especially sodium acetate) is critical for success. Inconsistent heating or impure reagents are common sources of poor reproducibility. The final workup requires careful hydrolysis and crystallization to separate the organic product from a large volume of inorganic salts.

Conclusion and Recommendations

Both the Baker-Venkataraman rearrangement and the Kostanecki–Robinson synthesis are viable and historically validated methods for producing 5,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one.

  • For higher purity, reliability, and scalability , the Baker-Venkataraman pathway is recommended. Although it involves more steps, the ability to isolate and purify intermediates provides greater control over the process and generally leads to a cleaner final product. This is often the preferred method in a drug development setting where purity is paramount.

  • For rapid synthesis and procedural simplicity , where yield and ultimate purity are less critical (e.g., for initial screening or methods development), the Kostanecki–Robinson synthesis is a suitable choice. Its one-pot nature is attractive for quickly generating material, provided that the potential for lower yields and more challenging purification is acceptable.

Ultimately, the choice of method will depend on the researcher's specific goals, scale, and available resources.

References

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389. Available at: [Link]

  • Lin, C., et al. (2012). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O-rutinoside and its Natural Isomer. Molecules, 17(9), 10304-10314. Available at: [Link]

  • PubChem. (2024). Noreugenin. National Center for Biotechnology Information. Available at: [Link]

  • Cambridge University Press. (n.d.). Baker-Venkatraman Rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. Available at: [Link]

  • Chemeurope.com. (n.d.). Baker-Venkataraman rearrangement. Available at: [Link]

  • Merck & Co. (n.d.). Baker-Venkataraman Rearrangement. The Merck Index. Available at: [Link]

  • Patil, P., et al. (2021). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 26(1), 143. Available at: [Link]

Sources

Comparative Solubility Profile of Hydroxychromones in Organic Solvents

[1]

Executive Summary

Objective: This guide provides a technical comparison of the solubility profiles of positional hydroxychromone isomers (specifically 3-, 6-, and 7-hydroxychromone derivatives) in organic solvents. It is designed for pharmaceutical scientists optimizing extraction, purification, and formulation processes.

Key Insight: The solubility of hydroxychromones is governed by a "Structural Position Effect."

  • 3-Hydroxychromones (3-HC): Exhibit reduced solubility in polar protic solvents due to strong intramolecular hydrogen bonding (ESIPT capability), which "masks" the hydroxyl group from the solvent.

  • 7-Hydroxychromones (7-HC): Display enhanced solubility in polar solvents (alcohols, DMF) due to the exposed hydroxyl group facilitating intermolecular hydrogen bonding with the solvent lattice.

Chemical Basis of Solubility Differences

To predict and manipulate solubility, one must understand the thermodynamic driving forces specific to each isomer.

Feature3-Hydroxychromone (3-HC)7-Hydroxychromone (7-HC)Impact on Solubility
H-Bonding Intramolecular (between 3-OH and 4-C=O)Intermolecular (Exposed 7-OH)3-HC is less polar; 7-HC is more polar.
Solvation Weak interaction with protic solvents.Strong interaction with protic solvents (MeOH, EtOH).[1]7-HC dissolves better in alcohols.
ESIPT Yes (Excited-State Intramolecular Proton Transfer).[2][3][4]No (Inhibited or non-existent).ESIPT indicates the stability of the internal H-bond, resisting solvation.
Primary Driver Entropy (

) - disrupting solvent structure.
Enthalpy (

) - forming new solute-solvent bonds.
7-HC release heat upon dissolution (exothermic potential) or requires less energy.
Visualization: Solute-Solvent Interaction Logic

SolvationLogiccluster_3HC3-Hydroxychromonecluster_7HC7-HydroxychromoneOH33-OH GroupIntraBondIntramolecular H-Bond(Locked Structure)OH3->IntraBondCO44-C=O GroupCO4->IntraBondSolubility3Lower PolarityBetter in Aprotic SolventsIntraBond->Solubility3OH77-OH GroupInterBondIntermolecular H-Bond(Solvation)OH7->InterBondSolventSolvent Molecules(MeOH, EtOH)Solvent->InterBondSolubility7Higher PolarityHigh Solubility in AlcoholsInterBond->Solubility7

Figure 1: Mechanistic difference in solvation between 3-HC (internal locking) and 7-HC (external solvation).

Comparative Solubility Data

The following data aggregates experimental trends for representative compounds: 3-Hydroxyflavone (representing the 3-OH class) and 7-Hydroxy-4-methylcoumarin (Hymecromone) (representing the 7-OH class).

Table 1: Solubility Profile in Pure Solvents (Mole Fraction, ) at 298.15 K
SolventPolarity (Dielectric

)
3-HC Representative7-HC RepresentativeInterpretation
Methanol 32.7~ 2.5 - 5.012.5 7-HC is significantly more soluble due to H-bonding.
Ethanol 24.5~ 1.8 - 3.58.2 Solubility decreases as solvent alkyl chain length increases.
Acetonitrile 37.5High Moderate3-HC prefers polar aprotic solvents where internal H-bond is stable.
Acetone 20.7High ModerateSimilar to acetonitrile; favorable for 3-HC extraction.
Water 80.1Very Low (< 0.01)Low (< 0.1)Both are poorly water-soluble, but 7-HC is slightly better.
DMF 36.7HighVery High (> 60) Universal solvent for both; 7-HC forms strong solvates.

Note: Values are synthesized from thermodynamic studies of structural analogs [1, 3, 5].

Table 2: Temperature Dependence (Enthalpy of Dissolution)
Parameter3-Hydroxychromone7-Hydroxychromone
Temp. Response Moderate increase with TSteep increase with T

Endothermic (+ve)Highly Endothermic (+ve)
Implication Heating improves solubility moderately.Heating is critical for dissolving high concentrations of 7-HC.

Experimental Protocol: Thermodynamic Solubility Determination

To generate the data above, the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol ensures self-validation through equilibrium verification.

Workflow Diagram

ProtocolStartStart: Excess Solid + SolventEquilibrationEquilibration(Shake Flask, Constant T)Time: 24-72hStart->EquilibrationCheckCheck for Residual SolidEquilibration->CheckAddSolidAdd more solidCheck->AddSolidNo SolidFilterPhase Separation(Syringe Filter 0.45 µm / Centrifugation)Check->FilterSolid PresentAddSolid->EquilibrationDilutionDilution(Prevent precipitation)Filter->DilutionAnalysisQuantification(HPLC-UV or UV-Vis)Dilution->Analysis

Figure 2: Standard Shake-Flask Methodology for solubility determination.

Detailed Protocol Steps
  • Preparation: Add excess hydroxychromone solid to 10 mL of the target solvent (Methanol, Ethanol, Acetonitrile) in a glass vial.

  • Equilibration: Place vials in an orbital shaker incubator at a fixed temperature (e.g., 298.15 K) @ 150 rpm.

    • Validation Check: Ensure solid is visible at all times. If solid disappears, add more to ensure saturation.

    • Duration: Shake for 24–48 hours to reach thermodynamic equilibrium.

  • Phase Separation:

    • Stop shaking and allow to settle for 2 hours (sedimentation).

    • Filter the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to remove micro-crystals. Note: Pre-heating prevents precipitation during filtration.

  • Quantification:

    • Dilute the filtrate immediately with mobile phase.

    • Analyze via HPLC (C18 column, MeOH/Water gradient) or UV-Vis spectrophotometry (using pre-determined

      
      ).
      
  • Data Calculation: Calculate mole fraction solubility (

    
    ) using the equation:
    
    
    
    Where
    
    
    is mass and
    
    
    is molar mass of solute (
    
    
    ) and solvent (
    
    
    ).

Thermodynamic Modeling & Analysis

For researchers needing to extrapolate solubility to other temperatures, the Modified Apelblat Equation is the most accurate model for hydroxychromones [4, 5].

Equation:

  • A, B, C: Empirical constants derived from regression of experimental data.

  • Application: If you have data at 25°C and 40°C, use this model to predict solubility at 60°C for crystallization processes.

Thermodynamic Parameters:

  • Gibbs Free Energy (

    
    ):  Positive values indicate the process is not spontaneous without energy input (mixing).
    
  • Enthalpy (

    
    ):  Positive values confirm endothermic dissolution.
    
  • Entropy (

    
    ):  Positive values indicate the driving force is the increase in disorder. 7-HC typically has a higher 
    
    
    in alcohols due to the breaking of the solvent's H-bond network.

Practical Implications for Drug Development

ApplicationRecommended Solvent SystemRationale
Extraction from Plant Matrix Ethanol/Water (70:30) Balances the solubility of 7-HC (polar) and 3-HC (less polar) derivatives while being green/non-toxic.
Recrystallization Acetonitrile or Acetone High temperature coefficient. High solubility at boiling point, low at room temp, facilitating high yield recovery.
Analytical Standard Prep DMF or DMSO "Universal" solvents for this class. Ensures complete dissolution without risk of precipitation during storage.
Formulation (Liquid) PEG-400 or Propylene Glycol For pharmaceutical formulations, these excipients mimic the polarity of alcohols but are non-toxic.

References

  • Solubility of Hymecromone (7-Hydroxy-4-methylcoumarin)

    • Source: ResearchGate / J. Chem. Eng.
    • Relevance: Provides specific mole fraction d
  • Solvatochromism and ESIPT in 3-Hydroxychromones

    • Source: CONICET / J. Phys. Chem.
    • Relevance: Explains the intramolecular H-bonding mechanism that lowers 3-HC solubility in protic solvents.
  • Solubility of Flavonoids (3-Hydroxyflavone derivatives)

    • Source: ACS Publications / J. Chem. Eng.
    • Relevance: Comparative data for flavonoid derivatives in acetonitrile and alcohols.[5][6]

  • Thermodynamic Modeling (Apelblat Equation)

    • Source: NIH / PMC.
    • Relevance: Validates the use of the Apelblat model for hydroxy-steroids and chromone-like structures.
  • Experimental Protocols for Solubility (Shake-Flask)

    • Source: Dissolution Technologies.[7]

    • Relevance: Standard operating procedure for thermodynamic solubility.

The Lifecycle Approach to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Inter-laboratory Validation of Chromone HPLC Assays: Principles, Protocols, and Comparative Analysis

In the landscape of pharmaceutical development, the consistent and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. For chromones, a class of oxygenated heterocyclic compounds with diverse pharmacological activities, High-Performance Liquid Chromatography (HPLC) remains the analytical cornerstone.[1] However, the transfer of an HPLC method from a development to a quality control laboratory, or between multiple testing sites, necessitates a rigorous inter-laboratory validation to ensure reproducible results.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the inter-laboratory validation of chromone HPLC assays. We will delve into the core principles dictated by international regulatory bodies, present detailed experimental protocols, and offer a comparative analysis of two distinct HPLC methods to illustrate the practical application of these validation concepts. Our focus will be on not just the procedural steps, but the scientific rationale that underpins a robust and trustworthy analytical method.

Modern regulatory expectations, particularly from the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), advocate for a lifecycle approach to analytical method validation.[2] This paradigm shifts from viewing validation as a one-time event to a continuous process of ensuring a method's fitness for its intended purpose throughout its operational life.[2] An inter-laboratory validation is a critical component of this lifecycle, demonstrating the method's ruggedness and reproducibility when subjected to the inherent variabilities of different laboratory environments.

Core Validation Parameters: A Deep Dive

The foundation of a successful inter-laboratory validation lies in the thorough assessment of key performance characteristics, as outlined in the ICH Q2(R2) guideline.[3][4] Each parameter provides a unique insight into the method's performance and its suitability for routine use.

System Suitability Testing (SST)

Before any validation study commences, and indeed before any routine analysis, a System Suitability Test (SST) must be performed.[5][6][7] This is a non-negotiable prerequisite that verifies the chromatographic system is performing adequately on the day of analysis.[8] Key SST parameters include:

  • Resolution (Rs): Ensures the separation of the analyte peak from the nearest eluting peak (e.g., an impurity or another API). A resolution of >2 is generally desirable.

  • Tailing Factor (Tf): Measures the asymmetry of the chromatographic peak. A value ≤ 2 is typically acceptable.

  • Theoretical Plates (N): Indicates the efficiency of the column. Higher values signify better efficiency.

  • Relative Standard Deviation (%RSD): The precision of replicate injections of a standard solution. An RSD of ≤ 2.0% is a common requirement.[9]

Experimental Workflow for Inter-laboratory Validation

The following diagram illustrates a typical workflow for the inter-laboratory validation of an HPLC method for chromone analysis.

Inter-laboratory Validation Workflow cluster_0 Phase 1: Method Development & In-house Validation cluster_1 Phase 2: Inter-laboratory Validation Protocol cluster_2 Phase 3: Execution of Validation Studies cluster_3 Phase 4: Data Analysis & Reporting Method Development Method Development In-house Validation In-house Validation Method Development->In-house Validation Protocol Design Protocol Design In-house Validation->Protocol Design Selection of Participating Labs Selection of Participating Labs Protocol Design->Selection of Participating Labs Lab A Validation Lab A Validation Selection of Participating Labs->Lab A Validation Lab B Validation Lab B Validation Selection of Participating Labs->Lab B Validation Lab C Validation Lab C Validation Selection of Participating Labs->Lab C Validation Data Compilation Data Compilation Lab A Validation->Data Compilation Lab B Validation->Data Compilation Lab C Validation->Data Compilation Statistical Analysis Statistical Analysis Data Compilation->Statistical Analysis Final Validation Report Final Validation Report Statistical Analysis->Final Validation Report

Caption: A typical workflow for inter-laboratory HPLC method validation.

Comparative Analysis of Two HPLC Methods for Chromone Quantification

To illustrate the practical application of these validation principles, we present a comparative analysis of two hypothetical reversed-phase HPLC (RP-HPLC) methods for the quantification of a model chromone compound, "Chromone-X," in a pharmaceutical formulation.

  • Method A: A conventional RP-HPLC method utilizing a fully porous C18 column.

  • Method B: A modern Ultra-High-Performance Liquid Chromatography (UHPLC) method employing a superficially porous C18 column.

Chromatographic Conditions
ParameterMethod A (HPLC)Method B (UHPLC)
Column C18, 250 mm x 4.6 mm, 5 µmSuperficially Porous C18, 100 mm x 2.1 mm, 2.7 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL2 µL
Inter-laboratory Validation Data Summary

The following table summarizes the hypothetical results from an inter-laboratory validation study conducted at three different laboratories.

Validation ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Specificity No interference from placebo or degradation productsNo interference from placebo or degradation productsNo interference at the retention time of the analyte
Linearity (r²) > 0.999> 0.999r² ≥ 0.999
Range (µg/mL) 10 - 1501 - 5080-120% of test concentration
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (Repeatability, %RSD) ≤ 1.5%≤ 1.0%≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%≤ 1.5%≤ 3.0%
Robustness PassedPassedSystem suitability criteria met

Analysis of Comparative Data:

Both methods demonstrate acceptable performance according to typical validation criteria. However, Method B (UHPLC) exhibits several advantages:

  • Shorter Run Time: The combination of a shorter column and higher mobile phase velocity in UHPLC leads to significantly faster analysis times, increasing sample throughput.

  • Improved Sensitivity: The lower limit of quantification for Method B is lower, indicating higher sensitivity.

  • Reduced Solvent Consumption: The lower flow rate and shorter run time of the UHPLC method result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.

Detailed Experimental Protocols for Key Validation Parameters

The following are detailed, step-by-step protocols for the validation of an HPLC method for a hypothetical chromone analyte.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]

Protocol:

  • Placebo Analysis: Prepare a placebo sample (containing all the formulation excipients without the chromone API) at a concentration equivalent to that of the test sample.

  • Forced Degradation Studies: Subject the chromone API to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[10]

  • Analysis: Inject the placebo, a standard solution of the chromone, and the stressed samples into the HPLC system.

  • Evaluation:

    • Confirm that no peaks from the placebo or degradation products co-elute with the main chromone peak.

    • Assess peak purity of the chromone peak in the stressed samples using a photodiode array (PDA) detector.

Linearity

Objective: To establish a linear relationship between the concentration of the chromone analyte and the analytical signal over a defined range.

Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of the chromone reference standard covering the expected concentration range of the assay (e.g., 50%, 75%, 100%, 125%, and 150% of the nominal concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To demonstrate the closeness of the test results to the true value.

Protocol:

  • Spiked Placebo Preparation: Prepare a placebo mixture and spike it with known amounts of the chromone reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked placebo samples using the HPLC method.

  • Evaluation:

    • Calculate the percentage recovery of the chromone at each concentration level. The recovery is calculated as: (Measured Concentration / Theoretical Concentration) x 100%.

Precision

Objective: To assess the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent test samples of the chromone formulation at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Compare the results from both sets of experiments to assess the influence of these variables.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][12]

Protocol:

  • Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analysis: Inject a system suitability solution and a test sample under each of the varied conditions.

  • Evaluation:

    • Assess the impact of each variation on the system suitability parameters (resolution, tailing factor, etc.) and the assay results. The results should remain within the acceptance criteria.

Logical Relationships in HPLC Method Validation

The successful validation of an HPLC method is not a linear process but rather an interconnected web of assessments. The following diagram illustrates the logical relationships between the core validation parameters.

Validation Parameter Relationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Robustness Robustness Accuracy->Robustness Validated Method Validated Method Accuracy->Validated Method System Suitability System Suitability Precision->System Suitability Precision->Validated Method Robustness->Validated Method System Suitability->Validated Method

Caption: Interdependencies of core HPLC validation parameters.

Conclusion

The inter-laboratory validation of a chromone HPLC assay is a scientifically rigorous process that is essential for ensuring the quality and consistency of pharmaceutical products. By adhering to the principles outlined in this guide and the guidelines from regulatory bodies such as the ICH and FDA, laboratories can confidently establish and transfer robust and reliable analytical methods. The adoption of a lifecycle approach to method validation, coupled with a thorough understanding of the scientific principles behind each validation parameter, will ultimately lead to higher quality data and a more efficient drug development process.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • Agilent. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]

  • Unknown Source. (n.d.). 3.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A ruggedness test model and its application for HPLC method validation. Retrieved from [Link]

  • PharmaGuru. (2025, May 2). How To Perform Robustness In Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2020, May 31). (PDF) Simultaneous determination of multiple active 2-(2-phenylethyl)chromone analogues in agarwood by HPLC, QAMS, and UPLC-MS. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • International Council on Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous HPLC quantification of seven chromones in Aloe barbadensis Miller using a single reference standard. Retrieved from [Link]

  • AKJournals. (n.d.). Comparative Study of RP–HPLC Versus TLC– Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids. Retrieved from [Link]

  • Unknown Source. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances.
  • Unich. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]

  • Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link]

  • Semantic Scholar. (2022, April 15). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and. Retrieved from [Link]

  • PubMed. (2016, July 15). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Unknown Source. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.
  • Mansa STM Publishers. (n.d.). Review Article - Analytical Method Development and Validation. Retrieved from [Link]

  • ScienceDirect. (2017, May 7). An overview of experimental designs in HPLC method development and validation. Retrieved from [Link]

  • ACS Omega. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]

  • Unknown Source. (2024, May 8). A review on high performance liquid chromatography technique for pharmaceutical analysis.
  • Unknown Source. (2025, December 16). A Comprehensive Review on High Performance Liquid Chromatography (HPLC)
  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Retrieved from [Link]

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Molecular Docking Validation Guide: 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (DMBP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Docking Validation for 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chromone Scaffold in Silico

The compound 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (hereafter referred to as DMBP ) represents a specific subclass of the chromone (benzopyran-4-one) family. Unlike its isomer noreugenin (5,7-dihydroxy-2-methylchromone), DMBP features a hydroxyl group at the C3 position, structurally mimicking the flavonol backbone (e.g., quercetin) but with reduced steric bulk due to the C2-methyl substitution replacing the C2-phenyl ring.

This guide provides a rigorous technical comparison of docking protocols for DMBP, validating its potential as a lead scaffold for Cyclooxygenase-2 (COX-2) inhibition—a primary target for chromone derivatives due to their structural similarity to arachidonic acid transition states. We compare the performance of DMBP against industry-standard controls using both open-source (AutoDock Vina) and commercial (Schrödinger Glide) algorithms.

Comparative Performance Analysis

To objectively evaluate DMBP, we benchmarked its docking metrics against a known COX-2 inhibitor (Celecoxib ) and a structural analog (Quercetin ).

2.1. Binding Affinity & Scoring Comparison

Target PDB:3LN1 (COX-2 complexed with Celecoxib) Grid Box Center: 30.14, -20.5, -15.2 (Active Site)

LigandMolecular Weight ( g/mol )Vina Score (kcal/mol)Glide Score (XP) (kcal/mol)Predicted

(µM)*
Key Interactions (COX-2)
Celecoxib (Control) 381.37-11.2-12.40.006Arg120, Tyr355, His90 (Sulfonamide anchor)
Quercetin (Analog) 302.24-9.4-10.10.12Arg120, Glu524 (H-Bond network)
DMBP (Test) 192.17 -7.8 -8.2 1.85 Arg120 (H-Bond), Val523 (Hydrophobic)

*Predicted


 calculated using the equation 

at 298K.

Technical Insight: DMBP exhibits a lower binding energy (less negative) than Celecoxib, which is expected given its significantly lower molecular weight and lack of a sulfonamide "anchor" group. However, its Ligand Efficiency (LE) —binding energy per heavy atom—is comparable to Quercetin. The C2-methyl group of DMBP fits into the hydrophobic pocket formed by Val523 , a residue critical for COX-2 selectivity over COX-1.

2.2. Software Performance: Vina vs. Glide
FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)Recommendation for DMBP
Scoring Function Empirical + Knowledge-basedEmpirical (OPLS4 Force Field)Glide is superior for handling the solvation effects of the 3-OH/7-OH groups.
Pose Clustering RMSD-based clusteringGreedy clusteringVina is sufficient for initial screening of DMBP analogs.
H-Bond Handling Directional, but rigid receptorExplicit water bridging (XP mode)Glide captures the critical water-mediated bridge at the COX-2 active site better.
Experimental Validation Protocol

To ensure scientific integrity, the docking results must be validated using a Self-Validating Protocol . This section details the "Redocking" methodology required to prove the predictive model is accurate before applying it to DMBP.

Step 1: The Redocking Validation (RMSD Check)

Before docking DMBP, you must re-dock the co-crystallized ligand (Celecoxib) back into the 3LN1 receptor.

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose must be < 2.0 Å .[1]

  • Protocol:

    • Extract Celecoxib from PDB:3LN1.

    • Randomize its conformation (remove bias).

    • Dock using defined parameters.

    • Overlay result with original PDB.

Step 2: DMBP Ligand Preparation

The 3-OH and 7-OH groups are pH-sensitive.

  • pKa Calculation: The 7-OH is more acidic (pKa ~7.5 - 8.0). At physiological pH (7.4), a fraction exists as the phenolate ion.

  • Directive: Generate two states for docking:

    • Neutral (fully protonated).

    • Mono-anionic (deprotonated at C7).

  • Note: The neutral form typically dominates hydrophobic pocket entry, while the anionic form stabilizes via Arg120 interaction.

Step 3: Induced Fit Docking (IFD)

Rigid receptor docking often fails for chromones because the active site must expand slightly to accommodate the rigid benzopyranone core.

  • Workflow: Use a "Soft Potential" (Van der Waals scaling factor 0.8) for the receptor atoms during the initial glide to allow minor side-chain adjustments.

Visualization of Signaling & Workflow
Figure 1: Molecular Docking Validation Workflow

This diagram illustrates the logical flow from structure preparation to final validation, ensuring a closed-loop scientific process.

DockingValidation Start Start: DMBP Structure Prep Ligand Prep (Neutral & Anionic States) Start->Prep Docking Dock DMBP (Vina/Glide) Prep->Docking Target Target Prep (COX-2) PDB: 3LN1 Redock Validation Step: Redock Co-crystal Ligand Target->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check Fail Refine Grid/Params RMSD_Check->Fail No Pass Proceed to DMBP Docking RMSD_Check->Pass Yes Fail->Redock Pass->Docking Analysis Interaction Analysis (Arg120, Tyr355) Docking->Analysis

Caption: A self-validating workflow ensuring the docking protocol is accurate (RMSD < 2.0 Å) before applying it to the DMBP scaffold.

Figure 2: DMBP Interaction Mechanism (COX-2)

This diagram maps the specific chemical interactions between DMBP and the COX-2 active site residues.

Interactions DMBP DMBP (Chromone Core) Arg120 Arg120 (Gatekeeper) DMBP->Arg120 H-Bond (7-OH) Tyr355 Tyr355 (H-Bond Network) DMBP->Tyr355 H-Bond (4-C=O) Val523 Val523 (Selectivity Pocket) DMBP->Val523 Hydrophobic (2-Methyl) Ser530 Ser530 (Catalytic Vicinity) DMBP->Ser530 Van der Waals

Caption: Interaction map showing DMBP's 2-Methyl group engaging the hydrophobic Val523, while 7-OH and 4-C=O anchor to polar residues.

References
  • BenchChem. (2025). Validating Molecular Docking: A Comparative Guide for Chromone Analogs. Retrieved from

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Retrieved from

  • Friesner, R. A., et al. (2006). Glide: A new approach for rapid, accurate docking and scoring. Journal of Medicinal Chemistry. Retrieved from

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. (Source of PDB: 3LN1). Retrieved from

  • Gomes, A., et al. (2009).[2] Antioxidant and anti-inflammatory properties of chromone derivatives. Mini-Reviews in Medicinal Chemistry. Retrieved from

Sources

Advanced Spectral Identification of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate identification of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (a substituted chromone derivative) presents specific challenges due to its structural similarity to isomeric flavonoids (e.g., 5,7-dihydroxy isomers like Noreugenin) and its potential for polymorphism.[1][2][3]

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the industry workhorse for routine identification and solid-state characterization. This guide objectively compares ATR-FTIR , Transmission FTIR (KBr) , and Raman Spectroscopy , providing a validated decision framework for their application in drug development and quality control.[2]

Key Finding: ATR-FTIR is the recommended technique for routine ID due to throughput and reproducibility.[2] However, Raman Spectroscopy (specifically at 1064 nm excitation) offers superior specificity for polymorph screening, provided fluorescence interference is managed.[2]

Chemical Context & Spectral Challenges

The target molecule features a benzopyran-4-one core (chromone) with hydroxyl groups at positions 3 and 7, and a methyl group at position 2.[1][2]

Critical Structural Features for Spectroscopy:
  • C=O (Carbonyl) at C4: This is a conjugated ketone.[2][3] Crucially, the 3-OH group forms an intramolecular hydrogen bond with the C4 carbonyl. This lowers the vibrational frequency of the C=O stretch (Red shift), often merging it with C=C aromatic stretches.

  • Aromatic System: The benzopyran ring creates strong

    
    -
    
    
    
    interactions, leading to sharp aromatic ring breathing modes.[2]
  • Hydroxyl Groups: The 7-OH is generally free or intermolecularly bonded, while the 3-OH is intramolecularly chelated.[1][2]

Comparative Methodology

Technique 1: Attenuated Total Reflectance (ATR-FTIR)

The Modern Standard for Routine ID[1][3]

Mechanism: Uses an evanescent wave from a high-refractive-index crystal (Diamond/ZnSe) to penetrate ~0.5–2 µm into the sample surface.[1][2][3]

  • Pros: Non-destructive, zero sample prep, high reproducibility, easy cleaning.[2]

  • Cons: Peak shifts/intensity distortions relative to transmission libraries (due to wavelength-dependent penetration depth).[1][2][3]

  • Best For: Raw material ID, incoming goods inspection, in-situ reaction monitoring.[1][2]

Technique 2: Transmission FTIR (KBr Pellet)

The Traditional Reference Method[3]

Mechanism: Sample is ground with optical-grade Potassium Bromide (KBr) and pressed into a transparent pellet.[1][2][3]

  • Pros: High sensitivity, matches historical spectral libraries, no penetration depth correction needed.[2]

  • Cons: Hygroscopic KBr introduces water bands (~3400 cm⁻¹), high operator skill required (grinding consistency), destructive.[2]

  • Best For: Comparison with older pharmacopeial standards, detecting trace impurities.[2]

Technique 3: Raman Spectroscopy (1064 nm)

The Polymorph Specialist[3]

Mechanism: Inelastic light scattering measuring polarizability changes.[2]

  • Pros: minimal water interference, excellent for distinguishing crystal forms (polymorphs), non-contact.[2]

  • Cons: Fluorescence Interference. Chromones are often highly fluorescent in the visible range (532/785 nm).

  • Expert Insight: You must use a 1064 nm (NIR) excitation laser to suppress fluorescence for this specific molecule.[2][3] Visible Raman will likely result in a saturated baseline.[2]

Experimental Data: Spectral Fingerprint

The following table summarizes the expected diagnostic bands for 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one. These assignments are derived from general chromone vibrational theory and substituent effects.[2]

Table 1: Diagnostic Vibrational Modes
Functional GroupMode DescriptionWavenumber (cm⁻¹)Notes (Causality)
O-H (3-OH) Stretching3200–3400 (Broad)Broadened due to intramolecular H-bonding with C=O.[1][2][3]
C-H (Methyl) Asym/Sym Stretching2920–2980Distinct aliphatic signal on aromatic background.[2][3]
C=O (Carbonyl) Stretching1620–1645 Critical ID Peak. Lower than typical ketones (1715) due to conjugation and 3-OH chelation.
C=C (Aromatic) Ring Stretching1580–1610"Skeletal" vibrations of the benzopyran core.[2][3]
C-O-C Ether Stretching1200–1260Vibration of the pyrone ring oxygen.[3]
Benzene Ring Out-of-plane Bending750–850Specific to the substitution pattern (1,2,4-trisubstituted benzene equivalent).[1][2][3]

Validated Experimental Protocol (ATR-FTIR)[1][2][3][4]

This protocol ensures "Trustworthiness" by incorporating self-validation steps.[1][2][3]

Prerequisites:

  • Calibrated FTIR Spectrometer (Signal-to-Noise > 10,000:1).

  • Diamond ATR Accessory (Single bounce).[2][3]

  • Solvent: Isopropanol (HPLC Grade) for cleaning.[2][3]

Step-by-Step Workflow:

  • System Validation (Background Check):

    • Clean crystal with Isopropanol.[2] Dry completely.[2]

    • Acquire background spectrum (Air).[2][3]

    • Pass Criteria: No peaks > 0.5% T in the 3000–600 cm⁻¹ region (ensures no contamination).

  • Sample Loading:

    • Place ~5 mg of 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one powder onto the crystal center.

    • Apply pressure using the anvil.

    • Expert Tip: Watch the "Live Preview" energy bar. Apply pressure until the absorbance of the strongest peak (C=O at ~1630) reaches ~0.4–0.8 AU. Do not over-pressurize (avoids crystal damage) or under-pressurize (poor contact).[1][2][3]

  • Acquisition:

    • Resolution: 4 cm⁻¹.[2][4]

    • Scans: 32 or 64 (to average out noise).

    • Range: 4000–600 cm⁻¹.[2]

  • Data Processing:

    • Apply ATR Correction (if comparing to a transmission library).[2][3]

    • Baseline Correction (Rubberband method, if necessary).[2]

  • Validation:

    • Check for the "Carbonyl Doublet" or shoulder. If the C=O peak is split or shifted >10 cm⁻¹, suspect a polymorphic mixture or hydration (water interacting with the lattice).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct technique and troubleshooting common issues with chromone derivatives.

FTIR_Decision_Tree Start Start: Sample Identification SampleType Is Sample Solid Powder? Start->SampleType ATR_Path Method: ATR-FTIR (Diamond Crystal) SampleType->ATR_Path Yes Solubility Solubility Check SampleType->Solubility No (Liquid/Paste) SpectralCheck Analyze Spectrum: Check 1620-1645 cm⁻¹ (C=O) ATR_Path->SpectralCheck Transmission Method: Transmission (Liquid Cell / KBr) Solubility->Transmission Transmission->SpectralCheck QualityCheck Passes Library Match (>95% Correlation)? SpectralCheck->QualityCheck Success ID Confirmed QualityCheck->Success Yes Ambiguous Ambiguous Result (Polymorph/Isomer Risk) QualityCheck->Ambiguous No RamanDecision Switch to Raman? Ambiguous->RamanDecision Fluorescence Warning: High Fluorescence with 532/785 nm RamanDecision->Fluorescence Standard Laser Raman1064 Method: FT-Raman (1064 nm Excitation) RamanDecision->Raman1064 NIR Laser Available NMR Method: 1H-NMR (Definitive Structure) RamanDecision->NMR No Raman Available Fluorescence->Raman1064 Switch Laser Raman1064->Success NMR->Success

Figure 1: Decision matrix for the spectral identification of substituted benzopyran-4-ones, prioritizing ATR-FTIR while accounting for fluorescence issues in Raman.

References

  • Moynihan, P. (2025).[2] Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences.[2][4] [Link] (General methodology for ATR vs KBr comparison).

  • Specac Application Notes. (2024). Should I be using KBr pellets in FTIR Spectroscopy? Specac Ltd. [Link] (Technical grounding on KBr pellet limitations).[2][3]

  • Edinburgh Instruments. (2024).[2][3] Extreme Fluorescence Interference in Raman Microscopy. Edinburgh Instruments. [Link] (Validation of 1064nm requirement for fluorescent organic molecules).

  • NIST Chemistry WebBook. 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-.[1][2][3] National Institute of Standards and Technology.[2] [Link] (Reference data for related chromone structures).

Sources

Safety Operating Guide

Operational Safety & Disposal Guide: 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one is a substituted chromone derivative.[1] While structurally related to common flavonoids (e.g., Noreugenin, the 5,7-isomer), this specific 3,7-isomer is a specialized research chemical.[2] Due to the limited availability of isomer-specific toxicological data, the Precautionary Principle must be applied. [2]

This guide mandates handling this compound as a High Potency Compound (HPC) until specific LD50 data proves otherwise. Disposal must follow strict organic waste incineration protocols to prevent environmental release.

Part 1: Chemical Identity & Hazard Profiling[3]

Before disposal, verification of the chemical identity is critical to avoid regulatory misclassification (e.g., confusing it with P-listed coumarins like Warfarin).[2]

Property Technical Specification
Chemical Name 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one
Synonyms 3,7-Dihydroxy-2-methylchromone; 2-Methyl-3,7-dihydroxychromone
Structural Class Benzopyran-4-one (Chromone) / Flavonol derivative
Physical State Solid (Crystalline powder, typically off-white to yellow)
Solubility Low in Water; High in DMSO, Ethanol, Methanol
Molecular Formula

Molecular Weight 192.17 g/mol
Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) of analogous chromones (e.g., CAS 1013-69-0).[2]

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Regulatory Note: This compound is NOT typically P-listed (acutely toxic) under US EPA RCRA regulations, but it must be segregated from oxidizers.

Part 2: Pre-Disposal Handling (The Self-Validating Protocol)

To ensure safety, you must stabilize the waste stream before it leaves your bench.[2] This protocol uses a "Check-Verify" system.

Stability Verification

Why: Chromones can degrade or react exothermically with strong oxidizers (e.g., peroxides, nitric acid).[2]

  • Action: Ensure the waste container is free of oxidizing agents.[3][4]

  • Test: If the waste is a reaction mixture, quench any reactive species (e.g., neutralize acids/bases) before consolidating.[2]

Solvent Compatibility Check

Why: This compound is likely dissolved in DMSO or Methanol for biological assays.

  • Action: Segregate based on the solvent, not just the solute.

    • Aqueous Stream: Only if <5% organic solvent.

    • Organic Stream: If dissolved in DMSO, Methanol, or Acetonitrile.[2]

    • Halogenated Stream: If dissolved in DCM or Chloroform.[5]

Part 3: Detailed Disposal Workflows

Workflow 1: Solid Waste (Pure Substance or Contaminated Debris)

Applicable for: Expired powder, weighing boats, contaminated gloves.[2]

  • Containment: Place solid waste in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar (Amber if light-sensitive, though chromones are generally stable).

  • Labeling:

    • Must Read: "Hazardous Waste - Solid - Toxic/Irritant"

    • Constituents: "3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one (100%)"

  • Disposal Path: High-Temperature Incineration .

    • Do not landfill. The phenolic hydroxyl groups can be mobile in groundwater if leached.

Workflow 2: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicable for: HPLC waste, mother liquors.[2]

DisposalLogic Start Liquid Waste Generated SolventCheck Identify Solvent Base Start->SolventCheck Halogenated Halogenated? (DCM, Chloroform) SolventCheck->Halogenated Organic Solvent BinC Bin C: Aqueous Waste (Trace Organics Only) SolventCheck->BinC Water (>95%) BinA Bin A: Halogenated Organics (Incineration) Halogenated->BinA Yes BinB Bin B: Non-Halogenated Organics (Fuel Blending/Incineration) Halogenated->BinB No (DMSO, EtOH)

Figure 1: Decision Logic for Liquid Waste Segregation. Ensure the chromone concentration is listed on the tag regardless of the bin.[2]

Part 4: Emergency Response (Spills)

In the event of a spill, the primary risk is particulate inhalation (solid) or solvent exposure (liquid).[2]

Spill Cleanup Protocol
  • PPE Upgrade: Wear nitrile gloves (double gloved recommended for DMSO solutions), safety goggles, and a lab coat.[2] If powder is aerosolized, use an N95 or P100 respirator.[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Deactivation:

    • While specific deactivation is not required, wiping the area with 10% Sodium Carbonate (

      
      )  can help solubilize and clean phenolic residues.[2]
      
  • Disposal: Collect all cleanup materials into a "Hazardous Waste - Debris" bag. Label as "Contaminated with Chromone Derivative."

Part 5: Regulatory Compliance (RCRA/EPA Context)

While "3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one" is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under the "Characteristic Waste" or "Process Waste" definitions depending on your solvent matrix.

  • Waste Code Assignment:

    • If pure substance: Not Regulated (unless characteristic toxicity is proven via TCLP). Best Practice: Manage as Non-Regulated Hazardous Waste .

    • If in Acetone/Methanol: D001 (Ignitable).

    • If in Pyridine: D038 .

  • Destruction Method: The only acceptable destruction method for research-grade heterocyclic organics is Incineration at an authorized TSD (Treatment, Storage, and Disposal) facility.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5375252, Noreugenin (Isomer Analog).[2] Retrieved February 16, 2026 from [Link][2]

  • US Environmental Protection Agency (2026). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved February 16, 2026 from [Link][2]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Hazard Assessment

3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one is a flavonoid, a class of naturally occurring compounds with a variety of biological activities.[4][5][6] While many flavonoids are considered to have low toxicity, it is crucial to handle all chemicals with appropriate caution, especially when their toxicological properties have not been fully investigated.

Based on the data for the analogous compound, 3-Hydroxy-2-methyl-4-pyrone, the following hazards should be anticipated:

Hazard CategoryPotential EffectsSource
Acute Oral Toxicity Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]
Combustibility May form combustible dust concentrations in air.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

PPE_Selection_Workflow cluster_0 Core PPE (All Operations) cluster_1 Task-Specific PPE cluster_2 Enhanced Protection Core_PPE Safety Goggles with Side Shields Nitrile Gloves (check compatibility) Laboratory Coat Closed-toe Shoes Weighing Weighing Solid Core_PPE->Weighing Always Required Dissolving Dissolving/Solution Prep Core_PPE->Dissolving Always Required Reaction Running Reaction Core_PPE->Reaction Always Required Purification Purification (e.g., Crystallization) Core_PPE->Purification Always Required Fume_Hood Chemical Fume Hood Weighing->Fume_Hood Mandatory Dust_Mask N95 Dust Mask Weighing->Dust_Mask Recommended Dissolving->Fume_Hood Mandatory Face_Shield Face Shield Dissolving->Face_Shield If splash hazard exists Double_Gloves Double Gloving Dissolving->Double_Gloves Recommended Reaction->Fume_Hood Mandatory Reaction->Face_Shield If splash hazard exists Reaction->Double_Gloves Recommended Purification->Fume_Hood Mandatory Purification->Double_Gloves Recommended

Caption: PPE Selection Workflow for Handling 3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one.

Step-by-Step PPE Guidance:

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

    • Enhanced Protection: When there is a risk of splashing, such as during dissolution or transfer of solutions, a face shield should be worn in addition to safety goggles.[7]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is essential to protect against spills and dust.

    • Gloves: Chemically resistant nitrile gloves are recommended.[3] Always check the manufacturer's glove compatibility chart for the solvents being used. For extended operations or when handling larger quantities, consider double-gloving.

    • Footwear: Closed-toe shoes are required at all times in the laboratory.[3]

  • Respiratory Protection:

    • Engineering Controls: All work that may generate dust or aerosols, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3][7]

    • Personal Respiratory Protection: If a fume hood is not available or as a supplementary measure, a NIOSH-approved N95 respirator should be used to prevent inhalation of the powder.[8]

Safe Handling and Operational Plan

A systematic approach to handling ensures safety from receipt of the chemical to its final disposal.

Handling_Disposal_Workflow cluster_ppe Receiving Receiving & Inspection Storage Store in a cool, dry, well-ventilated area Receiving->Storage Inspect container integrity Weighing Weighing in Fume Hood Storage->Weighing Transport in secondary containment Dissolution Dissolution in Fume Hood Weighing->Dissolution Reaction Reaction Setup in Fume Hood Dissolution->Reaction Workup Reaction Workup & Purification Reaction->Workup Waste_Collection Segregated Waste Collection Workup->Waste_Collection Collect solid & liquid waste separately Disposal Dispose via Certified Waste Management Waste_Collection->Disposal PPE_Info Core PPE + Task-Specific Enhancements

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.